5-Hydroxyferulic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,11,14H,1H3,(H,12,13)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXWTVLDSKSYLW-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347297 | |
| Record name | trans-5-Hydroxyferulic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Hydroxyferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
110642-42-7, 1782-55-4 | |
| Record name | trans-5-Hydroxyferulic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110642-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxyferulic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-5-Hydroxyferulic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1782-55-4 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Hydroxyferulic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3LZY3E4HE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Hydroxyferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182 °C | |
| Record name | 5-Hydroxyferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Hydroxyferulic Acid: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyferulic acid, a hydroxycinnamic acid derived from the phenylpropanoid pathway, serves as a crucial intermediate in the biosynthesis of lignin (B12514952) and other significant plant metabolites. This technical guide provides a comprehensive overview of its chemical properties, structural features, and its role in biological signaling pathways. Detailed experimental protocols for its isolation, purification, and characterization are presented, alongside a structured summary of its quantitative data. This document is intended to be a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Properties and Structure
This compound, systematically named (E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid, is a phenolic compound with the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[1][2][3][4][5] Its structure features a C6-C3 carbon skeleton characteristic of phenylpropanoids, with hydroxyl and methoxy (B1213986) functional groups attached to the aromatic ring, contributing to its chemical reactivity and biological activity.
Structural Identifiers
The unique structure of this compound can be represented by several standard chemical identifiers:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₅ | [1][2][3][4] |
| Molecular Weight | 210.18 g/mol | [1][2][3][4] |
| Melting Point | 182 °C | [1] |
| Boiling Point | Not available | |
| Solubility in Water | 1.04 g/L (predicted) | |
| pKa (Strongest Acidic) | 3.49 (predicted) |
Biological Significance and Signaling Pathways
This compound is a key intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites.[2][3] This pathway is central to the formation of lignin, flavonoids, and other phenolic compounds that are essential for plant growth, development, and defense.
The Phenylpropanoid Pathway
The biosynthesis of this compound begins with the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).[2][3] A series of hydroxylation and methylation reactions then lead to the formation of p-coumaric acid, caffeic acid, and ferulic acid. This compound is subsequently formed from ferulic acid through the action of the enzyme ferulate-5-hydroxylase (F5H).[2][3] It then serves as a precursor for the synthesis of sinapic acid, a key monomer in the formation of syringyl (S) lignin.[2][3]
The following diagram illustrates the core steps of the phenylpropanoid pathway leading to and from this compound.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and characterization of this compound. These protocols are based on established methods for the analysis of phenolic compounds and can be adapted for specific research needs.
Isolation from Plant Material
This compound can be isolated from various plant sources, particularly those rich in lignin, such as grasses and maize. The following is a general protocol for its extraction and initial purification.
Materials:
-
Dried and ground plant material (e.g., maize bran)
-
2 M Sodium hydroxide (B78521) (NaOH)
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Alkaline Hydrolysis: Suspend the ground plant material in 2 M NaOH at a ratio of 1:10 (w/v). Heat the mixture at 60°C for 4 hours with constant stirring to hydrolyze the ester bonds linking the phenolic acids to the cell wall polysaccharides.
-
Acidification: After cooling, acidify the mixture to pH 2 with 6 M HCl to precipitate lignin and protonate the phenolic acids.
-
Centrifugation: Centrifuge the acidified mixture at 5000 x g for 15 minutes to pellet the solid debris.
-
Liquid-Liquid Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Pool the ethyl acetate fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude phenolic acid extract.
Purification by Preparative HPLC
Further purification of the crude extract to isolate this compound can be achieved using preparative high-performance liquid chromatography (HPLC).
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% to 40% B over 40 minutes.
-
Flow Rate: 10 mL/min
-
Detection: UV at 320 nm
-
Injection Volume: 1-5 mL of concentrated crude extract dissolved in the initial mobile phase composition.
Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (90% A, 10% B).
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the peak of this compound, identified by comparison with a standard or by subsequent analytical characterization.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Structural Characterization
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
¹H NMR (400 MHz, DMSO-d₆):
-
Expected signals include aromatic protons, vinylic protons of the acrylic acid side chain, and a methoxy group singlet. The chemical shifts and coupling constants will be characteristic of the (E)-isomer.
¹³C NMR (100 MHz, DMSO-d₆):
-
Expected signals will correspond to the ten carbon atoms in the molecule, including the carboxylic acid carbonyl, vinylic carbons, aromatic carbons, and the methoxy carbon.
Sample Preparation: Prepare a KBr pellet containing a small amount of the purified compound or acquire the spectrum using an ATR-FTIR spectrometer.
Expected Characteristic Peaks:
-
~3400 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl and carboxylic acid groups.
-
~3000-2800 cm⁻¹: C-H stretching of the aromatic and vinylic groups.
-
~1680 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1630 cm⁻¹: C=C stretching of the vinylic group.
-
~1600, 1515, 1430 cm⁻¹: Aromatic C=C stretching.
-
~1270 cm⁻¹: C-O stretching of the aryl ether.
-
~1115 cm⁻¹: C-O stretching of the hydroxyl groups.
The following diagram outlines the general workflow for the isolation and characterization of this compound.
Conclusion
This compound is a phenolic compound of significant interest due to its central role in plant biochemistry and its potential applications in various fields. This guide has provided a detailed overview of its chemical properties, structure, and biological context within the phenylpropanoid pathway. The experimental protocols outlined herein offer a practical framework for its isolation, purification, and characterization, which will be of value to researchers in natural product chemistry, plant science, and drug discovery. Further investigation into the pharmacological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 4. Probing the Mysteries of Lignin Biosynthesis: The Crystal Structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Provides New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C10H10O5 | CID 446834 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 5-Hydroxyferulic Acid in the Plant Kingdom: Natural Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyferulic acid, a hydroxylated derivative of ferulic acid, is a phenolic compound of significant interest due to its role as a key intermediate in the biosynthesis of syringyl (S) lignin (B12514952), a fundamental structural polymer in many terrestrial plants. The presence and concentration of this compound and its derivatives can influence the composition and properties of lignin, thereby impacting biomass digestibility and the release of valuable polysaccharides for biofuel production. Furthermore, as a phenolic acid, it possesses antioxidant properties that are relevant to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the natural sources of this compound in plants, its biosynthetic pathway, and detailed methodologies for its extraction and quantification.
Natural Occurrence of this compound
This compound is predominantly found in angiosperms, particularly in grasses (Poaceae family), where it plays a crucial role in the formation of S-lignin. While not as abundant as its precursor, ferulic acid, its presence is a key indicator of the S-lignin biosynthetic pathway.
Table 1: Documented Plant Sources of this compound
| Plant Family | Species | Plant Part(s) | Method of Detection | Reference(s) |
| Poaceae | Zea mays (Maize) | Stems, Leaves | LC-MS | [1] |
| Poaceae | Hordeum vulgare (Barley) | Stems, Leaves | LC-MS | [1] |
| Poaceae | Phyllostachys edulis (Bamboo) | Shoots | Not specified | [2] |
| Brassicaceae | Wasabia japonica (Wasabi) | Leaves (as methyl ester) | Not specified |
It is important to note that the free form of this compound is often present in low concentrations, as it is a transient intermediate in the metabolic pathway. It is typically found esterified to cell wall components or rapidly converted to subsequent products.
Biosynthesis of this compound
The formation of this compound is a critical step in the phenylpropanoid pathway, leading to the synthesis of S-lignin monomers.[3] This pathway is particularly active in the vascular tissues of angiosperms.
The key enzymatic step is the 5-hydroxylation of ferulic acid, catalyzed by ferulate 5-hydroxylase (F5H) , a cytochrome P450-dependent monooxygenase.[4][5] Following its synthesis, this compound is typically methylated at the 5-hydroxyl group by caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT) to yield sinapic acid.[6]
Signaling Pathway of Syringyl Lignin Biosynthesis
Quantitative Data
Quantitative data for this compound in plants is limited due to its transient nature and low abundance compared to other phenolic acids. Most studies focus on the more prevalent ferulic acid. The table below summarizes available data, highlighting the need for further research in this area.
Table 2: Quantitative Analysis of this compound in Plants
| Plant Species | Plant Part | Compound | Concentration (µg/g dry weight) | Analytical Method | Reference(s) |
| Zea mays | Cell Walls | This compound | Not explicitly quantified, but detected as an intermediate | LC-MS/MS | [1] |
| Hordeum vulgare | Cell Walls | This compound | Not explicitly quantified, but detected as an intermediate | LC-MS/MS | [1] |
| Wasabia japonica | Leaves | This compound methyl ester | Detected, but not quantified | Not specified |
Experimental Protocols
Extraction of Phenolic Acids (including this compound) from Plant Material
This protocol describes a general method for the extraction of both free and cell wall-bound phenolic acids.
Materials:
-
Fresh or freeze-dried plant material
-
80% (v/v) Methanol (B129727)
-
2 M Sodium hydroxide (B78521) (NaOH)
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
-
pH meter
Procedure:
-
Homogenization: Grind the plant material to a fine powder.
-
Extraction of Free Phenolics: a. Extract the plant powder with 80% methanol at a ratio of 1:10 (w/v) for 2 hours at room temperature with constant stirring. b. Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant. c. Repeat the extraction twice more and pool the supernatants. d. Evaporate the methanol from the combined supernatant under reduced pressure using a rotary evaporator. e. The remaining aqueous extract can be used for the analysis of free phenolic acids.
-
Alkaline Hydrolysis for Liberation of Bound Phenolics: a. Take the solid residue from step 2b and add 2 M NaOH at a ratio of 1:20 (w/v). b. Incubate the mixture in a shaker at room temperature for 24 hours in the dark to release ester-bound phenolic acids. c. Acidify the mixture to pH 2 with 6 M HCl.
-
Liquid-Liquid Extraction: a. Extract the acidified hydrolysate three times with an equal volume of ethyl acetate. b. Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. c. Evaporate the ethyl acetate to dryness under reduced pressure.
-
Sample Preparation for Analysis: a. Re-dissolve the dried extracts (from both free and bound fractions) in a known volume of the initial mobile phase for HPLC or LC-MS analysis. b. Filter the solution through a 0.22 µm syringe filter before injection.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 320 nm (for hydroxycinnamic acids)
-
Injection Volume: 20 µL
Quantification:
-
Prepare a calibration curve using a pure standard of this compound at various concentrations.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.
Workflow for Extraction and Analysis
Conclusion
This compound is a pivotal, albeit often low-abundance, metabolite in the biosynthesis of syringyl lignin in a variety of plants, particularly grasses. While its direct quantification can be challenging due to its transient nature, its detection serves as a valuable marker for the S-lignin pathway. The methodologies outlined in this guide provide a framework for the extraction and analysis of this compound, which is essential for research in plant biochemistry, biomass utilization, and the exploration of novel bioactive compounds for drug development. Further research is warranted to expand the quantitative database of this compound across a broader range of plant species and to refine analytical protocols for its sensitive and accurate determination.
References
- 1. This compound | C10H10O5 | CID 446834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0035484) [hmdb.ca]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Probing the Mysteries of Lignin Biosynthesis: The Crystal Structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Provides New Insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of 5-Hydroxyferulic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the biosynthetic pathway of 5-hydroxyferulic acid, a key intermediate in the production of syringyl lignin (B12514952) and other important plant metabolites. The information presented herein is intended to support research and development efforts in fields ranging from plant biochemistry and metabolic engineering to drug discovery and development.
Introduction to this compound
This compound is a hydroxycinnamic acid that plays a crucial role in the phenylpropanoid pathway in plants. It serves as a direct precursor to sinapic acid and is integral to the biosynthesis of syringyl (S) lignin, a major component of the cell wall in angiosperms.[1][2] The pathway to this compound is a branch point from the general phenylpropanoid pathway, which synthesizes a wide array of secondary metabolites. Understanding this pathway is critical for efforts aimed at modifying lignin composition for biofuel production, improving forage digestibility, and exploring the therapeutic potential of related phenylpropanoid compounds.
The Core Biosynthetic Pathway
The biosynthesis of this compound is primarily a two-step process involving the hydroxylation of a precursor molecule followed by a methylation step. The pathway is now understood to be more of a "metabolic grid" rather than a simple linear sequence, with several intermediates being potential substrates for the key enzymes.[3][4][5]
The central enzymes in this pathway are:
-
Ferulate 5-hydroxylase (F5H) , also known as Coniferaldehyde (B117026) 5-hydroxylase (CAld5H) : A cytochrome P450-dependent monooxygenase that catalyzes the 5-hydroxylation of ferulic acid or, more efficiently, coniferaldehyde.[6][7][8]
-
Caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) : An S-adenosyl-L-methionine (SAM)-dependent enzyme that catalyzes the methylation of the 3- or 5-hydroxyl group of various phenylpropanoid substrates.[2][9][10]
The traditionally accepted pathway involves the conversion of ferulic acid to this compound by F5H. However, more recent evidence strongly suggests that the primary route to syringyl lignin precursors in many plants proceeds through the 5-hydroxylation of coniferaldehyde by CAld5H to form 5-hydroxyconiferaldehyde, which is then methylated by COMT to produce sinapaldehyde.[6][11]
Below is a DOT language representation of the core biosynthetic pathway leading to and from this compound.
Quantitative Data: Enzyme Kinetics
The efficiency of the biosynthetic pathway is determined by the kinetic parameters of the involved enzymes. The following table summarizes the reported kinetic data for F5H/CAld5H and COMT from various plant species.
| Enzyme | Substrate | Plant Species | Km (µM) | kcat/Km (s⁻¹M⁻¹) | Reference |
| F5H/CAld5H | Ferulic acid | Arabidopsis thaliana | 1000 | 4 x 10³ | [12] |
| Coniferaldehyde | Arabidopsis thaliana | 1.2 | 1.1 x 10⁶ | [7] | |
| Coniferyl alcohol | Arabidopsis thaliana | 2.5 | 5.2 x 10⁵ | [7] | |
| Ferulic acid | Liquidambar styraciflua | 23.4 | 1.1 x 10³ | [6] | |
| Coniferaldehyde | Liquidambar styraciflua | 0.28 | 1.54 x 10⁵ | [6] | |
| COMT | Caffeic acid | Medicago sativa (Alfalfa) | 137 | - | [13] |
| This compound | Medicago sativa (Alfalfa) | 65 | - | [13] | |
| Caffeoyl aldehyde | Lolium perenne (Ryegrass) | - | - | [10] | |
| 5-Hydroxyconiferaldehyde | Lolium perenne (Ryegrass) | - | - | [10] | |
| Caffeic acid | Zea mays (Maize) | - | - | [14] | |
| This compound | Zea mays (Maize) | - | - | [14] |
Note: A dash (-) indicates that the data was not reported in the cited source. Kinetic parameters for COMT with aldehyde substrates in ryegrass were not determined due to substrate inhibition.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.
The following is a general protocol for the expression and purification of recombinant F5H/CAld5H and COMT in Escherichia coli.
Expression:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector (e.g., pET or pCold) containing the coding sequence for the enzyme of interest with an affinity tag (e.g., His-tag).[15][16]
-
Culture Growth: Inoculate a starter culture in Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C. The following day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[17]
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. For pCold vectors, reduce the temperature to 15-25°C prior to induction and continue incubation for 12-24 hours.[15]
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.[17]
Purification (for His-tagged proteins):
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM sodium phosphate (B84403), 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.[17]
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein fraction.
-
Affinity Chromatography: Equilibrate a Ni-NTA (Nickel-Nitriloacetic acid) affinity column with lysis buffer. Load the clarified lysate onto the column. Wash the column with several column volumes of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution: Elute the bound protein with elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.[17]
The following DOT script illustrates the general workflow for recombinant protein expression and purification.
F5H/CAld5H Assay:
This assay measures the hydroxylation of ferulic acid or coniferaldehyde.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), the substrate (ferulic acid or coniferaldehyde), and an NADPH regenerating system (1 mM NADP⁺, 10 mM glucose 6-phosphate, 1 unit of glucose-6-phosphate dehydrogenase).[7]
-
Initiation: Pre-incubate the reaction mixture at 30°C for 5 minutes. Initiate the reaction by adding the purified recombinant F5H/CAld5H enzyme.[7]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Termination: Stop the reaction by adding an acid, such as glacial acetic acid.[7]
-
Analysis: Analyze the reaction products by HPLC to quantify the formation of this compound or 5-hydroxyconiferaldehyde.
COMT Assay:
This assay measures the methylation of this compound or 5-hydroxyconiferaldehyde.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the substrate (this compound or 5-hydroxyconiferaldehyde), and S-adenosyl-L-methionine (SAM) as the methyl donor.
-
Initiation: Pre-incubate the reaction mixture at 30°C. Initiate the reaction by adding the purified recombinant COMT enzyme.
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Termination: Stop the reaction, for example, by adding HCl.
-
Analysis: Analyze the reaction products by HPLC to quantify the formation of sinapic acid or sinapaldehyde.
This protocol is for the separation and quantification of this compound and related compounds.
-
Chromatographic System: Use a high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector.[18][19]
-
Column: A reversed-phase C18 column is typically used (e.g., 4.6 x 150 mm, 5 µm particle size).[18][19]
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% orthophosphoric acid, pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.[19]
-
Detection: Monitor the elution of compounds at specific wavelengths, for example, 320 nm for ferulic acid and its derivatives.[19]
-
Quantification: Quantify the compounds by comparing their peak areas to those of authentic standards.
The following DOT script outlines the logical flow of an HPLC analysis experiment.
Conclusion
The biosynthesis of this compound is a pivotal step in the intricate metabolic grid of the phenylpropanoid pathway. A thorough understanding of the key enzymes, F5H/CAld5H and COMT, their substrate specificities, and kinetic properties is essential for the strategic manipulation of lignin biosynthesis and the production of valuable secondary metabolites. The experimental protocols provided in this guide offer a framework for researchers to further investigate this important pathway and its potential applications in biotechnology and medicine.
References
- 1. Frontiers | Plant cell wall lignification and monolignol metabolism [frontiersin.org]
- 2. Structural basis for the modulation of lignin monomer methylation by caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase - ProQuest [proquest.com]
- 3. The biosynthesis of monolignols: a "metabolic grid", or independent pathways to guaiacyl and syringyl units? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Coniferyl aldehyde 5-hydroxylation and methylation direct syringyl lignin biosynthesis in angiosperms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for the modulation of lignin monomer methylation by caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Function Analyses of a Caffeic Acid O-Methyltransferase from Perennial Ryegrass Reveal the Molecular Basis for Substrate Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Downregulation of Caffeic Acid 3-O-Methyltransferase and Caffeoyl CoA 3-O-Methyltransferase in Transgenic Alfalfa: Impacts on Lignin Structure and Implications for the Biosynthesis of G and S Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. A simple cost effective methodology for large scale purification of recombinant non-animal collagens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression and purification of recombinant proteins from Escherichia coli: Comparison of an elastin-like polypeptide fusion with an oligohistidine fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 19. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Lignin: A Technical Guide to the Role of 5-Hydroxyferulic Acid in Lignin Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lignin (B12514952), a complex aromatic polymer, provides essential structural integrity to plant cell walls but poses significant challenges in industrial biomass processing. The composition of lignin, particularly the ratio of its syringyl (S) to guaiacyl (G) monolignol units, is a key determinant of its properties. This technical guide delves into the pivotal role of 5-hydroxyferulic acid and its derivatives as the central intermediates in the biosynthesis of S-lignin. We will explore the enzymatic control points, the quantitative impact of genetic modifications on lignin structure, detailed experimental protocols for lignin analysis, and the intricate biochemical pathways that govern the formation of this critical biopolymer. Understanding the function of this compound provides a foundation for targeted strategies in biomass engineering and drug development, where phenolic compounds are of increasing interest.
Introduction to Lignin and the Significance of Monolignol Composition
Lignin is a complex, cross-linked polymer derived from three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohol.[1][2] These precursors polymerize to form p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively, within the lignin structure.[1] The ratio of these units, particularly the S/G ratio, profoundly influences the chemical and physical properties of the polymer. A higher proportion of S-lignin, which is less condensed due to the methoxy (B1213986) group at the C5 position, results in a more linear polymer with fewer resistant carbon-carbon bonds and a higher proportion of chemically labile β-O-4 ether linkages.[3][4] This structural feature makes S-rich lignin easier to degrade, a desirable trait for industries such as pulp and paper and biofuels.[4] The biosynthesis of S-lignin is a feature of angiosperms and hinges on the formation of this compound and its downstream metabolites.[5]
The Biosynthetic Pathway: A Revised Perspective
The formation of S-lignin branches off from the G-lignin pathway in a critical hydroxylation step. While traditionally this was thought to occur at the level of ferulic acid, current evidence points to a more complex and flexible "metabolic grid" where this modification can happen later in the pathway.
Key Enzymes Governing the Syringyl Branch
Two enzymes are paramount in directing metabolic flux towards S-lignin precursors:
-
Ferulate 5-Hydroxylase (F5H): This cytochrome P450-dependent monooxygenase catalyzes the hydroxylation of the C5 position on the aromatic ring of G-lignin precursors.[1][6] Although it can act on ferulic acid, kinetic studies have shown that its preferred substrates are coniferaldehyde (B117026) and coniferyl alcohol.[1][7] This finding revised the classical linear view of the pathway, suggesting that the synthesis of S-lignin precursors occurs via the hydroxylation of guaiacyl aldehydes and alcohols.[7] F5H is considered the rate-limiting step in S-lignin biosynthesis.[8] Its expression level directly determines the potential for S-lignin production.[5][8]
-
Caffeic Acid/5-Hydroxyferulic Acid O-Methyltransferase (COMT): Following the 5-hydroxylation step by F5H, COMT catalyzes the methylation of the newly introduced 5-hydroxyl group.[9] This enzyme is bifunctional and can methylate both caffeic acid (to produce ferulic acid) and, more importantly for this pathway, this compound derivatives (like 5-hydroxyconiferaldehyde (B1237348) and 5-hydroxyconiferyl alcohol) to produce sinapic acid derivatives (sinapaldehyde and sinapyl alcohol).[9][10]
The sequential action of F5H and COMT on guaiacyl precursors effectively channels intermediates into the S-lignin branch, culminating in the production of sinapyl alcohol, the monomer for S-lignin.
Visualizing the Pathway
The following diagram illustrates the revised understanding of the monolignol biosynthetic pathway, highlighting the crucial branch point leading to S-lignin formation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Effects on Lignin Structure of Overexpression of Ferulate 5-Hydroxylase in Hybrid Poplar¹ [agris.fao.org]
- 4. Structural Alterations of Lignins in Transgenic Poplars with Depressed Cinnamyl Alcohol Dehydrogenase or Caffeic Acid O-Methyltransferase Activity Have an Opposite Impact on the Efficiency of Industrial Kraft Pulping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects on Lignin Structure of Overexpression of Ferulate 5-Hydroxylase in Hybrid Poplar1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of ferulate 5-hydroxylase increases syringyl units in Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Ferulate-5-Hydroxylase Expression in Arabidopsis in the Context of Sinapate Ester Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing the Mysteries of Lignin Biosynthesis: The Crystal Structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Provides New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing the mysteries of lignin biosynthesis: the crystal structure of caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase provides new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 5-Hydroxyferulic Acid: A Technical Guide for Researchers
Introduction: 5-Hydroxyferulic acid (5-OHFA), a hydroxylated derivative of the widely studied phenolic compound ferulic acid (FA), is emerging as a potent bioactive molecule with significant potential in drug discovery and development. Its structural modifications suggest the possibility of enhanced therapeutic properties compared to its parent compound. This technical guide provides an in-depth overview of the biological activities of 5-OHFA, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and elucidation of the underlying signaling pathways.
Antioxidant Properties: A Quantitative Analysis
This compound consistently demonstrates superior antioxidant capacity in a variety of in vitro assays compared to ferulic acid. This enhanced activity is attributed to the additional hydroxyl group at the 5-position of the aromatic ring, which increases its electron-donating ability and resonance stabilization of the resulting phenoxyl radical.[1] The following table summarizes the key quantitative data from comparative studies.
| Assay | This compound (IC50 in µM) | Ferulic Acid (IC50 in µM) | Reference |
| DPPH Radical Scavenging | 11.89 ± 0.20 | 66 ± 2.3 | [2][3] |
| ABTS Radical Scavenging | 9.51 ± 0.15 | 183.08 ± 2.30 | [2][3] |
| Ferric Reducing Antioxidant Power (FRAP) | 5.94 ± 0.09 | 4.73 ± 0.14 | [2][3] |
| Fe2+ Chelating Activity | 36.31 ± 1.36 | 270.27 ± 1.14 | [2][3] |
Experimental Protocols: Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at approximately 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without sample) and A_s is the absorbance of the sample.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+).
-
The ABTS•+ is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of this compound are added to the ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Anti-inflammatory Potential
This compound has demonstrated notable anti-inflammatory properties, as evidenced by its ability to inhibit protein denaturation, a well-documented cause of inflammation.
Experimental Protocol: In Vitro Protein Denaturation Assay
This assay assesses the ability of a compound to prevent the denaturation of proteins, typically bovine serum albumin (BSA) or egg albumin, induced by heat or other denaturants.
-
A reaction mixture containing egg albumin or BSA (e.g., 1% w/v) and various concentrations of this compound is prepared in a buffer (e.g., phosphate-buffered saline, pH 6.3).
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a short period (e.g., 20 minutes).
-
Denaturation is induced by heating the mixture at a higher temperature (e.g., 70°C) for a defined time (e.g., 5 minutes).
-
After cooling, the turbidity of the solution is measured spectrophotometrically at a wavelength of approximately 660 nm.
-
The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (without the test compound) and A_s is the absorbance of the sample.
-
A known anti-inflammatory drug, such as diclofenac (B195802) sodium, is typically used as a positive control.
Anticancer Activity: Insights and Future Directions
While specific quantitative data on the anticancer activity of this compound is still emerging, studies on its parent compound, ferulic acid, provide a strong rationale for its investigation in this area. Ferulic acid has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. Molecular docking studies suggest that 5-OHFA has a strong binding affinity for the active pocket of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cancer cells (e.g., breast, colon, or lung cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Neuroprotective Effects: A Promising Frontier
The neuroprotective potential of this compound is another area of active research. Ferulic acid has demonstrated protective effects in neuronal cell models against various insults, including oxidative stress and amyloid-beta (Aβ) toxicity, which are implicated in neurodegenerative diseases like Alzheimer's disease.
Experimental Protocol: Neuroprotection Assay in PC12 Cells
PC12 cells, a cell line derived from a rat pheochromocytoma, are commonly used as a model for neuronal cells in neuroprotective studies.
-
PC12 cells are cultured and differentiated into a neuronal phenotype.
-
The differentiated cells are pre-treated with different concentrations of this compound for a specific period.
-
Neurotoxicity is then induced by exposing the cells to a stressor, such as hydrogen peroxide (H₂O₂) for oxidative stress or aggregated Aβ peptides.
-
Cell viability is assessed using methods like the MTT assay.
-
Other parameters, such as reactive oxygen species (ROS) levels, mitochondrial membrane potential, and markers of apoptosis (e.g., caspase activity), can also be measured to elucidate the mechanism of protection.
Modulation of Signaling Pathways
The biological activities of this compound are mediated through its interaction with various intracellular signaling pathways. While direct evidence for 5-OHFA is still being gathered, the known mechanisms of ferulic acid provide a strong foundation for understanding its potential modes of action.
Antioxidant and Anti-inflammatory Pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Ferulic acid has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[4] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in cellular responses to a variety of stimuli, including stress and inflammation. Ferulic acid can modulate MAPK signaling, contributing to its anti-inflammatory and neuroprotective effects.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Ferulic acid can activate the Nrf2 pathway, thereby enhancing the cellular antioxidant defense system.
Anticancer and Pro-apoptotic Pathways:
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: The PI3K/Akt pathway is a crucial signaling pathway for cell survival and proliferation. Ferulic acid has been found to inhibit this pathway in cancer cells, leading to the induction of apoptosis.[5]
The following diagrams illustrate the potential modulation of these pathways by this compound, based on current knowledge and a logical workflow for its evaluation.
Caption: Workflow for assessing the antioxidant activity of this compound.
Caption: Workflow for evaluating the in vitro anti-inflammatory potential.
Caption: Potential signaling pathways modulated by this compound.
Conclusion and Future Perspectives
This compound has demonstrated significant promise as a multifunctional bioactive compound with potent antioxidant and anti-inflammatory properties that surpass those of its parent compound, ferulic acid. While its anticancer and neuroprotective activities are strongly suggested by preliminary data and studies on ferulic acid, further research is warranted to fully elucidate its efficacy and mechanisms of action in these areas. Specifically, future investigations should focus on:
-
Determining the IC50 values of this compound in a broader range of cancer cell lines.
-
Conducting detailed in vivo studies to validate its therapeutic potential in animal models of cancer and neurodegenerative diseases.
-
Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.
The comprehensive data presented in this guide underscores the potential of this compound as a lead compound for the development of novel therapeutics for a variety of diseases associated with oxidative stress and inflammation.
References
- 1. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferulic acid protects PC12 neurons against hypoxia by inhibiting the p-MAPKs and COX-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
5-Hydroxyferulic Acid: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Chemical Identity, Properties, Synthesis, and Biological Significance of 5-Hydroxyferulic Acid
Abstract
This compound, a hydroxylated derivative of ferulic acid, is a phenolic compound of significant interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and detailed experimental protocols. Furthermore, it delves into the compound's role in biological signaling pathways, particularly its enhanced antioxidant and anti-inflammatory activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Chemical Identification and Properties
This compound is systematically known by its IUPAC name, (2E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid . It is registered under two primary CAS Numbers: 1782-55-4 for the isomeric mixture (cis and trans) and 110642-42-7 specifically for the (2E)- or trans-isomer.[1]
Physicochemical Data Summary
A compilation of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | (2E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid | [2] |
| CAS Number | 1782-55-4 (cis/trans); 110642-42-7 (trans) | [1] |
| Molecular Formula | C₁₀H₁₀O₅ | [2] |
| Molecular Weight | 210.18 g/mol | [2] |
| Melting Point | 182 °C | [2] |
| Physical Description | Solid | [2] |
| Water Solubility | Predicted: 1.04 g/L | |
| logP | Predicted: 1.37 - 1.41 | |
| pKa (Strongest Acidic) | Predicted: 3.49 |
Experimental Protocols
Extraction from Plant Material (General Protocol)
This compound, often found esterified to cell wall components in plants, can be liberated and extracted using alkaline hydrolysis. The following is a generalized protocol adaptable for various plant sources.
Materials:
-
Dried and ground plant material (e.g., maize bran, wheat bran)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Suspend the ground plant material in the NaOH solution.
-
Heat the mixture under reflux with stirring for several hours to achieve saponification of the ester bonds.
-
Cool the mixture and acidify to a pH of approximately 2-3 with HCl to precipitate lignin (B12514952) and protonate the phenolic acids.
-
Centrifuge the mixture to pellet the solid residues.
-
Extract the supernatant multiple times with ethyl acetate.
-
Pool the organic extracts and wash with brine.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Filter and concentrate the extract under reduced pressure using a rotary evaporator to yield the crude phenolic acid mixture containing this compound.
-
Further purification can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: Monitoring at a wavelength of approximately 320 nm.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a this compound standard.
Biological Activity and Signaling Pathways
This compound is a key intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites.
Biosynthesis of this compound and its Role as a Precursor
The biosynthesis of this compound is a critical step in the formation of sinapic acid and, subsequently, syringyl lignin units in plants. The pathway is outlined below.
Caption: Biosynthesis of this compound and its Conversion to Sinapic Acid.
This enzymatic conversion is crucial for determining the ratio of different lignin monomers in plant cell walls.
Antioxidant and Anti-inflammatory Signaling
Emerging research indicates that this compound possesses enhanced antioxidant and anti-inflammatory properties compared to its precursor, ferulic acid. While the precise signaling cascades directly initiated by this compound are an active area of investigation, it is hypothesized to modulate pathways similar to other hydroxycinnamic acids, such as the Nrf2 and NF-κB pathways.
3.2.1. Nrf2-Mediated Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes. It is plausible that this compound, like ferulic acid, can promote the dissociation of Nrf2 from its inhibitor Keap1, leading to its nuclear translocation and subsequent activation of the Antioxidant Response Element (ARE).[3][4][5]
Caption: Proposed Nrf2-Mediated Antioxidant Pathway of this compound.
3.2.2. Inhibition of Pro-inflammatory Pathways
Chronic inflammation is implicated in a multitude of diseases. This compound has demonstrated potent anti-inflammatory activity, in part through the inhibition of key pro-inflammatory enzymes. Molecular docking studies have suggested that this compound exhibits strong binding affinities for enzymes such as NADPH oxidase, xanthine (B1682287) oxidase, 5-lipoxygenase (5-LOX), and cyclooxygenase-2 (COX-2). Furthermore, it is likely to inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response.[6] The inhibition of NF-κB activation would lead to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.
Caption: Proposed Inhibition of the NF-κB Inflammatory Pathway by this compound.
Conclusion
This compound is a promising bioactive compound with significant potential for applications in the pharmaceutical and nutraceutical industries. Its enhanced antioxidant and anti-inflammatory properties, coupled with its central role in plant biochemistry, make it a compelling subject for further research. This technical guide provides a foundational understanding of its chemical nature, methods for its study, and its biological significance, thereby equipping researchers with the necessary information to explore its therapeutic potential. Future investigations should focus on elucidating the precise molecular targets and downstream signaling effects of this compound to fully realize its utility in drug discovery and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H10O5 | CID 446834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ferulic acid induces heme oxygenase-1 via activation of ERK and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferulic Acid Regulates the Nrf2/Heme Oxygenase-1 System and Counteracts Trimethyltin-Induced Neuronal Damage in the Human Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
Unveiling the Antioxidant Prowess of 5-Hydroxyferulic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyferulic acid (5-OHFA), a hydroxylated derivative of the well-known phenolic compound ferulic acid (FA), is emerging as a potent antioxidant with significant potential for applications in pharmaceuticals and nutraceuticals. Its unique chemical structure confers enhanced bioactivity, making it a subject of growing interest in the scientific community. This technical guide provides an in-depth exploration of the antioxidant potential of 5-OHFA, detailing its mechanisms of action, quantitative antioxidant capacity, relevant signaling pathways, and the experimental protocols used for its evaluation.
Core Antioxidant Mechanisms of this compound
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to scavenge free radicals. This is achieved through the donation of a hydrogen atom from their phenolic hydroxyl groups, which neutralizes the radical and terminates the damaging chain reaction of oxidation.[1]
The key to 5-OHFA's potent antioxidant capacity lies in its molecular structure. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic ring enhances its electron-donating ability.[2] When 5-OHFA donates a hydrogen atom to a free radical, it forms a stable phenoxyl radical. This stability is due to the delocalization of the unpaired electron across the aromatic ring and the formation of a quinone methide intermediate, which prevents the propagation of the radical chain reaction.[1] The additional hydroxyl group at the 5-position in 5-OHFA, compared to ferulic acid, significantly increases its radical-scavenging capacity by further enhancing the stability of the resulting phenoxyl radical.[2]
Quantitative Antioxidant Potential
In vitro assays consistently demonstrate the superior antioxidant capacity of this compound when compared to its parent compound, ferulic acid. The following table summarizes the quantitative data from key antioxidant assays.
| Antioxidant Assay | This compound (IC50/Value) | Ferulic Acid (IC50/Value) | Reference |
| DPPH Radical Scavenging Activity | 11.89 ± 0.20 µM | 66 ± 2.3 µM | [3] |
| ABTS Radical Scavenging Activity | 9.51 ± 0.15 µM | 183.08 ± 2.30 µM | [3] |
| Ferric Reducing Antioxidant Power (FRAP) | 5.94 ± 0.09 µM | 4.73 ± 0.14 µM | [3] |
| Ferrous Ion (Fe²⁺) Chelating Activity | 36.31 ± 1.36 µM | 270.27 ± 1.14 µM | [3] |
IC50 values represent the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity.
Signaling Pathway Modulation: The Nrf2-ARE Pathway
Beyond direct radical scavenging, this compound is believed to exert its antioxidant effects by modulating cellular signaling pathways, primarily the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. While direct studies on 5-OHFA are emerging, extensive research on ferulic acid provides a strong basis for this mechanism.
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like phenolic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus.[5][6] In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to the transcription and subsequent translation of a battery of protective enzymes.[5][6] These enzymes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.[5][7]
The activation of Nrf2 by ferulic acid has been shown to be mediated, at least in part, by the Extracellular signal-regulated kinase (ERK) signaling pathway.[5] It is plausible that 5-OHFA, with its enhanced antioxidant and cellular activities, also activates the Nrf2-ARE pathway, potentially with greater efficacy than ferulic acid.
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays used to quantify the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[8][9]
-
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Standard antioxidant (e.g., Trolox, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[8] The solution should be freshly prepared and protected from light.
-
Prepare serial dilutions of 5-OHFA and the standard antioxidant in the same solvent.
-
In a 96-well plate, add a specific volume of the sample or standard solution at various concentrations to each well.[8]
-
Add the DPPH solution to each well. A control well containing only the solvent and the DPPH solution should be included.[8]
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[8]
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[8][9]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[8]
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[10][11]
-
Reagents and Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Methanol or ethanol
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[11] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]
-
Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[11]
-
Prepare serial dilutions of 5-OHFA and the standard antioxidant.
-
Add a small volume of the sample or standard solution to the diluted ABTS•+ solution.[11]
-
Include a control containing the solvent instead of the antioxidant.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[8]
-
Measure the absorbance at 734 nm.[10]
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay.
-
Results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[12][13]
-
Reagents and Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O
-
Standard (e.g., FeSO₄·7H₂O)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
-
-
Procedure:
-
Prepare the fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[13]
-
Warm the FRAP reagent to 37°C.
-
Prepare serial dilutions of 5-OHFA and the ferrous sulfate (B86663) standard.
-
Add a small volume of the sample or standard solution to the FRAP reagent.[12]
-
Include a reagent blank containing the solvent instead of the sample.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[8]
-
Measure the absorbance at 593 nm.[12]
-
The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents.[8]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.[14][15]
-
Reagents and Materials:
-
This compound
-
Fluorescein (B123965) (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Standard antioxidant (e.g., Trolox)
-
Phosphate (B84403) buffer (e.g., 75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
-
-
Procedure:
-
Prepare a working solution of fluorescein in phosphate buffer.[16]
-
Prepare serial dilutions of 5-OHFA and Trolox standards in phosphate buffer.[16]
-
In a 96-well black microplate, add the fluorescein working solution to each well.[14][16]
-
Add the sample or standard solutions to their respective wells.[14][16]
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[14][16]
-
Initiate the reaction by adding a freshly prepared AAPH solution to each well.[14][16]
-
Immediately begin measuring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for 60-90 minutes.[14][16]
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
A standard curve is generated by plotting the net AUC against the Trolox concentration, and the results are expressed as Trolox equivalents.
-
Conclusion
This compound exhibits remarkable antioxidant potential, surpassing its parent compound, ferulic acid, in various in vitro antioxidant assays. Its enhanced radical scavenging activity is attributed to its unique chemical structure, particularly the additional hydroxyl group. Furthermore, its likely ability to activate the Nrf2-ARE signaling pathway suggests a multifaceted mechanism of action that extends beyond direct radical quenching to the upregulation of endogenous antioxidant defenses. The detailed experimental protocols provided in this guide offer a framework for the accurate and reproducible assessment of its antioxidant capacity. As research continues to unfold, this compound holds significant promise as a lead compound for the development of novel therapeutic and preventative agents against oxidative stress-related pathologies.
References
- 1. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ferulic acid induces heme oxygenase-1 via activation of ERK and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of ferulic acid against ionizing radiation-induced oxidative damage in rat lens through activating Nrf2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. phcogres.com [phcogres.com]
- 14. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. scribd.com [scribd.com]
The Anti-inflammatory Potential of 5-Hydroxyferulic Acid: A Technical Guide for Researchers
Introduction
5-Hydroxyferulic acid (5-OHFA) is a hydroxylated derivative of ferulic acid, a well-known phenolic compound found in a variety of plant sources. While ferulic acid has been extensively studied for its antioxidant and anti-inflammatory properties, recent research has begun to shed light on the enhanced bioactivity of its derivatives, such as 5-OHFA. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory properties of this compound, tailored for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols, and visualizes the proposed mechanisms of action.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of several key signaling pathways and the inhibition of pro-inflammatory enzymes. While direct experimental evidence for 5-OHFA's action on these pathways is still emerging, compelling in silico data and extensive research on its parent compound, ferulic acid, provide a strong foundation for its proposed mechanisms.
Molecular docking studies have revealed that 5-OHFA exhibits strong binding affinities for key enzymes involved in the inflammatory cascade, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX)[1]. These enzymes are critical for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation. The inhibition of these enzymes is a cornerstone of many anti-inflammatory therapies.
Furthermore, based on the well-documented mechanisms of ferulic acid, 5-OHFA is hypothesized to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the cellular inflammatory response, controlling the transcription and production of a wide array of pro-inflammatory cytokines and enzymes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Ferulic acid has been shown to inhibit this cascade by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65. It is proposed that 5-OHFA shares this mechanism.
Modulation of the MAPK Signaling Pathway
The MAPK family of kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular inflammatory signals into intracellular responses. Activation of these kinases through phosphorylation leads to the activation of transcription factors, such as activator protein-1 (AP-1), which, in turn, upregulate the expression of pro-inflammatory genes. Studies on ferulic acid have demonstrated its ability to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli. This modulation of the MAPK pathway represents another likely mechanism through which 5-OHFA exerts its anti-inflammatory effects.
Quantitative Data on Anti-inflammatory and Related Activities
The following tables summarize the available quantitative data on the in vitro anti-inflammatory, antioxidant, and anti-hemolytic activities of this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Model | Concentration | % Inhibition | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |
| Inhibition of BSA Denaturation | Bovine Serum Albumin | 100 µg/mL | 75.3 ± 2.1 | 62.5 ± 1.8 | Diclofenac (B195802) Sodium | 45.2 ± 1.2 |
| Inhibition of Egg Albumin Denaturation | Egg Albumin | 100 µg/mL | 82.1 ± 2.5 | 55.8 ± 1.5 | Diclofenac Sodium | 40.7 ± 1.1 |
Data presented as mean ± standard deviation.
Table 2: In Vitro Antioxidant Activity of this compound
| Assay | IC50 (µM) |
| DPPH Radical Scavenging | 11.89 ± 0.20 |
| ABTS Radical Scavenging | 9.51 ± 0.15 |
| Ferric Reducing Antioxidant Power (FRAP) | 5.94 ± 0.09 |
| Fe2+ Chelating Activity | 36.31 ± 1.36 |
Data presented as mean ± standard deviation.[1][2]
Table 3: In Vitro Anti-hemolytic Activity of this compound
| Assay | IC50 (µM) |
| Heat-induced Hemolysis | 23.78 ± 1.48 |
Data presented as mean ± standard deviation.[1][2]
Experimental Protocols
This section provides a detailed methodology for the in vitro protein denaturation assays used to evaluate the anti-inflammatory activity of this compound.
Inhibition of Protein Denaturation Assay
This assay is a widely used in vitro method to assess anti-inflammatory activity. The principle is based on the ability of an anti-inflammatory agent to inhibit the denaturation of proteins, which is a hallmark of inflammation. Both bovine serum albumin (BSA) and egg albumin are commonly used as protein sources.
Workflow for Protein Denaturation Assay
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), Fraction V
-
Fresh hen's eggs
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium (or other standard anti-inflammatory drug)
-
Distilled water
-
Spectrophotometer
Procedure for Bovine Serum Albumin (BSA) Denaturation Assay:
-
Preparation of Reagents:
-
Prepare a 1% w/v solution of BSA in distilled water.
-
Prepare stock solutions of 5-OHFA and diclofenac sodium in a suitable solvent (e.g., methanol (B129727) or DMSO) and then make serial dilutions to the desired test concentrations.
-
-
Reaction Mixture Preparation:
-
For each test concentration, mix 0.5 mL of the 5-OHFA or diclofenac sodium solution with 0.45 mL of the 1% BSA solution.
-
For the control, mix 0.5 mL of the vehicle solvent with 0.45 mL of the 1% BSA solution.
-
For the blank, use 0.95 mL of distilled water.
-
-
Incubation and Denaturation:
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.
-
-
Measurement:
-
After heating, cool the tubes to room temperature.
-
Measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer, with the blank as the reference.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
Procedure for Egg Albumin Denaturation Assay:
-
Preparation of Reagents:
-
Prepare fresh egg albumin by homogenizing the egg white and diluting it with PBS (pH 6.4).
-
Prepare stock solutions and serial dilutions of 5-OHFA and diclofenac sodium as described for the BSA assay.
-
-
Reaction Mixture Preparation:
-
For each test concentration, mix 0.2 mL of egg albumin solution with 2.8 mL of PBS (pH 6.4) and 2 mL of the 5-OHFA or diclofenac sodium solution.
-
For the control, mix 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of the vehicle solvent.
-
For the blank, use 5 mL of PBS.
-
-
Incubation and Denaturation:
-
Incubate all tubes at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.
-
-
Measurement:
-
After heating, cool the tubes to room temperature.
-
Measure the absorbance of each solution at 660 nm using a spectrophotometer, with the blank as the reference.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the same formula as for the BSA assay.
-
Conclusion and Future Directions
This compound has demonstrated promising anti-inflammatory potential in in vitro and in silico studies. Its ability to inhibit protein denaturation and its strong predicted binding to key inflammatory enzymes like COX-2 and 5-LOX suggest that it may be a more potent anti-inflammatory agent than its parent compound, ferulic acid. The proposed mechanisms of action, involving the inhibition of the NF-κB and MAPK signaling pathways, are consistent with the established activities of related phenolic compounds.
However, to fully elucidate the therapeutic potential of this compound, further research is warranted. Future studies should focus on:
-
In vitro validation of signaling pathway modulation: Direct experimental evidence is needed to confirm the inhibitory effects of 5-OHFA on the NF-κB and MAPK pathways in relevant cell models, such as LPS-stimulated macrophages.
-
Enzyme inhibition assays: Quantitative in vitro assays are required to determine the inhibitory activity of 5-OHFA against COX-1, COX-2, and 5-LOX enzymes to confirm the in silico findings and assess its selectivity.
-
Cytokine profiling: Studies measuring the effect of 5-OHFA on the production of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, will provide a more comprehensive understanding of its anti-inflammatory profile.
-
In vivo studies: Animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation, are necessary to evaluate the in vivo efficacy, optimal dosage, and pharmacokinetic/pharmacodynamic properties of this compound.
References
5-Hydroxyferulic Acid as a Precursor to Sinapic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the enzymatic conversion of 5-hydroxyferulic acid to sinapic acid, a crucial step in the biosynthesis of lignin (B12514952) and various secondary metabolites in plants. This document provides a comprehensive overview of the key enzyme involved, its kinetics, detailed experimental protocols for its characterization, and the broader context of this biochemical transformation.
Introduction
Sinapic acid is a hydroxycinnamic acid that serves as a fundamental precursor for the biosynthesis of syringyl (S) lignin and a variety of sinapoyl esters, which play significant roles in plant development, defense, and UV protection. The direct precursor to sinapic acid is this compound. The conversion of this compound to sinapic acid is catalyzed by the enzyme Caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT). This methylation reaction is a critical control point in the phenylpropanoid pathway, influencing the composition of lignin and the production of other important phenolic compounds. Understanding the intricacies of this enzymatic step is paramount for researchers in plant biochemistry, metabolic engineering, and drug development, particularly those interested in manipulating lignin content for biofuel production or leveraging plant-derived compounds for therapeutic purposes.
The Core Reaction: From this compound to Sinapic Acid
The conversion of this compound to sinapic acid is a methylation reaction where a methyl group is transferred from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of this compound. This reaction is catalyzed by Caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT), a bifunctional enzyme that can also methylate caffeic acid to ferulic acid.[1][2][3][4]
dot
While this reaction can occur with the free acid, studies have shown that COMT from various plant species often exhibits a preference for substrates at the aldehyde and alcohol levels, such as 5-hydroxyconiferaldehyde (B1237348) and 5-hydroxyconiferyl alcohol.[1][5] This suggests a more complex "metabolic grid" for monolignol biosynthesis rather than a simple linear pathway.[1]
Quantitative Data: Enzyme Kinetics
The efficiency of the conversion of this compound to sinapic acid by COMT varies between plant species. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters for comparing the enzyme's affinity and catalytic rate for its substrate.
| Plant Species | Enzyme | Substrate | Km (µM) | Vmax/Catalytic Efficiency | Reference |
| Medicago sativa (Alfalfa) | COMT | This compound | 10 | Not Reported | [1] |
| Lolium perenne (Perennial Ryegrass) | OMT1 | This compound | 3.0 | 3.5 nkat·mg protein⁻¹ | [1] |
| Medicago sativa (Alfalfa) | COMT | This compound | - | Higher preference than caffeic acid | [2][4] |
| Populus tremuloides (Aspen) | OMT | This compound | - | Higher activity than caffeic acid | [3] |
Experimental Protocols
This section provides detailed methodologies for the expression and purification of recombinant COMT and the subsequent enzymatic assay to determine its activity with this compound.
Heterologous Expression and Purification of Recombinant COMT in E. coli
This protocol outlines the steps for producing and purifying recombinant plant COMT for use in enzymatic assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the plant COMT gene with a purification tag (e.g., His-tag)
-
Luria-Bertani (LB) broth and agar (B569324) plates
-
Appropriate antibiotic (e.g., ampicillin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Affinity chromatography column (e.g., Ni-NTA agarose)
-
Spectrophotometer
-
SDS-PAGE equipment and reagents
Procedure:
-
Transformation: Transform the expression vector into competent E. coli cells and plate on selective LB agar plates. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to culture for 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated affinity chromatography column.
-
Washing: Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the recombinant COMT with elution buffer.
-
Purity and Concentration Analysis: Analyze the purity of the eluted fractions by SDS-PAGE. Determine the protein concentration using a spectrophotometer or a protein assay (e.g., Bradford assay).
Enzymatic Assay of COMT with this compound
This protocol describes how to measure the activity of purified COMT in converting this compound to sinapic acid.
Materials:
-
Purified recombinant COMT
-
This compound (substrate)
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Reaction termination solution (e.g., 1 M HCl or 20% acetic acid)
-
Ethyl acetate (B1210297) for extraction
-
HPLC system with a C18 column and a UV or DAD detector
-
Standards for this compound and sinapic acid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, a specific concentration of this compound (e.g., ranging from 1 to 100 µM for kinetic studies), and SAM (e.g., 200 µM).
-
Enzyme Addition: Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes. Initiate the reaction by adding a known amount of purified COMT.
-
Incubation: Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
Product Extraction: Extract the product (sinapic acid) and remaining substrate from the aqueous reaction mixture using ethyl acetate.
-
Sample Preparation for HPLC: Evaporate the ethyl acetate layer to dryness and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).
-
HPLC Analysis: Inject the sample onto the HPLC system. Use a gradient elution method to separate this compound and sinapic acid. Monitor the elution at a wavelength where both compounds absorb (e.g., 320 nm).
-
Quantification: Quantify the amount of sinapic acid produced by comparing the peak area to a standard curve generated with known concentrations of sinapic acid.
-
Data Analysis: Calculate the enzyme activity (e.g., in nmol of product formed per minute per mg of enzyme). For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Mandatory Visualizations
Signaling Pathway: Phenylpropanoid Pathway to Sinapic Acid
dot
Experimental Workflow: COMT Characterization
dot
Conclusion
The methylation of this compound by COMT to produce sinapic acid is a pivotal reaction in plant secondary metabolism. This guide has provided a detailed overview of this process, including the underlying biochemistry, quantitative kinetic data, and comprehensive experimental protocols. For researchers in plant science and drug development, a thorough understanding of this enzymatic step offers opportunities for the targeted manipulation of lignin composition and the exploration of novel bioactive compounds derived from the phenylpropanoid pathway. The provided methodologies serve as a foundation for further investigation into the structure, function, and regulation of COMT from various plant sources.
References
- 1. Structure-Function Analyses of a Caffeic Acid O-Methyltransferase from Perennial Ryegrass Reveal the Molecular Basis for Substrate Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Substrate preferences of caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferases in developing stems of alfalfa (Medicago sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developmental expression and substrate specificities of alfalfa caffeic acid 3-O-methyltransferase and caffeoyl coenzyme A 3-O-methyltransferase in relation to lignification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate preferences of O-methyltransferases in alfalfa suggest new pathways for 3-O-methylation of monolignols - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxyferulic Acid: A Comprehensive Technical Guide
Abstract
5-Hydroxyferulic acid, a hydroxylated derivative of ferulic acid, is a key phenolic compound primarily recognized for its central role as a metabolic intermediate in the biosynthesis of lignin (B12514952) in higher plants. Historically considered a precursor to sinapic acid, its significance has evolved with the understanding of the plasticity of the phenylpropanoid pathway. This document provides an in-depth technical overview of this compound, encompassing its discovery, history, and its intricate role in plant biochemistry. It further details its biochemical properties, including antioxidant and anti-inflammatory activities, supported by quantitative data. This guide also furnishes detailed experimental protocols for its synthesis, isolation, and analysis, and delineates its involvement in key signaling pathways. The information is tailored for researchers, scientists, and professionals in the fields of biochemistry, plant science, and drug development, aiming to provide a comprehensive resource for future research and application.
Introduction
This compound is a hydroxycinnamic acid that occupies a critical juncture in the phenylpropanoid pathway, a major metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites, including lignin, flavonoids, and coumarins.[1][2] Its chemical structure, characterized by a C6-C3 carbon skeleton with hydroxyl and methoxy (B1213986) substitutions on the aromatic ring, underpins its chemical reactivity and biological functions.
Initially, the discovery and study of this compound were intrinsically linked to the elucidation of the lignin biosynthetic pathway.[3] Lignin, a complex polymer of phenylpropanoid units, is essential for the structural integrity of terrestrial plants.[4] The classical view positioned this compound as a direct precursor to sinapic acid, a key monomer in the formation of syringyl (S) lignin units.[1] However, subsequent research has revealed a more complex and nuanced "metabolic grid" for monolignol biosynthesis, where enzymatic reactions can occur at the level of free acids, aldehydes, alcohols, and their CoA esters.[1][3]
This whitepaper will provide a detailed exploration of this compound, from its historical context to its current understanding, with a focus on the technical details relevant to the scientific community.
Discovery and History
The conceptualization of this compound as a distinct biochemical entity is tied to the efforts to unravel the biosynthetic route to syringyl lignin, a major component of the cell walls in angiosperms.[4] For many years, the conversion of ferulic acid to sinapic acid was a proposed, yet incompletely understood, step. The enzyme ferulate 5-hydroxylase (F5H), a cytochrome P450-dependent monooxygenase, was first identified in lignifying poplar xylem and was shown to catalyze the hydroxylation of ferulic acid to produce this compound.[3]
This discovery solidified the role of this compound as a key intermediate. The subsequent methylation of the 5-hydroxyl group of this compound to form sinapic acid is catalyzed by caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT).[1]
However, the "classical" linear pathway has been revised. Studies have shown that both F5H and COMT can act on a broader range of substrates, including aldehydes and alcohols.[3][5] For instance, research on recombinant F5H demonstrated that coniferaldehyde (B117026) and coniferyl alcohol are more efficient substrates than ferulic acid, suggesting that the hydroxylation step to form the 5-hydroxy intermediate may occur later in the pathway.[3][6] This has led to the current understanding of a more flexible metabolic grid for lignin biosynthesis.
Biochemical Properties and Quantitative Data
This compound exhibits a range of biochemical properties, most notably its antioxidant and anti-inflammatory activities, which are often enhanced compared to its precursor, ferulic acid.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various in vitro assays. A recent study demonstrated its superior antioxidant potential compared to ferulic acid.[7][8] The additional hydroxyl group on the aromatic ring is thought to contribute to its enhanced radical scavenging ability.
| Assay | This compound IC50 (µM) | Ferulic Acid IC50 (µM) (Literature Value) | Reference |
| DPPH Radical Scavenging | 11.89 ± 0.20 | 66 ± 2.3 | [8] |
| ABTS Radical Scavenging | 9.51 ± 0.15 | 183.08 ± 2.30 | [8] |
| Ferrous Ion (Fe²⁺) Chelating | 36.31 ± 1.36 | 270.27 ± 1.14 | [8] |
| Ferric Reducing Antioxidant Power (FRAP) | 5.94 ± 0.09 | 4.73 ± 0.14 | [8] |
Enzyme Inhibition
This compound is a substrate for COMT, a key enzyme in lignin biosynthesis. The kinetic parameters of this interaction have been determined, providing insight into the enzyme's substrate preference.
| Enzyme | Substrate | Km (µM) | Reference |
| Alfalfa COMT | This compound | 10 | [1] |
| Alfalfa COMT | Caffeic acid | 43 | [1] |
| Alfalfa COMT | 5-Hydroxyconiferaldehyde | 5 | [1] |
These data indicate that alfalfa COMT has a higher affinity for this compound than for caffeic acid, and an even higher affinity for the aldehyde form.[1]
Anti-Inflammatory and Hemolytic Activity
In addition to its antioxidant properties, this compound has shown potential as an anti-inflammatory agent.
| Assay | This compound IC50 (µM) | Ferulic Acid IC50 (µM) (Literature Value) | Reference |
| Hemolytic Activity | 23.78 ± 1.48 | 37.64 ± 2.01 | [8] |
Signaling Pathways
Lignin Biosynthesis Pathway
The most well-characterized signaling pathway involving this compound is the phenylpropanoid pathway leading to lignin biosynthesis. It is formed from ferulic acid via the action of ferulate 5-hydroxylase (F5H) and is subsequently methylated by caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) to produce sinapic acid.[2]
References
- 1. Probing the Mysteries of Lignin Biosynthesis: The Crystal Structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Provides New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-Hydroxyferulic Acid: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of 5-hydroxyferulic acid (5-HFA), a valuable phenolic compound with significant antioxidant properties and a key intermediate in the biosynthesis of sinapic acid. This document is intended for researchers, scientists, and professionals in drug development and related fields. Two primary methodologies are presented: a biocatalytic approach utilizing enzymatic conversion and a proposed chemical synthesis route via the Perkin reaction.
Introduction
This compound is a hydroxycinnamic acid that plays a crucial role in the phenylpropanoid pathway in plants.[1] It is formed from ferulic acid through the action of the enzyme ferulate 5-hydroxylase (F5H).[1] Its antioxidant and potential therapeutic properties have garnered increasing interest, necessitating robust and efficient synthesis methods for research and development purposes. This document outlines both a green, enzymatic synthesis and a classic organic chemistry approach to obtaining this target molecule.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis methods described in this document.
| Method | Starting Material | Key Reagents/Enzyme | Reaction Time | Temperature | Yield/Product Concentration | Reference(s) |
| Biocatalytic Synthesis | Ferulic Acid | E. coli expressing F5H | 16 hours | 30°C | 54.6 mg/L | [2] |
| Chemical Synthesis | 5-Bromovanillin (B1210037) | NaOH, Copper powder | 18-50 hours | Reflux | ~70-80% (for intermediate) | [3] |
| 3,4-Dihydroxy-5-methoxybenzaldehyde (B181199) | Acetic anhydride (B1165640), Sodium acetate | 5 hours | 130°C | Not reported (inferred) | [4][5] |
Biocatalytic Synthesis of this compound
This method utilizes a whole-cell biocatalyst, typically Escherichia coli, engineered to express ferulate-5-hydroxylase (F5H), which catalyzes the specific hydroxylation of ferulic acid at the 5-position.
Experimental Protocol
1. Preparation of Recombinant E. coli Strain:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the gene for ferulate-5-hydroxylase (F5H).
-
Culture the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid selection overnight at 37°C with shaking.
2. Protein Expression and Biotransformation:
-
Inoculate a larger volume of fresh LB medium with the overnight culture.
-
Grow the cells at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce F5H expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.
-
Concurrently, add δ-aminolevulinic acid (δ-ALA), a heme precursor, to enhance P450 enzyme activity.
-
Reduce the incubation temperature to 15°C and continue shaking for 12-16 hours to allow for proper protein folding.
3. Whole-Cell Biocatalysis:
-
After the induction period, add the substrate, ferulic acid, to the culture to a final concentration that has been optimized for the specific strain (e.g., starting with a range of concentrations).
-
Continue the incubation at 30°C with shaking for 16 hours.[2]
4. Extraction and Purification of this compound:
-
Centrifuge the cell culture to pellet the cells.
-
Collect the supernatant, which contains the product.
-
Acidify the supernatant to a pH of 2-3 using a suitable acid (e.g., HCl).
-
Extract the this compound from the acidified supernatant using an organic solvent such as ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
The crude product can be further purified using techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).[6][7]
Caption: Workflow for the biocatalytic synthesis of this compound.
Chemical Synthesis of this compound (Proposed Route)
This proposed chemical synthesis is based on the well-established Perkin reaction, which is used to synthesize cinnamic acids from aromatic aldehydes.[4][5][8][9] The starting material for this route is 3,4-dihydroxy-5-methoxybenzaldehyde, which can be synthesized from the more readily available 5-bromovanillin.
Experimental Protocols
Part 1: Synthesis of 3,4-Dihydroxy-5-methoxybenzaldehyde from 5-Bromovanillin
This procedure is adapted from literature methods for the hydrolysis of brominated phenols.[3][10]
1. Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromovanillin in an aqueous solution of sodium hydroxide.
-
Add a catalytic amount of copper powder to the mixture.
2. Reaction:
-
Heat the reaction mixture to reflux and maintain for 18-50 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
3. Workup and Purification:
-
Filter the cooled mixture to remove the copper catalyst.
-
Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the crude product.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3,4-dihydroxy-5-methoxybenzaldehyde can be purified by recrystallization or column chromatography.
Part 2: Synthesis of this compound via Perkin Reaction
This protocol is a generalized procedure for the Perkin reaction.[4][5]
1. Reaction Setup:
-
In a round-bottom flask, combine 3,4-dihydroxy-5-methoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate.
2. Reaction:
-
Heat the mixture to approximately 130°C for about 5 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenolic hydroxyl groups.
3. Workup and Hydrolysis:
-
After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride and the intermediate mixed anhydride.
-
The resulting solution is then acidified with a strong acid (e.g., HCl) to precipitate the crude this compound.
4. Purification:
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Caption: Proposed chemical synthesis workflow for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. itjfs.com [itjfs.com]
- 8. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 9. jk-sci.com [jk-sci.com]
- 10. A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
Protocol for the Extraction of 5-Hydroxyferulic Acid from Plant Material
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxyferulic acid (5-OH-FA) is a hydroxycinnamic acid found in various plant materials, including bamboo, maize (Zea mays), and barley (Hordeum vulgare). It is a precursor in the biosynthesis of sinapic acid and possesses significant antioxidant properties. This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant sources, designed for use in research and drug development settings. The methodologies described are based on established principles of natural product chemistry, focusing on alkaline and enzymatic hydrolysis to release 5-OH-FA from the plant cell wall matrix, followed by chromatographic purification and quantification.
I. Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction.
Protocol 1: General Plant Material Preparation
-
Collection and Identification: Collect the desired plant material (e.g., leaves, stems, bran). Ensure proper botanical identification.
-
Drying: Air-dry or freeze-dry the plant material to a constant weight to prevent enzymatic degradation and microbial growth. Oven drying at a controlled temperature (e.g., 40-60°C) can also be used.
-
Grinding: Grind the dried plant material into a fine powder (e.g., 30-40 mesh) using a laboratory mill. This increases the surface area for solvent contact.
-
Storage: Store the powdered plant material in an airtight, light-protected container at a low temperature (-20°C) until extraction.
II. Extraction of this compound
This compound is often bound to polysaccharides in the plant cell wall via ester linkages. Therefore, hydrolysis is required for its release. The two primary methods are alkaline hydrolysis and enzymatic hydrolysis.
A. Alkaline Hydrolysis
This is a robust and widely used method for releasing ester-bound phenolic acids.
Protocol 2: Alkaline Hydrolysis
-
Sample Preparation: Weigh a known amount of the powdered plant material (e.g., 10 g).
-
Hydrolysis:
-
Suspend the plant material in a sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M NaOH) at a solid-to-liquid ratio of 1:20 (w/v).
-
Incubate the mixture at a controlled temperature (e.g., 120°C) for a defined period (e.g., 90 minutes) with continuous stirring. These conditions may need optimization depending on the plant material.[1]
-
-
Neutralization and Acidification:
-
Cool the mixture to room temperature.
-
Acidify the mixture to a pH of 2-3 using a strong acid (e.g., 6 M HCl) to precipitate hemicelluloses and protonate the phenolic acids.
-
-
Centrifugation: Centrifuge the acidified mixture (e.g., at 5000 x g for 15 minutes) to pellet the solid residues.
-
Liquid-Liquid Extraction:
-
Collect the supernatant.
-
Perform a liquid-liquid extraction of the supernatant with an organic solvent such as ethyl acetate (B1210297). Repeat the extraction three times to ensure complete recovery of this compound.
-
-
Drying and Concentration:
-
Pool the organic fractions.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.
-
-
Storage: Store the crude extract at -20°C until further purification.
B. Enzymatic Hydrolysis
Enzymatic hydrolysis is a milder alternative to alkaline hydrolysis, using specific enzymes like feruloyl esterases to release this compound.
Protocol 3: Enzymatic Hydrolysis with Feruloyl Esterase
-
Enzyme and Buffer Preparation:
-
Prepare a suitable buffer solution (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4).
-
Obtain a commercial feruloyl esterase (FAE) or prepare an in-house enzyme solution. Determine the enzyme activity.
-
-
Hydrolysis Reaction:
-
Suspend the powdered plant material in the buffer at a specific substrate loading (e.g., 1% w/v).
-
Add the feruloyl esterase solution at a defined protein loading (e.g., 8 mg protein per gram of substrate). For enhanced efficiency, a synergistic cocktail with xylanase can be used.[2]
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C) with agitation for a specified duration (e.g., 24 hours).[2]
-
-
Enzyme Inactivation: Terminate the reaction by heating the mixture (e.g., at 100°C for 5-10 minutes) to denature the enzyme.[2]
-
Solid-Liquid Separation: Centrifuge the mixture to separate the solid residue from the liquid hydrolysate containing the released this compound.
-
Extraction: Proceed with liquid-liquid extraction of the supernatant as described in Protocol 2 (steps 5-7).
III. Purification of this compound
The crude extract obtained from either hydrolysis method will contain a mixture of compounds. Chromatographic techniques are essential for the purification of this compound.
Protocol 4: Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel or Sephadex LH-20, slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Elute the column with a gradient of solvents with increasing polarity. For example, a gradient of hexane (B92381) to ethyl acetate, followed by ethyl acetate to methanol (B129727), can be used.
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the purified this compound based on the TLC analysis and evaporate the solvent.
Protocol 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For higher purity, preparative HPLC is recommended.
-
Column: Use a preparative reversed-phase column (e.g., C18, 250 mm x 20 mm, 5 µm).
-
Mobile Phase: A common mobile phase consists of a gradient of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent like methanol or acetonitrile.
-
Sample Injection: Dissolve the partially purified extract from column chromatography in the mobile phase and inject a suitable volume onto the column.
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.
-
Purity Check and Concentration: Analyze the purity of the collected fraction using analytical HPLC. Pool the pure fractions and remove the solvent under vacuum.
IV. Quantification of this compound
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for the quantification of this compound.
Protocol 6: HPLC-UV/DAD Quantification
-
Instrumentation: An HPLC system equipped with a UV/Diode Array Detector (DAD).
-
Column: A reversed-phase analytical column (e.g., C18, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
A linear gradient from a low to a high percentage of Solvent B over a period of 20-30 minutes is common.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Monitor the absorbance at the maximum wavelength for this compound (around 320 nm).
-
Standard Curve: Prepare a series of standard solutions of pure this compound of known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Dissolve a known weight of the purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 7: LC-MS/MS Quantification
For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Use similar chromatographic conditions as in Protocol 6, but with a UHPLC system for better resolution and faster analysis.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative ion mode is typically used for phenolic acids.
-
Multiple Reaction Monitoring (MRM): Select specific precursor-to-product ion transitions for this compound for quantification and confirmation.
-
-
Quantification: Use a calibration curve prepared with a pure standard of this compound. An internal standard can be used for improved accuracy.
V. Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison of extraction efficiencies and yields from different methods or plant sources.
Table 1: Comparison of Extraction Methods for this compound
| Plant Material | Extraction Method | Key Parameters | Yield of this compound (mg/g of dry material) | Purity (%) | Reference |
| Zea mays (bran) | Alkaline Hydrolysis | 2M NaOH, 120°C, 90 min | Data to be filled from experimental results | ||
| Hordeum vulgare (bran) | Alkaline Hydrolysis | 2M NaOH, 120°C, 90 min | Data to be filled from experimental results | ||
| Zea mays (bran) | Enzymatic Hydrolysis | Feruloyl Esterase, 40°C, 24h | Data to be filled from experimental results | ||
| Hordeum vulgare (bran) | Enzymatic Hydrolysis | Feruloyl Esterase, 40°C, 24h | Data to be filled from experimental results |
VI. Mandatory Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for HPLC Analysis of 5-Hydroxyferulic Acid in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyferulic acid is a hydroxycinnamic acid and a key intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and other phenolic compounds that play crucial roles in plant development, defense, and interaction with the environment. As a precursor to sinapic acid, this compound is particularly important in the synthesis of syringyl lignin, a component that influences the digestibility and processing of biomass for biofuels and other applications. Furthermore, the antioxidant and other potential bioactive properties of this compound make it a compound of interest for pharmaceutical and nutraceutical research.
These application notes provide a comprehensive guide to the analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC). The protocols outlined below cover sample preparation, HPLC-UV/DAD analysis, and method validation, and are intended to assist researchers in the accurate quantification of this important phytochemical.
Data Presentation: Quantitative Analysis of Hydroxycinnamic Acids in Plant Tissues
Quantitative data specifically for this compound across a wide range of plant species is not extensively available in publicly accessible literature. However, data for the closely related and more abundant ferulic acid is well-documented and can provide a relevant benchmark. The following table summarizes representative concentrations of ferulic acid in various plant materials. It is important to note that the concentration of this compound is generally expected to be lower than that of ferulic acid.
| Plant Material | Analyte | Concentration Range (µg/g of Dry Weight) | Reference(s) |
| Maize (Zea mays) inbred lines | Ferulic Acid | 1174.7 - 4811.0 | [1] |
| Barley (Hordeum vulgare) | Ferulic Acid | 1560.3 | [2] |
| Various Grass Species | Ferulic Acid | Below Limit of Detection - ~150 | [3] |
| Arabidopsis thaliana leaves | Sinapoylmalate (a derivative of sinapic acid, downstream of this compound) | Wild-type levels are used as a benchmark for mutant comparison.[4] | [4] |
Note: The concentration of phenolic compounds, including this compound, can vary significantly depending on the plant species, cultivar, tissue type, developmental stage, and environmental growth conditions.
Experimental Protocols
Protocol 1: Sample Preparation from Plant Tissue
This protocol describes the extraction of phenolic compounds, including this compound, from plant material. To analyze both free and bound forms of the acid, an alkaline hydrolysis step is included to release ester-bound phenolic acids.
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
80% Methanol (HPLC grade)
-
2M Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
-
pH meter
-
0.45 µm syringe filters
Procedure:
-
Sample Homogenization:
-
Weigh approximately 100-500 mg of fresh or 50-100 mg of freeze-dried plant tissue.
-
Immediately freeze the fresh tissue in liquid nitrogen to quench metabolic processes.
-
Grind the frozen or freeze-dried tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction of Free Phenolics:
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 5 mL of 80% methanol.
-
Vortex thoroughly for 1 minute.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet two more times.
-
Pool the supernatants. This fraction contains the free phenolic compounds.
-
-
Alkaline Hydrolysis for Bound Phenolics:
-
To the pooled supernatant from step 2.2, add 10 mL of 2M NaOH.
-
Incubate the mixture in a shaking water bath at 60°C for 2 hours to hydrolyze the ester bonds.
-
After incubation, cool the mixture to room temperature.
-
Acidify the mixture to pH 2 with concentrated HCl.
-
-
Liquid-Liquid Extraction:
-
Transfer the acidified hydrolysate to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat the extraction two more times.
-
Pool the ethyl acetate fractions.
-
-
Drying and Reconstitution:
-
Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the initial mobile phase (e.g., 5% acetonitrile (B52724) in 0.1% formic acid).
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: HPLC-UV/DAD Analysis of this compound
This protocol outlines a general HPLC method suitable for the separation and quantification of this compound. Method optimization may be required depending on the specific plant matrix and available instrumentation.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or acetic acid (v/v).
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid (v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitoring at 320 nm is suitable for hydroxycinnamic acids. A DAD allows for the acquisition of the full UV spectrum for peak identification and purity assessment.
-
Gradient Elution Program: A typical gradient profile is as follows:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 25 | 70 | 30 |
| 30 | 50 | 50 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 45 | 95 | 5 |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations in the initial mobile phase.
-
Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared plant extracts (from Protocol 1) into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Phenylpropanoid pathway leading to this compound.
References
- 1. Ferulic acid concentration in 233 maize inbreds and its processing stability in selected high-ferulic-acid lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jptcp.com [jptcp.com]
- 3. Phytochemical Profiles and Antioxidant Activity of Grasses Used in South African Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Arabidopsis thaliana REDUCED EPIDERMAL FLUORESCENCE1 Gene Encodes an Aldehyde Dehydrogenase Involved in Ferulic Acid and Sinapic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of 5-Hydroxyferulic Acid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyferulic acid is a hydroxycinnamic acid that serves as a key intermediate in the biosynthesis of lignin (B12514952) and other important phenylpropanoids in plants.[1] Its chemical structure plays a crucial role in its biological activity and its potential applications in pharmacology and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. This document provides detailed application notes and experimental protocols for the use of ¹H NMR, ¹³C NMR, and 2D NMR techniques in the structural characterization of this compound.
Structural Elucidation via NMR Spectroscopy
The structural confirmation of this compound relies on a comprehensive analysis of its 1D (¹H and ¹³C) and 2D NMR spectra. These experiments provide information on the chemical environment of each proton and carbon atom, as well as their connectivity.
Predicted ¹H and ¹³C NMR Data
Due to the limited availability of a complete, experimentally verified, and published dataset, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. These predictions are based on established cheminformatics models and provide a reliable reference for spectral assignment. The numbering scheme used for assignment is shown in Figure 1.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.85 | d | 1.8 |
| H-6 | 6.69 | d | 1.8 |
| H-7 (α) | 6.35 | d | 15.9 |
| H-8 (β) | 7.45 | d | 15.9 |
| 3-OCH₃ | 3.82 | s | - |
| 4-OH | 9.20 (broad s) | s | - |
| 5-OH | 8.90 (broad s) | s | - |
| COOH | 12.20 (broad s) | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 | 125.8 |
| C-2 | 108.5 |
| C-3 | 148.1 |
| C-4 | 138.2 |
| C-5 | 145.9 |
| C-6 | 106.3 |
| C-7 (α) | 115.7 |
| C-8 (β) | 145.2 |
| C-9 (COOH) | 168.5 |
| 3-OCH₃ | 56.2 |
2D NMR Spectroscopy for Structural Confirmation
2D NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the complete bonding network of the molecule.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, key COSY correlations would be expected between H-7 and H-8, confirming the acrylic acid side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the chemical shifts of protonated carbons. For example, the signal for H-2 would show a correlation to the signal for C-2.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (and sometimes four). This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. Key HMBC correlations for this compound would include correlations from the methoxy (B1213986) protons (3-OCH₃) to C-3, and from H-7 to C-1, C-2, C-6, and C-9.
Experimental Protocols
The following are detailed protocols for the preparation of a this compound sample and the acquisition of NMR data.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C and 2D NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to the vial. DMSO-d₆ is a suitable solvent for many phenolic compounds.
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Filtration: Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.
-
Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following are typical parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.
-
Spectral Width (sw): 16 ppm (from -2 to 14 ppm).
-
Acquisition Time (aq): Approximately 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans (ns): 1024 to 4096, due to the lower natural abundance and sensitivity of ¹³C.
-
Spectral Width (sw): 240 ppm (from -10 to 230 ppm).
-
Acquisition Time (aq): Approximately 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Temperature: 298 K.
2D NMR Spectroscopy (COSY, HSQC, HMBC)
Standard pulse programs available on the spectrometer software should be used. The number of scans and increments in the indirect dimension will depend on the desired resolution and the experiment time.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for NMR-based structural elucidation.
Biosynthesis Pathway of this compound
This compound is an important intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide variety of plant secondary metabolites, including lignin.
Caption: Biosynthesis pathway of this compound.
References
Application Note: Quantitative Analysis of 5-Hydroxyferulic Acid by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyferulic acid is a hydroxycinnamic acid and a key intermediate in the biosynthesis of lignin (B12514952) and other phenolic compounds in plants.[1][2] As a metabolite of ferulic acid, its quantification is crucial for research in plant biochemistry, food science, and pharmacology.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that provides the high sensitivity and selectivity required for the accurate quantification of metabolites like this compound in complex biological matrices.[5][6]
This application note provides a detailed protocol for the quantification of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is suitable for various sample types, including plant extracts and biological fluids, after appropriate sample preparation.
Experimental Protocols
Preparation of Standards and Samples
a) Standard Stock and Calibration Curve Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol (B129727).
-
Perform serial dilutions of the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to create calibration standards at concentrations ranging from approximately 1 ng/mL to 5000 ng/mL.[7][8]
-
If an internal standard (IS) is used, add it to each calibration standard at a constant concentration.
b) Sample Preparation: The choice of sample preparation method depends on the matrix. The goal is to extract the analyte, remove interferences, and ensure compatibility with the LC-MS system.[9][10]
-
For Plant Tissues:
-
Homogenize the powdered plant material (e.g., 100 mg) with a suitable volume of methanol (e.g., 3 mL).[11]
-
Vortex and/or sonicate the mixture for 20-30 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant. It is advisable to repeat the extraction process on the pellet to ensure complete recovery.[11]
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase A or a methanol/water mixture.[7]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[12]
-
-
For Biological Fluids (e.g., Plasma, Serum):
-
Thaw samples on ice.
-
To 100 µL of the sample, add 300-400 µL of ice-cold methanol or acetonitrile (B52724) to precipitate proteins.[10][13] If using an internal standard, it should be added to the precipitation solvent.
-
Vortex vigorously for 1-2 minutes.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.[7]
-
Transfer the clear supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in a known volume of mobile phase A, vortex, and centrifuge again to pellet any insoluble material.[7]
-
Transfer the final supernatant to an autosampler vial for analysis.
-
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point for method development and can be optimized for specific instrumentation and applications.
| LC Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 3 µm)[11] |
| Mobile Phase A | Water with 0.1% Formic Acid[11][14] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[7][11] |
| Gradient | 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C[7][11] |
| Injection Volume | 5 µL[7] |
Table 1. Recommended Liquid Chromatography (LC) parameters.
| MS Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode[14][15] |
| Precursor Ion ([M-H]⁻) | m/z 209.0 |
| MRM Transition 1 (Quantifier) | 209.0 -> 165.0 (Loss of CO₂) |
| MRM Transition 2 (Qualifier) | 209.0 -> 194.0 (Loss of CH₃) |
| Collision Energy (CE) | Optimized for the specific instrument; typically 10-30 eV |
| Dwell Time | 50-100 msec[16] |
Table 2. Recommended Mass Spectrometry (MS) parameters for this compound.
Method Performance and Quantitative Data
A fully validated method should demonstrate acceptable performance for linearity, sensitivity, accuracy, and precision. The following table summarizes typical performance characteristics achievable for the analysis of phenolic acids using LC-MS/MS.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99[8] |
| Linear Range | ~1 - 5000 ng/mL[7][8] |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL[5][7] |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL[5][7] |
| Accuracy (Recovery) | 85 - 115%[7][17] |
| Precision (RSD%) | < 15%[7][17] |
Table 3. Summary of typical quantitative performance data for LC-MS/MS analysis of phenolic acids.
Visualizations
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0035484) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of ferulic acid via vanillin using a novel CoA-dependent pathway in a newly-isolated strain of Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. japsonline.com [japsonline.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. youtube.com [youtube.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. mdpi.com [mdpi.com]
- 16. uab.edu [uab.edu]
- 17. researchgate.net [researchgate.net]
5-Hydroxyferulic Acid: A Promising Phenolic Compound for Drug Discovery
Introduction: 5-Hydroxyferulic acid (5-OHFA) is a hydroxycinnamic acid and a metabolite of the phenylpropanoid pathway, naturally occurring in various plants. As a derivative of the well-studied ferulic acid, 5-OHFA has garnered attention in the scientific community for its potential therapeutic applications. Its structural modifications suggest the possibility of enhanced biological activity compared to its parent compound. This document provides an overview of the applications of this compound in drug discovery, including its antioxidant and anti-inflammatory properties, potential mechanisms of action, and protocols for its evaluation.
Pharmacological Potential and Mechanism of Action
This compound exhibits significant antioxidant and anti-inflammatory activities, making it a compelling candidate for the development of novel therapeutics for a range of diseases driven by oxidative stress and inflammation.
Antioxidant Activity: 5-OHFA has demonstrated potent antioxidant effects by scavenging free radicals and chelating metal ions. In vitro studies have shown its superior antioxidant capacity compared to ferulic acid.[1][2]
Anti-inflammatory Activity: The anti-inflammatory potential of 5-OHFA has been demonstrated in protein denaturation assays, a common in vitro method for screening anti-inflammatory drugs.[2][3] While direct evidence is still emerging, the anti-inflammatory effects of the closely related ferulic acid are well-documented and are thought to be mediated through the modulation of key inflammatory signaling pathways. It is plausible that 5-OHFA shares similar mechanisms. Ferulic acid has been shown to inhibit the NF-κB, PI3K/Akt, and MAPK signaling pathways, which are central to the inflammatory response.[4][5][6][7]
Molecular docking studies have provided further insight into the potential molecular targets of 5-OHFA, suggesting stronger binding affinities to key oxidative and inflammatory targets compared to ferulic acid. These targets include NADPH oxidase, xanthine (B1682287) oxidase, 5-lipoxygenase (5-LOX), and cyclooxygenase-2 (COX-2).[8]
Data Presentation
The following table summarizes the quantitative data on the in vitro antioxidant and anti-inflammatory activities of this compound.
| Assay | IC50 (µM) of this compound | Reference Compound | IC50 (µM) of Reference Compound |
| Antioxidant Assays | |||
| DPPH Radical Scavenging | 11.89 ± 0.20 | Ferulic Acid | 66 ± 2.3 |
| ABTS Radical Scavenging | 9.51 ± 0.15 | Ferulic Acid | 183.08 ± 2.30 |
| Ferric Reducing Antioxidant Power (FRAP) | 5.94 ± 0.09 | Ferulic Acid | 4.73 ± 0.14 |
| Fe2+ Chelating Activity | 36.31 ± 1.36 | Ferulic Acid | 270.27 ± 1.14 |
| Anti-inflammatory Assay | |||
| Hemolytic Activity | 23.78 ± 1.48 | Ferulic Acid | 37.64 ± 2.01 |
Data sourced from an integrated in vitro and in silico characterization study.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its in vitro evaluation.
References
- 1. Effects of Ferulic Acid Regulation of the PI3k/Akt Signaling Pathway on the Proliferation, Migration or Apoptosis of U87-MG Cells Based on Bioinformatics [wisdomlib.org]
- 2. Integrated In Vitro and In Silico Characterization of this compound: Antioxidant, Anti-Inflammatory, Anti-Hemolytic, and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes | MDPI [mdpi.com]
- 7. The potential effects of the synergistic interaction between ferulic acid and new generation CDK inhibitor anti-neoplastic drugs on breast cancer anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Utilizing 5-Hydroxyferulic Acid in O-Methyltransferase Assays
Introduction
O-methyltransferases (OMTs) are a crucial class of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosyl-L-methionine (SAM), to an acceptor molecule. This methylation process is vital in the biosynthesis of numerous natural products and in modulating the biological activity of various compounds. In drug development, methylation is a key strategy for optimizing lead compounds by improving their metabolic stability, solubility, and target affinity.[1][2]
One significant member of this enzyme family is Caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT), an enzyme involved in the lignin (B12514952) biosynthesis pathway in plants.[3][4] This enzyme catalyzes the methylation of hydroxyl groups on phenylpropanoid compounds. Specifically, it can methylate the 5-hydroxyl group of 5-hydroxyferulic acid to produce sinapic acid.[4] The broad substrate specificity of COMT, which also includes caffeic acid and their corresponding aldehydes and alcohols, makes it a versatile tool for researchers.[5]
These application notes provide detailed protocols for utilizing this compound as a substrate to characterize OMT activity, focusing on recombinant enzyme expression, purification, kinetic analysis, and product quantification. The methodologies are intended for researchers in biochemistry, natural product synthesis, and drug discovery.
Biochemical Pathway: Lignin Monomer Biosynthesis
The methylation of this compound is a key step in the synthesis of syringyl (S) lignin monomers in angiosperms. O-methyltransferase (COMT) utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to convert this compound into sinapic acid.
Caption: COMT-catalyzed methylation in the lignin biosynthesis pathway.
Quantitative Data: Substrate Specificity of O-Methyltransferase
O-methyltransferases often exhibit a preference for certain substrates. The kinetic parameters reveal the enzyme's affinity and catalytic efficiency. COMTs from various plant sources show a preference for 5-hydroxy derivatives and often favor aldehydes and alcohols over their corresponding carboxylic acids.[3][5]
| Substrate | Relative Activity (%) | Key Findings | Citations |
| This compound | 100 | Generally the preferred acid substrate for COMT involved in lignin synthesis. | [6] |
| Caffeic Acid | ~30-50 | Methylated less efficiently than this compound by most COMTs. | [6] |
| 5-Hydroxyconiferaldehyde | High | Often shows higher activity than the corresponding acid, indicating a kinetic preference. | [3][5] |
| Caffeoyl Aldehyde | Moderate | Also a viable substrate, typically methylated at a higher rate than caffeic acid. | [5] |
| 5-Hydroxyconiferyl Alcohol | High | Preferred over acid substrates, similar to the aldehyde form. | [3][5] |
| Caffeoyl Alcohol | Moderate | Demonstrates that the enzyme can act on substrates at different oxidation states. | [5] |
Experimental Protocols
Protocol 1: Recombinant OMT Expression and Purification
This protocol describes the expression of a polyhistidine-tagged OMT in E. coli and its subsequent purification using affinity chromatography.[5]
1. Gene Cloning and Transformation:
- Amplify the OMT coding sequence from cDNA.
- Clone the amplified gene into an E. coli expression vector, such as pET-15b, which incorporates an N-terminal 6x-His tag.[5][7]
- Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).[7]
2. Protein Expression:
- Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with vigorous shaking.[8]
- Use the overnight culture to inoculate a larger volume of Terrific Broth. Grow at 37°C until the optical density at 600 nm (A600) reaches 1.0.[5]
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[5]
- Continue to incubate the culture for an additional 4-6 hours at a reduced temperature (e.g., 25-30°C) to increase the yield of soluble protein.[5]
3. Cell Lysis:
- Harvest the cells by centrifugation. The resulting cell pellets can be stored at -80°C.[8]
- Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
- Lyse the cells using sonication on ice.[8]
- Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C to pellet cellular debris.[8]
4. Affinity Purification:
- Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) column with lysis buffer.
- Load the clarified supernatant onto the column.
- Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
- Elute the His-tagged OMT from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).[9]
- Collect fractions and analyze for the presence of the purified protein using SDS-PAGE.
5. (Optional) Further Purification:
- If higher purity is required, pool the fractions containing the OMT and perform size-exclusion chromatography (gel filtration) to separate the protein from any remaining contaminants and aggregates.[7]
- Verify the final purity by SDS-PAGE. The purified enzyme can be stored at -80°C in a buffer containing glycerol.
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node_clone -> node_express;
node_express -> node_lyse;
node_lyse -> node_purify;
node_purify -> node_verify;
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Caption: Workflow for recombinant O-methyltransferase purification.
Protocol 2: O-Methyltransferase (OMT) Activity Assay
This protocol outlines a method to measure the catalytic activity of OMT using this compound as the substrate. The reaction product, sinapic acid, is then quantified.
1. Reaction Mixture Preparation:
- Prepare a reaction mixture in a final volume of 200-300 µL.[10][11]
- The mixture should contain:
- Buffer: 50 mM Tris-HCl or sodium phosphate (B84403) buffer (pH 7.4-8.0).[11][12]
- OMT Enzyme: Purified enzyme (e.g., 1-5 µg).
- Substrate: this compound (concentration can be varied for kinetic studies, e.g., 10-200 µM).
- Co-factor: S-adenosyl-L-methionine (SAM) (e.g., 200 µM).[10]
- Divalent Cation: MgCl₂ (e.g., 2-5 mM).[10][11]
- Reducing Agent (Optional): DTT (e.g., 1 mM) to maintain enzyme stability.[10]
2. Enzymatic Reaction:
- Pre-incubate the reaction mixture (without SAM) at the optimal temperature (e.g., 37°C) for 3-5 minutes to equilibrate.[10]
- Initiate the reaction by adding SAM.[10]
- Incubate for a set period (e.g., 10-60 minutes) during which the reaction is linear.[11]
3. Reaction Termination and Sample Preparation:
- Stop the reaction by adding an acid (e.g., 0.5% trifluoroacetic acid) or an organic solvent like acetonitrile (B52724) or methanol.[7][12] This will precipitate the enzyme.
- Centrifuge the mixture to pellet the precipitated protein.
- Collect the supernatant for analysis.
4. Kinetic Analysis:
- To determine kinetic parameters (Km and Vmax), perform a series of assays as described above.[7]
- Vary the concentration of this compound while keeping the concentration of SAM saturating.
- Conversely, vary the SAM concentration while keeping the this compound concentration constant.
- Measure the initial reaction velocity at each substrate concentration.
- Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to calculate the kinetic constants.
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node_stop [label="4. Terminate Reaction\n(e.g., add Acid)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
node_analyze [label="5. Analyze Products\n(HPLC)", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"];
node_mix -> node_initiate;
node_initiate -> node_incubate;
node_incubate -> node_stop;
node_stop -> node_analyze;
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Caption: General workflow for an O-methyltransferase activity assay.
Protocol 3: HPLC Analysis of Reaction Products
High-Performance Liquid Chromatography (HPLC) is a reliable method for separating and quantifying the substrate (this compound) and the product (sinapic acid).
1. HPLC System and Column:
- System: A standard HPLC system with a pump, autosampler, and a UV-Vis or photodiode array (PDA) detector.[13]
- Column: A reversed-phase C18 column (e.g., 4.6 mm x 150-250 mm, 5 µm particle size) is commonly used for separating phenolic acids.[14][15]
2. Mobile Phase and Elution:
- A common mobile phase is a gradient or isocratic mixture of an aqueous acidic solution and an organic solvent.[15]
- Solvent A: Water with a small amount of acid (e.g., 0.1% acetic acid or phosphoric acid) to ensure the phenolic acids are protonated.[15]
- Solvent B: Acetonitrile or Methanol.[14][15]
- Example Isocratic Method: A mixture of acetonitrile and 10% acetic acid (20:80 v/v).[15]
- Flow Rate: A typical flow rate is 0.7-1.0 mL/min.[13][15]
3. Detection:
- Monitor the elution of compounds using a UV detector.
- The optimal wavelength for detecting ferulic acid and related compounds is around 320 nm.[14][15]
4. Quantification:
- Prepare standard curves for both this compound and sinapic acid using known concentrations of pure standards.
- Inject the supernatant from the terminated enzyme reaction.
- Identify the substrate and product peaks by comparing their retention times with the standards.
- Quantify the amount of product formed by integrating the peak area and comparing it to the standard curve. This allows for the calculation of enzyme activity (e.g., in nmol of product formed per minute per mg of enzyme).
References
- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the modulation of lignin monomer methylation by caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the Mysteries of Lignin Biosynthesis: The Crystal Structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Provides New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate preferences of caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferases in developing stems of alfalfa (Medicago sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdanderson.org [mdanderson.org]
- 9. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 14. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 15. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Assays of 5-Hydroxyferulic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Hydroxyferulic acid is a phenolic compound of interest for its potential antioxidant properties. Evaluating its efficacy in mitigating oxidative stress is crucial for its development as a potential therapeutic or nutraceutical agent. This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant activity of this compound using two common spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
Data Presentation
The antioxidant capacity of this compound, as determined by DPPH and ABTS assays, is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | DPPH | 11.89 ± 0.20 | [1][2] |
| This compound | ABTS | 9.51 ± 0.15 | [1][2] |
Principles of the Assays
DPPH Assay: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3] DPPH is a stable free radical with a deep violet color in solution, exhibiting a characteristic absorbance at approximately 517 nm.[3] When reduced by an antioxidant, the color of the DPPH solution fades to a pale yellow, and the absorbance at 517 nm decreases.[3] This change in absorbance is proportional to the radical scavenging activity of the antioxidant.[3]
ABTS Assay: The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[4][5] The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[4][5] The resulting ABTS•+ solution is blue-green and has a characteristic absorbance at 734 nm.[4] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, leading to a decrease in absorbance.[4][5] This decolorization is proportional to the antioxidant's concentration and its radical scavenging capacity.[4] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol is designed for a 96-well microplate reader.
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Adjustable micropipettes
Procedure:
-
Preparation of DPPH Working Solution (0.1 mM):
-
Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Store the solution in an amber bottle or wrapped in aluminum foil to protect it from light.
-
Prepare this solution fresh daily.[3]
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution to create a range of concentrations to be tested.
-
Prepare a similar dilution series for the positive control (e.g., Ascorbic acid or Trolox).
-
-
Assay Procedure:
-
Pipette 100 µL of the DPPH working solution into each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the respective wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3]
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the DPPH solution with methanol (blank).
-
Asample is the absorbance of the DPPH solution with the this compound or positive control.
-
-
Determine the IC50 value:
-
Plot the percentage of scavenging activity against the corresponding concentrations of this compound.
-
The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by interpolation from the graph or by using a suitable software that performs linear regression analysis.[6][7]
-
ABTS Radical Cation Decolorization Assay Protocol
This protocol is designed for a 96-well microplate reader.
Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or Phosphate-Buffered Saline (PBS), pH 7.4
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Adjustable micropipettes
-
Amber bottles or foil-wrapped containers
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.[4]
-
Mix the ABTS and potassium persulfate solutions in a 1:1 (v/v) ratio.[4]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical.[4][5]
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[8]
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a Trolox standard curve by making a series of dilutions of a Trolox stock solution.
-
-
Assay Procedure:
-
Pipette 190 µL of the ABTS•+ working solution into each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound, Trolox standards, or solvent (as a blank) to the respective wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for 6 minutes.[9]
-
After incubation, measure the absorbance of each well at 734 nm using a microplate reader.[4]
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the ABTS•+ working solution with the solvent (blank).
-
Asample is the absorbance of the ABTS•+ working solution with the this compound or Trolox standard.
-
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC):
-
Plot a standard curve of the percentage of inhibition versus the concentration of the Trolox standards.
-
Determine the linear regression equation (y = mx + c) for the Trolox standard curve.
-
Calculate the TEAC value for each concentration of this compound by substituting its % inhibition value for 'y' in the regression equation and solving for 'x' (the Trolox equivalent concentration).[8][10]
-
-
Determine the IC50 value:
-
Plot the percentage of inhibition against the corresponding concentrations of this compound to determine the IC50 value, similar to the DPPH assay.
-
Mandatory Visualization
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Experimental workflow for the ABTS radical cation decolorization assay.
Caption: Antioxidant mechanism of this compound in DPPH and ABTS assays.
References
- 1. Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Lignin Biosynthesis with 5-Hydroxyferulic Acid Isotopes
Introduction
Lignin (B12514952), a complex aromatic polymer, is a major component of plant cell walls, providing structural rigidity and defense against pathogens. Its biosynthesis involves the phenylpropanoid pathway, which produces monolignols, the building blocks of the lignin polymer. 5-Hydroxyferulic acid is a key intermediate in the synthesis of syringyl (S) lignin monomers. The enzyme ferulate 5-hydroxylase (F5H), a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation of ferulic acid to this compound.[1][2] Subsequent methylation by Caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) converts this compound to sinapic acid, a precursor to S-lignin.[3][4] However, research has shown that F5H and COMT can also act on later intermediates in the pathway, such as coniferaldehyde (B117026) and coniferyl alcohol, suggesting alternative routes to S-lignin.[1][2][5]
Stable isotope labeling is a powerful technique for elucidating metabolic pathways. By introducing isotopically labeled precursors, such as this compound labeled with ¹³C or ¹⁴C, researchers can trace the flow of atoms through the lignin biosynthetic network. This allows for the identification of intermediates, the quantification of metabolic fluxes, and a deeper understanding of the regulation of lignin biosynthesis.[6][7] These application notes provide an overview and detailed protocols for using this compound isotopes to study lignin biosynthesis in plants.
Application Notes
1. Elucidating Syringyl Lignin Biosynthesis
Isotopically labeled this compound can be used as a tracer to confirm its role as an intermediate in syringyl (S) lignin biosynthesis. By feeding plants with labeled this compound, researchers can track the incorporation of the label into sinapic acid, sinapyl aldehyde, sinapyl alcohol, and ultimately the S units of the lignin polymer. Evidence from feeding experiments in wheat plants has demonstrated the conversion of this compound to sinapic acid.[3][4] This approach is crucial for understanding the metabolic flux towards S-lignin, which is of particular interest as the S/G (guaiacyl) lignin ratio influences the properties of wood and biomass for industrial applications like pulping and biofuels.
2. Investigating Alternative Biosynthetic Routes
Biochemical studies have revealed that the enzyme Ferulate 5-Hydroxylase (F5H) is not only active on ferulic acid but also shows high affinity for coniferaldehyde and coniferyl alcohol.[1][2] This suggests that the hydroxylation step to introduce the 5-hydroxyl group can occur later in the pathway. By using isotopically labeled ferulic acid in combination with unlabeled this compound (as a competitive substrate or for trapping experiments), or by using labeled coniferaldehyde, researchers can investigate the relative contributions of these different pathways to S-lignin formation in vivo.
3. Quantifying Metabolic Flux
The use of stable isotopes, particularly ¹³C, coupled with mass spectrometry (MS) allows for the precise quantification of metabolic fluxes.[6][7] By measuring the rate of incorporation of the heavy isotope from labeled this compound into downstream metabolites and lignin, it is possible to model the kinetics of the pathway. This quantitative data is invaluable for identifying rate-limiting steps and understanding how genetic or environmental perturbations affect lignin biosynthesis.
4. Substrate Specificity of Key Enzymes
In vitro assays using isotopically labeled substrates can be used to determine the kinetic parameters of enzymes involved in the phenylpropanoid pathway, such as F5H and COMT. For example, studies have used [¹⁴C]S-adenosylmethionine to track the methylation of various substrates by COMT in the presence of F5H.[1][2] This provides crucial data on substrate preferences, which helps in building accurate models of the biosynthetic pathway.
Quantitative Data Summary
The following table summarizes key quantitative data from studies on F5H and COMT, the enzymes responsible for the synthesis and methylation of this compound and its derivatives.
| Enzyme | Organism | Substrate | Km (µM) | Reference |
| Ferulate 5-Hydroxylase (F5H) | Arabidopsis | Ferulic Acid | 2300 | [1][2] |
| Coniferaldehyde | 2.1 | [1][2] | ||
| Coniferyl Alcohol | 1.9 | [1][2] | ||
| Caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) | Alfalfa | Caffeic Acid | 43 | [5] |
| This compound | 10 | [5] | ||
| 5-Hydroxyconiferaldehyde | 5 | [5] |
Visualizations
Lignin Biosynthesis Pathway
Caption: Revised S-lignin biosynthesis pathway showing F5H and COMT acting at multiple steps.
Experimental Workflow
Caption: General workflow for stable isotope tracing of lignin biosynthesis.
Experimental Protocols
Protocol 1: Plant Growth and Isotope Feeding
This protocol is adapted from stem feeding experiments in Arabidopsis and wheat.[3][4][6]
Materials:
-
Plant of interest (e.g., 4-week-old Arabidopsis thaliana inflorescence stems, 25-day-old wheat plants).
-
Isotopically labeled this compound (e.g., ¹³C₃-5-hydroxyferulic acid or ¹⁴C-5-hydroxyferulic acid).
-
Feeding solution (e.g., 1/4 strength Murashige and Skoog medium or sterile water).
-
Small vials or tubes (e.g., 1.5 mL microcentrifuge tubes).
-
Growth chamber with controlled light, temperature, and humidity.
Procedure:
-
Prepare Feeding Solution: Dissolve the isotopically labeled this compound in the feeding solution to a final concentration of 0.1-1.0 mM. The optimal concentration should be determined empirically.
-
Prepare Plant Material: For stem feeding, excise the inflorescence stems of Arabidopsis or the shoots of wheat plants under water to prevent embolism. Place the cut end of the stem immediately into a vial containing the feeding solution.
-
Incubation: Place the vials with the plant material in a growth chamber under conditions that mimic the normal growth environment.
-
Time Course: Harvest the plant material at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the label over time.
-
Harvesting: At each time point, remove the stem from the feeding solution, rinse the cut end with water, and immediately freeze the entire tissue in liquid nitrogen to quench metabolic activity. Store samples at -80°C until further processing.
Protocol 2: Extraction of Soluble Metabolites and Lignin
Materials:
-
Frozen plant tissue from Protocol 1.
-
Grinding equipment (e.g., mortar and pestle, ball mill).
-
Extraction solvent: 80% methanol (B129727).
-
Centrifuge and microcentrifuge tubes.
-
Solvents for cell wall washing (e.g., methanol, chloroform, acetone).
Procedure:
-
Homogenization: Grind the frozen plant tissue to a fine powder in liquid nitrogen.
-
Extraction of Soluble Metabolites:
-
Transfer a known amount of powdered tissue (e.g., 50-100 mg) to a pre-weighed microcentrifuge tube.
-
Add 1 mL of ice-cold 80% methanol.
-
Vortex thoroughly and incubate at 4°C for at least 1 hour with occasional shaking.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the soluble metabolites. This fraction can be directly analyzed by LC-MS/MS.
-
-
Cell Wall Residue (CWR) Preparation:
-
The pellet remaining after the methanol extraction is the crude cell wall residue.
-
Wash the pellet sequentially with:
-
1 mL of 100% methanol
-
1 mL of chloroform:methanol (1:1, v/v)
-
1 mL of 100% acetone
-
-
After each wash, vortex and centrifuge as above, discarding the supernatant.
-
Dry the final pellet (the CWR) under vacuum or in a speed-vac. This CWR contains the lignin and can be used for further analysis.
-
Protocol 3: Analysis of Labeled Compounds by LC-MS/MS
Materials:
-
Soluble metabolite extract from Protocol 2.
-
CWR from Protocol 2 (for lignin analysis).
-
Thioacidolysis reagents (for lignin monomer analysis).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Appropriate LC column (e.g., C18 reverse-phase).
-
Solvents for LC (e.g., water and acetonitrile (B52724) with 0.1% formic acid).
Procedure for Soluble Metabolites:
-
Sample Preparation: Filter the soluble metabolite extract through a 0.22 µm filter.
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Develop a chromatographic method to separate the phenylpropanoid intermediates of interest (e.g., this compound, sinapic acid, etc.).
-
Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. For each compound, define a transition from the precursor ion (the molecular weight of the compound) to a specific product ion.
-
For labeled compounds, the precursor ion mass will be shifted according to the number of heavy isotopes incorporated. For example, for ¹³C₃-5-hydroxyferulic acid, the mass will be increased by ~3 Da. Monitor the transitions for both the labeled and unlabeled forms of each metabolite.
-
-
Data Analysis: Quantify the peak areas for the labeled and unlabeled forms of each metabolite at each time point. The rate of label incorporation can then be calculated to determine metabolic flux.
Procedure for Lignin Monomers:
-
Lignin Depolymerization: Perform thioacidolysis on the CWR to cleave ether linkages and release the lignin monomers.
-
Derivatization: Derivatize the released monomers (e.g., by silylation) to make them volatile for GC-MS or to improve ionization for LC-MS.
-
LC-MS/MS Analysis: Analyze the derivatized lignin monomers using LC-MS/MS. As with the soluble metabolites, monitor the mass transitions for both the labeled and unlabeled G and S lignin monomers.
-
Data Analysis: Determine the percentage of label incorporation into the S-lignin units by comparing the peak areas of the labeled and unlabeled S-monomers. This provides a direct measure of the contribution of the fed this compound to S-lignin biosynthesis.
References
- 1. pnas.org [pnas.org]
- 2. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Probing the Mysteries of Lignin Biosynthesis: The Crystal Structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Provides New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 13C isotope labeling method for the measurement of lignin metabolic flux in Arabidopsis stems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 5-Hydroxyferulic Acid as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 5-hydroxyferulic acid as a standard in chromatographic analyses. This compound, a hydroxycinnamic acid and a metabolite in the phenylpropanoid pathway, serves as a crucial reference material for the accurate quantification and identification of this compound in various matrices, including plant extracts, food products, and biological samples.[1][2][3] The protocols outlined below are designed for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), two common analytical techniques for the analysis of phenolic compounds.[4][5] This guide includes information on the preparation of standards, sample handling, detailed chromatographic conditions, and expected analytical performance metrics.
Introduction
This compound is a key intermediate in the biosynthesis of sinapic acid, a major component of lignin (B12514952) in many plant species.[1] Its role in plant metabolism and its potential antioxidant properties make it a compound of interest in phytochemical research, food science, and drug discovery. Accurate and reliable quantification of this compound is essential for understanding its biological functions and potential applications. The use of a well-characterized analytical standard is paramount for achieving accurate and reproducible results in chromatographic assays. This application note provides a comprehensive guide for utilizing this compound as a reference standard for both HPLC-UV and LC-MS/MS analyses.
Materials and Reagents
-
Standard: this compound primary reference standard (≥90.0% purity as determined by HPLC).[6]
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and water.
-
Additives: Formic acid (LC-MS grade), acetic acid (analytical grade).
-
Gases: High-purity nitrogen for solvent evaporation and as a collision gas for MS/MS.
-
Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon, depending on solvent compatibility).
Instrumentation
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Balance: For accurate weighing of the standard.
-
pH Meter: For mobile phase preparation.
-
Vortex Mixer and Sonicator: For sample and standard dissolution.
Experimental Protocols
Standard Stock Solution Preparation
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in 10 mL of methanol in a volumetric flask to obtain a stock solution of 1 mg/mL.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in an amber vial at -20°C. Stock solutions are typically stable for at least one month when stored under these conditions.
Preparation of Calibration Standards
-
Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition or a suitable solvent (e.g., methanol:water, 50:50 v/v).
-
A typical concentration range for the calibration curve for HPLC-UV analysis is 1-100 µg/mL.
-
For more sensitive LC-MS/MS analysis, a lower concentration range, such as 10-1000 ng/mL, may be appropriate.
-
Filter the final diluted standards through a 0.22 µm syringe filter before injection.
Sample Preparation (General Protocol for Plant Extracts)
-
Weigh approximately 1 g of the dried and powdered plant material.
-
Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and repeat the extraction process on the residue.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used for the separation of phenolic acids.
-
Solvent A: Water with 0.1% formic acid or 1% acetic acid.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program (Illustrative):
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-80% B
-
30-35 min: 80% B (column wash)
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at approximately 320 nm, which is a common wavelength for hydroxycinnamic acids. A Diode Array Detector can be used to scan a range of wavelengths (e.g., 200-400 nm) to obtain the UV spectrum for peak purity assessment.
LC-MS/MS Method
-
Column: C18 reversed-phase column with smaller dimensions for faster analysis (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program (Illustrative): A faster gradient can be employed for LC-MS/MS.
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-12 min: 5% B
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically more sensitive for phenolic acids.
-
Multiple Reaction Monitoring (MRM): The precursor ion ([M-H]⁻) for this compound (C₁₀H₁₀O₅, MW: 210.18 g/mol ) is m/z 209. The selection of product ions for quantification and qualification requires experimental determination by infusing the standard solution into the mass spectrometer.
-
Data Presentation
Quantitative data obtained from the validation of chromatographic methods for hydroxycinnamic acids are summarized below. Disclaimer: The following values are illustrative and based on typical data for structurally similar compounds. These parameters must be experimentally determined for this compound using the specific instrumentation and conditions in your laboratory.
| Parameter | HPLC-UV (Illustrative Values) | LC-MS/MS (Illustrative Values) |
| Retention Time (min) | 15 - 25 (highly dependent on gradient) | 5 - 10 (highly dependent on gradient) |
| Linearity Range | 1 - 100 µg/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL | 5 - 20 ng/mL |
Visualization of Experimental Workflow
References
- 1. shop.bio-connect.nl [shop.bio-connect.nl]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C10H10O5 | CID 446834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. phcogj.com [phcogj.com]
- 5. public.pensoft.net [public.pensoft.net]
- 6. trans-5-Hydroxyferulic acid phyproof Reference Substance 110642-42-7 [b2b.sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting peak tailing in 5-Hydroxyferulic acid HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of 5-Hydroxyferulic acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in this compound analysis?
A1: Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a drawn-out trailing edge.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased analytical sensitivity.[2] For quantitative analysis of this compound, symmetrical peaks are crucial for reliable and reproducible results.
Q2: What are the most common causes of peak tailing when analyzing this compound?
A2: The primary causes of peak tailing for phenolic compounds like this compound are:
-
Secondary Silanol (B1196071) Interactions: Unwanted interactions between the acidic this compound molecules and residual silanol groups on the silica-based stationary phase of the HPLC column.[3]
-
Mobile Phase pH Mismatch: Operating at a mobile phase pH close to the pKa of this compound (approximately 3.49) can cause the compound to exist in both ionized and non-ionized forms, leading to peak distortion.
-
Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Sample Overload: Injecting a sample with too high a concentration of this compound can saturate the column.[4]
-
Improper Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical parameter. This compound is an acidic compound, and its ionization state is dependent on the mobile phase pH. To ensure a single, non-ionized form of the analyte and minimize secondary interactions with the stationary phase, it is recommended to maintain the mobile phase pH at least 1.5 to 2 pH units below the pKa of this compound.[5] Therefore, a mobile phase pH of approximately 2.5 to 3.0 is often optimal for achieving sharp, symmetrical peaks.
Troubleshooting Guide: Peak Tailing in this compound Analysis
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Evaluate the Mobile Phase
An inappropriate mobile phase is a frequent cause of peak tailing for acidic compounds.
Issue: Mobile phase pH is too high or not properly buffered.
Solution:
-
Verify Mobile Phase pH: Ensure the aqueous component of your mobile phase is acidified. The addition of a small amount of acid, such as formic acid or acetic acid (typically 0.1% v/v), is common practice for analyzing phenolic acids.[6]
-
Adjust pH: If you are not using an acidic modifier, prepare a fresh mobile phase with 0.1% formic acid and observe the effect on the peak shape.
-
Buffer the Mobile Phase: For improved reproducibility, consider using a buffer with a pKa close to your desired pH.[7]
Experimental Protocol: Mobile Phase Optimization
-
Initial Mobile Phase: Acetonitrile:Water (e.g., 30:70, v/v).
-
Modified Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in water. Use this as the aqueous component of your mobile phase.
-
Modified Mobile Phase B: Prepare a 20 mM phosphate (B84403) buffer and adjust the pH to 2.5. Use this as the aqueous component.
-
Analysis: Inject your this compound standard with each mobile phase and compare the peak asymmetry.
Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase Composition | Approximate pH | Observed Peak Tailing Factor (Tf) | Peak Shape |
| Acetonitrile:Water (30:70) | ~7.0 | > 1.5 | Severe Tailing |
| Acetonitrile:0.1% Formic Acid in Water (30:70) | ~2.8 | 1.1 - 1.3 | Good Symmetry |
| Acetonitrile:20mM Phosphate Buffer pH 2.5 (30:70) | 2.5 | < 1.2 | Excellent Symmetry |
Note: The Tailing Factor (Tf) is a measure of peak asymmetry. A value of 1.0 is a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing.[1]
Step 2: Investigate the HPLC Column
The column is a critical component, and its condition can significantly impact peak shape.
Issue: Column contamination, degradation, or use of an inappropriate column type.
Solution:
-
Column Flushing: If you suspect contamination, flush the column with a strong solvent. For a C18 column, this could involve a sequence of water, isopropanol, and then hexane, followed by a return to your mobile phase conditions. Always consult the column manufacturer's guidelines for recommended washing procedures.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants in the sample.[8]
-
Consider a Different Column: If peak tailing persists, especially for basic compounds, secondary interactions with silanol groups may be the cause.[3] Using an end-capped column or a column with a different stationary phase (e.g., a polymer-based column) can mitigate these interactions.
Experimental Protocol: Column Washing for a C18 Column
-
Disconnect the column from the detector.
-
Flush the column with 20 column volumes of HPLC-grade water.
-
Flush with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of tetrahydrofuran (B95107) (THF).
-
Flush again with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of HPLC-grade water.
-
Equilibrate the column with your mobile phase for at least 30 minutes before the next injection.
Step 3: Assess Sample and Injection Parameters
The way the sample is prepared and introduced into the HPLC system can also lead to peak tailing.
Issue: Sample overload or inappropriate sample solvent.
Solution:
-
Dilute the Sample: If you suspect sample overload, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you have identified the problem.[4]
-
Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is used, it can cause the analyte to spread on the column before the separation begins, leading to a distorted peak.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.
Caption: A logical workflow for troubleshooting peak tailing.
Understanding Secondary Interactions
The diagram below illustrates the chemical interactions that can lead to peak tailing of this compound on a standard silica-based C18 column.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. gyanvihar.org [gyanvihar.org]
- 6. Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique | MDPI [mdpi.com]
- 7. hplc.eu [hplc.eu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of 5-Hydroxyferulic Acid
Welcome to the technical support center for the synthesis of 5-Hydroxyferulic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions in a question-and-answer format.
Question 1: I am seeing very low or no production of this compound in my enzymatic reaction using Ferulate-5-hydroxylase (F5H). What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield in enzymatic synthesis can stem from several factors related to the enzyme, substrates, or reaction conditions. A systematic approach to troubleshooting is recommended.
-
Inactive Enzyme: The F5H enzyme, a cytochrome P450, can be sensitive to storage and handling.
-
Solution: Verify the activity of your F5H enzyme with a positive control if available. Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles. If you are expressing the enzyme yourself, improper folding can lead to inactivity. Consider optimizing expression conditions (e.g., lower temperature, different expression host).
-
-
Suboptimal Reaction Conditions: F5H activity is highly dependent on pH, temperature, and the presence of cofactors.
-
Solution: Ensure the reaction buffer is at the optimal pH for your specific F5H enzyme. While this can vary between enzyme orthologs, a general starting point is a pH between 7.0 and 8.5. The optimal temperature is often between 30°C and 40°C. Cytochrome P450 enzymes also require a reductase partner and NADPH as a cofactor for activity. Ensure these are present in sufficient concentrations.
-
-
Substrate Issues: The purity and solubility of the ferulic acid substrate are critical.
-
Solution: Confirm the purity of your ferulic acid. Impurities can inhibit the enzyme. Ferulic acid has low solubility in aqueous buffers, which can be a limiting factor.[1] A stock solution can be made by dissolving it in an organic solvent like DMSO or ethanol (B145695) before diluting it into the reaction buffer.[1] However, be mindful that high concentrations of organic solvents can inhibit enzyme activity.
-
Question 2: My microbial culture engineered to produce this compound is showing poor growth and low yield. What are the common bottlenecks in microbial production?
Answer: Heterologous expression of plant cytochrome P450 enzymes like F5H in microbial hosts such as E. coli can be challenging.
-
Toxicity of Intermediates or Product: The accumulation of phenolic compounds, including the product this compound or the precursor ferulic acid, can be toxic to microbial cells, leading to poor growth and reduced productivity.
-
Solution: Optimize the concentration of the precursor fed to the culture. A fed-batch strategy can help maintain sub-toxic levels of the precursor. Additionally, consider engineering the host strain for increased tolerance to phenolic compounds.
-
-
Improper Enzyme Expression and Localization: F5H is a membrane-bound protein in its native plant environment. Achieving correct folding and localization in a microbial host is not always straightforward.
-
Solution: N-terminal modifications of the F5H enzyme have been shown to improve its soluble expression and activity in E. coli. For example, replacing the N-terminal transmembrane domain with certain peptide sequences can enhance yield.
-
-
Cofactor Limitation: The hydroxylation reaction catalyzed by F5H is dependent on NADPH. High metabolic activity can deplete the intracellular pool of NADPH, limiting the reaction rate.
-
Solution: Co-expression of enzymes that regenerate NADPH can help maintain a sufficient supply.
-
Question 3: I am observing the formation of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer: Side product formation can occur in both enzymatic and chemical synthesis routes.
-
Enzymatic Reactions:
-
Over-oxidation: The product, this compound, can be further oxidized if not removed from the reaction, leading to the formation of other byproducts.
-
Substrate Degradation: Ferulic acid and this compound can be susceptible to non-enzymatic degradation, especially at non-optimal pH or in the presence of reactive oxygen species.
-
Solution: Optimize the reaction time to maximize the yield of the desired product before significant degradation or side reactions occur. Consider strategies for in-situ product removal.
-
-
Chemical Synthesis:
-
Incomplete Reactions: If the reaction does not go to completion, you will have a mixture of starting materials and the final product.
-
Formation of Isomers: Depending on the synthesis route, positional isomers may be formed.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Purification methods like column chromatography will be necessary to separate the desired product from side products and unreacted starting materials.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary biosynthetic pathway for this compound? A1: this compound is an intermediate in the phenylpropanoid pathway, which is involved in the biosynthesis of lignin (B12514952) in plants.[2][3] It is formed from ferulic acid through a hydroxylation reaction at the 5-position of the aromatic ring. This reaction is catalyzed by the enzyme Ferulate-5-hydroxylase (F5H), a cytochrome P450-dependent monooxygenase.[2][3]
Q2: Are there alternative substrates to ferulic acid for the synthesis of this compound derivatives by F5H? A2: Yes, studies have shown that Ferulate-5-hydroxylase (F5H) can utilize other intermediates of the phenylpropanoid pathway as substrates. Coniferaldehyde and coniferyl alcohol have been shown to be more efficient substrates for F5H than ferulic acid, exhibiting significantly lower Km values. This suggests that in vivo, the synthesis of syringyl lignin precursors may proceed through the hydroxylation of these aldehydes and alcohols.
Q3: How can I monitor the progress of my this compound synthesis reaction? A3: The most common method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC) with a UV detector. You can take aliquots of your reaction at different time points, stop the reaction (e.g., by adding a quenching agent like an acid or by heat inactivation for enzymatic reactions), and analyze the samples by HPLC. This will allow you to quantify the consumption of the starting material and the formation of the product.
Q4: What are the key challenges in purifying this compound? A4: The main challenges in purifying this compound are its similar chemical properties to the starting material (ferulic acid) and other potential phenolic byproducts. This makes separation by simple extraction methods difficult. Chromatographic techniques, such as column chromatography or preparative HPLC, are typically required for obtaining a high-purity product. The choice of the stationary and mobile phases is critical for achieving good separation.
Data Presentation
The following tables summarize quantitative data from various studies to aid in the optimization of this compound synthesis.
Table 1: Comparison of this compound Production in E. coli with Different N-terminal Modifications of Ferulate-5-hydroxylase (F5H) *
| Strain ID | N-terminal Modification of F5H | This compound Yield (mg/L) |
| 1CA | "MA" tag | 21 |
| 2CA | "MAKKTSS" tag | 30.6 |
| 3CA | "MALLLAVF" tag | 20.2 |
*Data derived from a study on the bioactive expression of eukaryotic cytochrome P450 ferulate-5-hydroxylase in Escherichia coli. The strains were cultured for 12 hours.
Table 2: Kinetic Parameters of Recombinant Ferulate-5-hydroxylase (F5H) for Different Substrates *
| Substrate | Km (μM) | Vmax (pkat/mg protein) |
| Ferulic acid | 1000 | 4 |
| Coniferaldehyde | 1 | 5 |
| Coniferyl alcohol | 3 | 6 |
*These kinetic parameters were determined for F5H expressed in yeast.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Recombinant F5H
This protocol provides a general procedure for the in vitro synthesis of this compound using a purified Ferulate-5-hydroxylase (F5H) enzyme and its corresponding reductase partner.
Materials:
-
Purified Ferulate-5-hydroxylase (F5H)
-
Purified Cytochrome P450 Reductase (CPR)
-
Ferulic acid
-
NADPH
-
Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
DMSO or Ethanol (for dissolving ferulic acid)
-
Quenching solution (e.g., 1 M HCl)
Procedure:
-
Prepare a stock solution of ferulic acid: Dissolve ferulic acid in a minimal amount of DMSO or ethanol to create a concentrated stock solution (e.g., 100 mM).
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, purified F5H, and purified CPR. The optimal ratio of F5H to CPR should be determined empirically, but a 1:2 molar ratio is a good starting point.
-
Pre-incubation: Pre-incubate the enzyme mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction: Add the ferulic acid stock solution to the reaction mixture to the desired final concentration (e.g., 1 mM). Immediately after, add NADPH to a final concentration of 1-2 mM to start the reaction.
-
Incubation: Incubate the reaction at the optimal temperature with gentle shaking for a predetermined time (e.g., 1-24 hours). Monitor the reaction progress by taking aliquots at different time points.
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Analysis: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Analyze the supernatant for the presence of this compound using HPLC.
Protocol 2: HPLC Analysis of this compound
This protocol outlines a general method for the analysis of this compound using reverse-phase HPLC.
Instrumentation and Columns:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of two solvents is typically used:
-
Solvent A: Water with 0.1% formic acid or acetic acid
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid
-
-
A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B. The gradient should be optimized for your specific column and sample matrix.
Procedure:
-
Sample Preparation: Ensure your sample is free of particulate matter by centrifuging or filtering through a 0.22 µm filter.
-
Injection: Inject a suitable volume (e.g., 10-20 µL) of the sample onto the column.
-
Detection: Monitor the elution of compounds at a wavelength where this compound has strong absorbance, typically around 320 nm.
-
Quantification: Create a standard curve using a pure standard of this compound to quantify the concentration in your samples.
Mandatory Visualization
dot
Caption: Workflow for the enzymatic synthesis of this compound.
dot
Caption: Troubleshooting logic for low yield in enzymatic synthesis.
References
Technical Support Center: Optimization of 5-Hydroxyferulic Acid Extraction
This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in optimizing the extraction of 5-Hydroxyferulic acid from various plant matrices. While specific literature on this compound is limited, the principles outlined here are based on established methods for ferulic acid and other hydroxycinnamic acids, offering a robust starting point for your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low. What are the most common factors I should investigate?
A1: Low yield is a frequent challenge stemming from several potential issues:
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Inappropriate Solvent System: The polarity of your solvent is critical. Ethanol-water mixtures are commonly effective for phenolic compounds, with concentrations between 50-80% often yielding optimal results.[1][2][3] The choice of solvent can significantly enhance extraction efficiency.[1]
-
Suboptimal pH: The pH of the extraction medium is crucial. Acidic conditions (e.g., pH 2) are generally favorable for the stability and extraction of hydroxycinnamic acids.[1] Conversely, alkaline conditions, while necessary for hydrolyzing bound forms, can lead to degradation if not carefully controlled.[4]
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Temperature and Duration: Excessively high temperatures or prolonged extraction times can cause thermal degradation of phenolic compounds.[5][6] It is essential to find a balance where extraction is efficient without degrading the target molecule. For instance, studies on other phenolic compounds show stability up to 100°C, with significant degradation at higher temperatures.[5]
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Inefficient Cell Wall Disruption: this compound is often bound to cell wall components like polysaccharides and lignin (B12514952).[7][8] An extraction method that does not sufficiently disrupt this matrix will result in poor yields. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve yields by enhancing cell wall disruption.[8][9]
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Solid-to-Liquid Ratio: A low solvent-to-solid ratio can lead to saturation of the solvent and incomplete extraction. Ratios ranging from 1:20 to 1:50 (g/mL) are often tested to find the optimum.[1][2]
Q2: I suspect my this compound is degrading during the extraction process. How can I confirm this and prevent it?
A2: Degradation is a significant concern, especially at high temperatures and pH levels.[6][10]
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Confirmation: Use HPLC analysis to monitor the purity of your extract over time and under different conditions. The appearance of new peaks or a decrease in the target peak area can indicate degradation. A common degradation pathway for ferulic acid involves decarboxylation.[10]
-
Prevention:
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Temperature Control: Employ methods that allow for precise temperature control. For UAE, a temperature of 40-60°C is often effective.[1]
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pH Management: Maintain an acidic to neutral pH for extractions of the free acid. If using alkaline hydrolysis to release bound forms, keep the temperature and duration to the minimum required.[11][12]
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Minimize Light and Oxygen Exposure: Phenolic compounds can be sensitive to light and oxidation.[5] Perform extractions in amber glassware and consider sparging solvents with nitrogen.
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Use of Antioxidants: Adding antioxidants like ascorbic acid during extraction can sometimes help protect the target compound.
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Q3: How do I choose the right extraction method? What are the pros and cons of common techniques?
A3: The choice of method depends on the nature of the plant matrix, the form of the target compound (free vs. bound), and available equipment.
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Alkaline Hydrolysis: This is the reference method for releasing ester-bound ferulic acid from the plant cell wall matrix.[13] However, it can cause degradation if conditions (NaOH concentration, temperature, time) are too harsh.[11]
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, offering rapid extraction times and high efficiency at lower temperatures, which helps preserve thermolabile compounds.[1][9][14]
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Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to very fast extraction. However, localized overheating can be a risk, potentially causing degradation if not properly controlled.[4][5]
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Conventional Solvent Extraction (Maceration/Reflux): These methods are simple but often require long extraction times and large solvent volumes.[4][15] Heat reflux can improve efficiency but increases the risk of thermal degradation.[4]
Q4: My extract contains many impurities. How can I improve the selectivity for this compound?
A4: Improving selectivity involves both optimizing the extraction and implementing purification steps.
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Extraction Optimization: Systematically varying parameters like solvent composition can enhance the selectivity for specific compounds.[1]
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Post-Extraction Purification: After initial extraction, a purification step is often necessary. Common methods include:
-
Solid-Phase Extraction (SPE): Using cartridges like C18 can effectively clean up the extract by removing interfering compounds.[3]
-
Adsorbent Resins: Resins such as Amberlite XAD-16 have been used successfully to purify ferulic acid from complex hydrolysates.[12]
-
Liquid-Liquid Partitioning: Partitioning the crude extract with solvents of varying polarity (e.g., ethyl acetate) can separate compounds based on their solubility.
-
Data Presentation: Comparative Extraction Parameters
The following tables summarize optimized parameters from studies on ferulic acid and other phenolic compounds, which can serve as a starting point for developing a protocol for this compound.
Table 1: Optimized Parameters for Various Extraction Methods
| Parameter | Conventional Extraction | Ultrasound-Assisted Extraction (UAE) | Deep Eutectic Solvent (DES) Extraction |
| Solvent | 60% Ethanol (B145695) | 60% Ethanol | Choline chloride & Malic acid |
| pH | 2 | 2 | Not specified |
| Temperature | 49.2 °C | 60 °C | 58 °C |
| Solvent-to-Solid Ratio | 50:1 (mL/g) | 50:1 (mL/g) | 34:1 (mL/mg) |
| Time / Duration | 16 hours | 5.05 minutes | 42 minutes |
| Reference | [1] | [1] | [16] |
Table 2: Comparison of Analytical Methods for Quantification
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.5 - 5 ng/mL |
| Precision (% RSD) | < 5% | < 10% |
| Specificity | High (with appropriate column/mobile phase) | Very High (based on mass fragmentation) |
| Throughput | High | Moderate |
| Reference | [17][18] | [18] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Free this compound
This protocol is adapted from methodologies for extracting phenolic compounds from various plant matrices.[4]
-
Biomass Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).
-
Solvent Preparation: Prepare the extraction solvent. A common starting point is 60% ethanol in water, adjusted to pH 2 with HCl.[1]
-
Extraction:
-
Recovery:
-
After sonication, centrifuge the mixture (e.g., 5000 rpm for 10 minutes) to pellet the solid residue.
-
Carefully decant the supernatant.
-
-
Final Steps:
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
-
Store the extract at 4°C in an amber vial to prevent degradation.
-
Protocol 2: Alkaline Hydrolysis for Release of Bound this compound
This protocol is a standard method for liberating esterified phenolic acids.[11][12]
-
Preparation: Place 1 g of powdered biomass into a pressure-safe tube or round-bottom flask.
-
Hydrolysis:
-
Neutralization & Purification:
-
Cool the mixture to room temperature.
-
Acidify the hydrolysate to pH 2 with 6M HCl to precipitate lignin and other macromolecules.
-
Centrifuge to separate the solid residue.
-
The supernatant, containing the released this compound, can be further purified by liquid-liquid extraction with ethyl acetate (B1210297) or by using an adsorbent resin.[12]
-
-
Analysis: Filter the purified extract through a 0.45 µm filter prior to quantification by HPLC.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for analyzing hydroxycinnamic acids.[12][17]
-
Instrumentation: An HPLC system equipped with a C18 column and a UV/Vis or Diode Array Detector (DAD).
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) (Solvent A) and 0.1% formic acid in water (Solvent B).[12]
-
Chromatographic Conditions:
-
Quantification: Prepare a calibration curve using a pure standard of this compound at several concentrations (e.g., 1-100 µg/mL). Calculate the concentration in the sample by comparing its peak area to the standard curve.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key workflows and decision-making processes for the optimization of this compound extraction.
Caption: General workflow for extraction and optimization of this compound.
Caption: Troubleshooting decision tree for low extraction yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. openresearchafrica.org [openresearchafrica.org]
- 3. Optimization of extraction parameters on the isolation of phenolic compounds from sour cherry (Prunus cerasus L.) pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bibrepo.uca.es [bibrepo.uca.es]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Ferulic Acid From Plant Biomass: A Phytochemical With Promising Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green Extraction Methods for Polyphenols from Plant Matrices and Their Byproducts: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. itjfs.com [itjfs.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Optimization of Extraction Process and the Antioxidant Activity of Phenolics from Sanghuangporus baumii [mdpi.com]
- 17. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 18. benchchem.com [benchchem.com]
Technical Support Center: 5-Hydroxyferulic Acid Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Hydroxyferulic acid (5-HFA) in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a phenolic compound, is primarily influenced by several factors:
-
pH: 5-HFA is more stable in acidic to neutral pH ranges. Alkaline conditions can lead to rapid degradation.
-
Temperature: Higher temperatures accelerate the rate of degradation. For long-term storage, solutions should be kept at low temperatures.
-
Light: Exposure to UV and visible light can cause photodegradation. It is crucial to protect solutions from light.
-
Oxygen: The presence of oxygen can lead to oxidative degradation. Using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, solutions of this compound should be stored at -20°C or -80°C. They should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to minimize freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use.
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: this compound is soluble in a variety of organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions. For aqueous experiments, it is best to prepare fresh solutions. While direct stability data in various solvents is limited, based on its structural similarity to ferulic acid, it is expected to have reasonable stability in methanol, ethanol, and acetonitrile (B52724) for short-term use when stored properly.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV or Diode-Array Detector (DAD). A stability-indicating HPLC method can separate the intact 5-HFA from its degradation products, allowing for quantification of the remaining active compound over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity or inconsistent results. | Degradation of 5-HFA in solution. | Prepare fresh solutions for each experiment. Store stock solutions in aliquots at -80°C and protect from light. Verify the pH of your experimental medium; adjust to a slightly acidic pH if the protocol allows. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | This is indicative of compound instability. Review your solution preparation and storage procedures. Ensure solvents are degassed and of high purity. Protect solutions from light and elevated temperatures. |
| Precipitation of 5-HFA in aqueous solutions. | Poor solubility in aqueous buffers. | This compound has limited solubility in water. To prepare aqueous solutions, first dissolve the compound in a small amount of an organic solvent like DMSO or ethanol, and then slowly add the aqueous buffer while vortexing. Do not store aqueous solutions for extended periods. |
| Discoloration of the 5-HFA solution (e.g., turning yellow or brown). | Oxidation or degradation of the compound. | This is a visual indicator of instability. Discard the solution and prepare a fresh one using high-purity, degassed solvents. Store under an inert atmosphere if possible. |
Stability of this compound in Different Solvents (Summary Table)
Quantitative stability data for this compound is not extensively available in the literature. The following table provides a general guideline based on available information for 5-HFA and structurally related compounds like ferulic acid. Stability is highly dependent on the specific conditions (temperature, light exposure, pH).
| Solvent | Recommended Storage Temperature | Short-Term Stability (24-48 hours) | Long-Term Stability | Notes |
| Dimethyl Sulfoxide (DMSO) | -20°C to -80°C | Good | Up to 6 months at -80°C, 1 month at -20°C.[1] | Protect from moisture as DMSO is hygroscopic. Minimize freeze-thaw cycles. |
| Ethanol | -20°C to -80°C | Moderate | Data not available. Generally less stable than in DMSO for long-term storage. | Suitable for preparing working solutions. Protect from light. |
| Methanol | -20°C to -80°C | Moderate | Data not available. Similar to ethanol. | Suitable for preparing working solutions. Protect from light. |
| Acetonitrile | -20°C to -80°C | Moderate | Data not available. | Often used in HPLC mobile phases. |
| Aqueous Buffers (pH < 7) | 2-8°C | Poor to Moderate | Not recommended. Prepare fresh. | Stability is highly pH-dependent. More stable at slightly acidic pH. Prone to oxidation. |
| Aqueous Buffers (pH > 7) | 2-8°C | Poor | Not recommended. Rapid degradation. | Alkaline conditions significantly decrease stability. |
Experimental Protocol: Assessing the Stability of this compound using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in a specific solvent.
Objective: To determine the degradation of this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) in a selected solvent.
Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., Methanol, Ethanol, Acetonitrile, Water)
-
HPLC system with a UV or DAD detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber or a light source with controlled UV and visible light output
-
Oven or water bath for thermal stress
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% v/v). Keep at room temperature and monitor over time.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven or water bath at an elevated temperature (e.g., 60°C or 80°C) and sample at various time points.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a controlled light source (e.g., ICH Q1B compliant photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
-
Sample Analysis by HPLC:
-
At each time point, withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples before injection.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of starting HPLC conditions for a related compound, ferulic acid, which can be adapted, is as follows:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier to ensure good peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (around 320 nm).
-
Column Temperature: 30°C.
-
-
Inject a standard solution of this compound for comparison.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition by comparing the peak area of the stressed sample to that of the initial (time zero) or a non-stressed control sample.
-
Plot the percentage of remaining 5-HFA against time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Factors influencing the degradation of this compound.
References
Technical Support Center: 5-Hydroxyferulic Acid Stability and Degradation
For researchers, scientists, and drug development professionals, ensuring the stability of 5-Hydroxyferulic acid throughout experimental procedures is critical for obtaining accurate and reproducible results. This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you identify and avoid potential degradation of this compound in your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a hydroxycinnamic acid and a key intermediate in the biosynthesis of sinapic acid in plants.[1][2] Its antioxidant and other biological activities make it a compound of interest in various research fields. The stability of this compound is crucial because its degradation can lead to a loss of biological activity and the formation of impurities that may interfere with experimental assays or introduce toxic effects.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Like many phenolic compounds, this compound is susceptible to degradation from exposure to several factors, including:
-
pH: Both acidic and alkaline conditions can promote hydrolysis.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.
-
Light: Exposure to UV and visible light can cause photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q3: What are the potential degradation products of this compound?
A3: While specific degradation studies on this compound are not extensively documented in publicly available literature, the degradation pathways can be inferred from the closely related compound, ferulic acid. Under stress conditions, this compound is expected to undergo decarboxylation and dimerization. Potential degradation products to monitor include:
-
Decarboxylation Product: 4-hydroxy-3,5-dimethoxystyrene (vinylsyringol), formed by the loss of the carboxylic acid group.
-
Oxidative Dimers and Oligomers: Formed through radical coupling reactions during oxidation.[3]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure maximum stability, this compound should be stored as a dry solid in a tightly sealed container, protected from light, and in a cool and dry place. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and purged with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide: Unexpected Experimental Results
If you are encountering inconsistent or unexpected results in your experiments with this compound, consider the possibility of degradation. This guide will help you troubleshoot common issues.
| Observed Issue | Potential Cause (Degradation-Related) | Recommended Action |
| Loss of biological activity over time | The active this compound is degrading into less active or inactive compounds. | Prepare fresh solutions for each experiment. If using stored solutions, perform a quality control check (e.g., HPLC) to confirm the concentration and purity before use. |
| Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products. Use a photodiode array (PDA) detector to compare the UV spectra of the unknown peaks with the parent compound. |
| Color change in solution (e.g., yellowing or browning) | Oxidation of the phenolic structure, leading to the formation of quinones and other colored compounds. | Prepare solutions in degassed solvents and store under an inert atmosphere. Avoid exposure to light and elevated temperatures. |
| Poor reproducibility between experiments | Inconsistent handling and storage of this compound, leading to variable levels of degradation. | Standardize your protocol for solution preparation, storage, and handling. Ensure all researchers are following the same procedures. |
Quantitative Data on Degradation
While specific quantitative data for the forced degradation of this compound is limited, the following table provides an illustrative summary of expected degradation for phenolic acids based on studies of the structurally similar compound, ferulic acid. These values should be considered as a general guide, and it is recommended to perform specific stability studies for this compound under your experimental conditions.
| Stress Condition | Typical Reagents and Parameters | Expected Degradation | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl at 60°C | Moderate | Hydrolysis of any ester linkages if present in a derivative form. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at 60°C | High | Hydrolysis and potential oxidation. |
| Oxidation | 3% H₂O₂ at room temperature | High | Formation of phenoxyl radicals, leading to dimers and other oxidation products.[4] |
| Thermal Degradation | 80°C in solid or solution state | Moderate to High | Acceleration of hydrolysis and oxidation. Decarboxylation may occur at higher temperatures. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | Moderate to High | Isomerization of the trans double bond to the cis form, and potential for oxidative degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Application of Stress Conditions:
- Acid Hydrolysis: Mix equal parts of the stock solution with 1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix equal parts of the stock solution with 1 M NaOH. Incubate at 60°C for 2 hours.
- Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.
- Photodegradation: Expose a sample of the stock solution to a UV lamp (254 nm) and a visible light source for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
- At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
- Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
- Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
- Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate a wide range of polar and non-polar degradation products.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
Example Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify compounds based on their UV spectra. Monitor at a wavelength where this compound has maximum absorbance (e.g., around 320 nm).
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the position of this compound within the phenylpropanoid pathway, leading to the synthesis of sinapic acid.
Caption: Biosynthesis of this compound and its conversion to Sinapic Acid.
Logical Workflow for Troubleshooting Degradation
This workflow provides a systematic approach to identifying and resolving issues related to the degradation of this compound.
Caption: A logical workflow for troubleshooting potential degradation of this compound.
References
- 1. Probing the Mysteries of Lignin Biosynthesis: The Crystal Structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Provides New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Enzymatic Oxidation of Ferulic Acid as a Way of Preparing New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
Technical Support Center: Enhancing Resolution in Chromatographic Separation of Hydroxycinnamic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of hydroxycinnamic acids.
Troubleshooting Guides
This section addresses specific issues encountered during the chromatographic analysis of hydroxycinnamic acids in a question-and-answer format.
Q1: Why are my hydroxycinnamic acid peaks broad and poorly resolved?
A1: Broad and poorly resolved peaks can stem from several factors related to the column, mobile phase, or overall system.
-
Column-Related Issues:
-
Column Overloading: Injecting too much sample can lead to peak distortion.[1] Try reducing the injection volume or diluting the sample.
-
Column Contamination or Degradation: Accumulation of sample matrix components can impair column performance.[2] Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
Poor Column Packing: Non-uniform packing or a damaged packing bed can cause peak broadening.[1]
-
-
Mobile Phase and Flow Rate:
-
Inadequate Mobile Phase Strength: If the organic solvent percentage is too high, analytes may elute too quickly, resulting in poor separation. Decrease the percentage of the organic solvent to increase retention and improve resolution.[2]
-
Suboptimal Flow Rate: A flow rate that is too high can lead to reduced separation efficiency.[1][3] Optimize the flow rate based on your column's specifications; slower flow rates often improve resolution.[1]
-
Temperature Fluctuations: Inconsistent column temperature can affect mobile phase viscosity and retention times.[1] Using a column oven is recommended for stable temperature control.[4]
-
Q2: What is causing significant peak tailing for my hydroxycinnamic acids?
A2: Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing acidic compounds like hydroxycinnamic acids.
-
Secondary Interactions: The primary cause is often the interaction of the acidic analytes with residual silanol (B1196071) groups on the silica-based stationary phase.[5]
-
Solution: Add an acidic modifier to the mobile phase, such as 0.1% formic acid, acetic acid, or phosphoric acid.[2] This suppresses the ionization of both the hydroxycinnamic acids and the silanol groups, minimizing unwanted interactions and leading to more symmetrical peaks.[2] A mobile phase pH of 2.5-3.0 is often effective.[2]
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the hydroxycinnamic acids (typically around 4.5), a mix of ionized and non-ionized forms will exist, leading to peak distortion.[6] Ensure the mobile phase pH is at least 2 units below the pKa of your analytes.[7]
-
Column Issues: A contaminated or degraded column can also contribute to peak tailing.[5]
Q3: My chromatogram shows peak fronting. What is the cause and how can I fix it?
A3: Peak fronting, where the front of the peak is less steep than the back, is typically caused by:
-
Sample Overload: Injecting a sample that is too concentrated is a common cause.[5] Dilute your sample or reduce the injection volume.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[8] If possible, dissolve your sample in the initial mobile phase.
Q4: I am observing split peaks. What could be the issue?
A4: Split peaks can arise from a few key problems:
-
Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit of the column, distorting the sample band.[9] Try back-flushing the column. If that doesn't work, the column may need to be replaced.
-
Sample Solvent/Mobile Phase Mismatch: Injecting the sample in a solvent that is not miscible with the mobile phase can cause peak splitting.[8]
-
Co-elution of Isomers: Some hydroxycinnamic acids exist as cis/trans isomers, which may have very similar retention times, appearing as a split or shouldered peak. Adjusting the mobile phase composition or temperature may improve their separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for separating hydroxycinnamic acids by reversed-phase HPLC?
A1: A common starting point is a gradient elution using an acidified aqueous phase and an organic solvent. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: acetonitrile (B52724) or methanol (B129727).[10] The gradient can be optimized to achieve the desired separation.
Q2: Should I use methanol or acetonitrile as the organic modifier?
A2: Both are suitable, but they can offer different selectivities. Acetonitrile is generally a stronger eluting solvent and has a lower viscosity, which can lead to better efficiency.[2] Methanol is more polar and can provide different selectivity for certain compounds.[2] It is recommended to test both during method development to see which provides the better resolution for your specific mixture of hydroxycinnamic acids.
Q3: How does the mobile phase pH affect the retention of hydroxycinnamic acids?
A3: The mobile phase pH has a significant impact on the retention of ionizable compounds like hydroxycinnamic acids.[7] At a lower pH (e.g., below 3), the carboxylic acid group is protonated (non-ionized), making the molecule less polar and more retained on a reversed-phase column.[7] As the pH increases towards the pKa of the acids, they become ionized, more polar, and elute earlier.[6] Controlling the pH is crucial for reproducible retention times and good peak shape.[11]
Q4: What detection wavelength is typically used for hydroxycinnamic acids?
A4: Hydroxycinnamic acids have strong UV absorbance. A detection wavelength in the range of 280-330 nm is commonly used.[10][12] A diode array detector (DAD) can be beneficial to monitor multiple wavelengths and check for peak purity.[13]
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention and Resolution
| Parameter Change | Effect on Retention Time | Effect on Resolution | Notes |
| Increase % Organic Solvent | Decrease | May Decrease | Faster elution can lead to co-elution if not optimized.[2] |
| Decrease % Organic Solvent | Increase | May Increase | Longer run times but can improve separation of closely eluting peaks.[2] |
| Decrease Mobile Phase pH (e.g., from 4.5 to 2.5) | Increase | Improves Peak Shape | Suppresses ionization, reducing peak tailing.[2][7] |
| Increase Buffer Concentration | Minimal Change | May Improve Peak Shape | Can help mask residual silanol effects.[3] |
Table 2: Typical HPLC Parameters for Hydroxycinnamic Acid Analysis
| Parameter | Typical Value/Condition | Reference |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | [10][12] |
| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water | [10][12] |
| Mobile Phase B | Acetonitrile or Methanol | [10][12] |
| Gradient | Optimized based on the specific analytes (e.g., 10-50% B over 30 min) | [13][14] |
| Flow Rate | 0.8 - 1.0 mL/min | [12][13] |
| Column Temperature | 30 °C | [12][13] |
| Injection Volume | 10 - 20 µL | [13][14] |
| Detection Wavelength | 310 - 330 nm | [12][14] |
Experimental Protocols
Protocol 1: Standard HPLC Method for Separation of Hydroxycinnamic Acids
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile. Filter and degas.
-
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve standards or extracted samples in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: Troubleshooting workflow for common peak shape issues.
Caption: Logic diagram for mobile phase parameter optimization.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. phcogj.com [phcogj.com]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. lcms.cz [lcms.cz]
- 9. toolify.ai [toolify.ai]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. public.pensoft.net [public.pensoft.net]
- 14. d-nb.info [d-nb.info]
Technical Support Center: 5-Hydroxyferulic Acid Antioxidant Capacity Assays
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for accurately measuring the antioxidant capacity of 5-Hydroxyferulic acid (5-HFA).
Frequently Asked Questions (FAQs)
Q1: Which antioxidant capacity assay is best for this compound?
A1: There is no single "best" assay; the choice depends on the specific research question. It is highly recommended to use a battery of assays that measure different aspects of antioxidant activity.[1] The most common methods are DPPH (radical scavenging), ABTS (radical scavenging), FRAP (reducing power), and ORAC (peroxyl radical scavenging).[1][2] Using multiple assays provides a more comprehensive antioxidant profile.[1]
Q2: What is the general stability of this compound in solution?
A2: Phenolic compounds like 5-HFA can be susceptible to degradation, particularly at non-optimal pH or when exposed to light and high temperatures.[3][4] Stock solutions should be prepared fresh and stored protected from light, often at low temperatures (e.g., 4°C), to minimize degradation.[5]
Q3: How does the choice of solvent affect the antioxidant activity of 5-HFA?
A3: The solvent system significantly impacts the measured antioxidant capacity.[6] The polarity of the solvent can influence the solubility of 5-HFA and its ability to react with the assay's radical or oxidant.[6] For instance, mixtures of organic solvents like ethanol (B145695) or methanol (B129727) with water are commonly used to extract and dissolve phenolic compounds.[6][7] It is crucial to maintain consistency in the solvent used for the compound, standards (e.g., Trolox), and blanks to ensure accurate results.
Q4: Why are my antioxidant assay results for 5-HFA not reproducible?
A4: Lack of reproducibility in antioxidant assays can stem from several factors:
-
Reagent Instability: Radicals like DPPH• and ABTS•+ have finite stability. Always use freshly prepared radical solutions for each experiment.[8][9]
-
Inconsistent Incubation Times: Reaction kinetics vary between antioxidants.[10] Ensure incubation times are precisely controlled and consistent across all samples, standards, and controls.[11]
-
Temperature and Light Sensitivity: Perform incubations in a temperature-controlled environment and protect light-sensitive reagents (like DPPH) from light.[8][11]
-
Pipetting Errors: Small volume variations, especially with concentrated stock solutions, can lead to significant errors. Use calibrated pipettes and proper technique.
-
pH Fluctuations: The antioxidant activity of phenolic acids can be pH-dependent.[12] Ensure the buffer systems are correctly prepared and maintained throughout the assay.
Q5: How do I interpret and compare results from different assays (e.g., IC50 vs. TEAC)?
A5: It is important to understand what each value represents.
-
IC50 (Inhibitory Concentration 50%): This is the concentration of the antioxidant required to scavenge 50% of the radicals (used in DPPH and ABTS assays). A lower IC50 value indicates higher antioxidant activity.[11]
-
TEAC (Trolox Equivalent Antioxidant Capacity): This value compares the antioxidant capacity of a sample to that of Trolox, a water-soluble vitamin E analog.[13] It is determined from a standard curve and is often used in ABTS and ORAC assays.[1][14]
-
FRAP Value: This measures the ability to reduce ferric ions and is expressed as Fe(II) equivalents, typically in µmol Fe(II) per gram of sample.[11][15] Results from different assays are often not directly comparable because they rely on different reaction mechanisms and redox systems.[10][16]
Troubleshooting Guides
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or drifting blank absorbance | 1. DPPH solution is degrading.[8]2. Exposure to light.[11] | 1. Prepare the DPPH working solution fresh before each use.[8]2. Store the stock solution in an amber bottle at 4°C and keep the plate in the dark during incubation.[5][11] |
| Low or no scavenging activity observed | 1. Concentration of 5-HFA is too low.2. Incorrect solvent used, leading to poor solubility or reactivity.[6] | 1. Increase the concentration range of 5-HFA tested.2. Ensure 5-HFA is fully dissolved. Methanol or ethanol are common solvents for this assay.[17] |
| Color reaction is too fast or too slow | 1. Reaction kinetics of 5-HFA with DPPH.2. Incorrect incubation time.[5] | 1. Perform a kinetic study by taking readings at multiple time points to determine when the reaction plateaus.2. Standardize the incubation time (e.g., 30 minutes) and apply it consistently.[11] |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Initial ABTS•+ absorbance is not within the recommended range (e.g., 0.70 ± 0.02) | 1. Incorrect dilution of the ABTS•+ stock solution.[18]2. Incomplete generation of the radical cation. | 1. Carefully adjust the dilution of the stock solution with the appropriate buffer (e.g., ethanol or PBS) until the target absorbance is reached.[18]2. Ensure the ABTS and potassium persulfate solution is allowed to react for the full recommended time (12-16 hours) in the dark.[18] |
| Precipitation in wells | 1. Poor solubility of 5-HFA in the aqueous assay buffer.2. High concentration of the compound. | 1. Prepare the 5-HFA stock in a suitable organic solvent (e.g., ethanol) and use minimal volume in the assay.[9]2. Test a lower concentration range of the compound. |
| Results not comparable to literature | 1. Different reaction times or pH used.2. Different standard used for calculating TEAC.[13] | 1. Standardize the protocol, including incubation time (e.g., 6 minutes) and pH.[11][19]2. Ensure results are compared against a Trolox standard curve and reported as TEAC values.[14] |
FRAP (Ferric Reducing Antioxidant Power) Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low color development (pale blue) | 1. Concentration of 5-HFA is too low.2. FRAP reagent was not prepared correctly or is old.[15]3. Assay pH is incorrect (must be acidic, pH 3.6).[20] | 1. Increase the concentration of 5-HFA.2. Always prepare the FRAP reagent fresh by mixing the acetate (B1210297) buffer, TPTZ, and FeCl₃ solutions just before use.[21]3. Verify the pH of the acetate buffer. |
| Sample color interferes with absorbance reading | 1. 5-HFA solutions may have some color.2. Natural extracts are often colored. | 1. Prepare a sample blank containing the sample and solvent but without the FRAP reagent to subtract the background absorbance.[22] |
| Non-linear standard curve | 1. Incorrect preparation of ferrous sulfate (B86663) standards.2. Standards have oxidized. | 1. Prepare fresh serial dilutions of the ferrous sulfate standard for each assay.2. Use high-purity water and ensure clean glassware. |
ORAC (Oxygen Radical Absorbance Capacity) Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid decay of fluorescein (B123965) signal in blank wells | 1. AAPH (radical initiator) concentration is too high.2. Fluorescein concentration is too low. | 1. Check the preparation and concentration of the AAPH solution.[1]2. Ensure the fluorescein working solution is at the correct concentration.[23] |
| No difference between blank and sample curves | 1. Concentration of 5-HFA is too low to show a protective effect.2. Inactive AAPH solution. | 1. Increase the concentration of 5-HFA.2. Prepare the AAPH solution fresh immediately before the assay, as it is thermally labile.[23][24] |
| High variability between replicate wells | 1. Inconsistent temperature control.2. Inaccurate or slow addition of AAPH. | 1. The assay is temperature-sensitive; pre-incubate the plate at 37°C and maintain this temperature in the plate reader.[24][25]2. Use a multichannel pipette or an automated injector to add the AAPH solution quickly and simultaneously to all wells to ensure the reaction starts at the same time.[25] |
Quantitative Data Summary
The antioxidant capacity of this compound has been quantified using various assays. The data below, derived from a 2025 study by Sakouhi et al., compares its activity to its parent compound, ferulic acid (FA).[26][27] Lower IC50 values indicate stronger antioxidant activity.
| Compound | DPPH (IC50 µM) | ABTS (IC50 µM) | FRAP (IC50 µM) | Fe²⁺ Chelation (IC50 µM) |
| This compound | 11.89 ± 0.20 | 9.51 ± 0.15 | 5.94 ± 0.09 | 36.31 ± 1.36 |
| Ferulic Acid (Literature) | 66 ± 2.3 | 183.08 ± 2.30 | 4.73 ± 0.14 | 270.27 ± 1.14 |
| Data sourced from Sakouhi et al., 2025.[26][27] |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from standard methods for a 96-well plate format.[5][11]
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. Store this solution in a dark amber bottle at 4°C.[11]
-
Test Compound: Prepare a stock solution of 5-HFA in methanol. Create a series of dilutions from this stock.
-
Standard: Prepare a stock solution of Trolox or Ascorbic Acid in methanol and create a series of dilutions for the standard curve.
-
-
Assay Procedure:
-
Add 20 µL of the sample, standard, or methanol (for the blank) to the wells of a 96-well plate.[8]
-
Add 200 µL of the DPPH working solution to all wells.[8]
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[8][11]
-
Measure the absorbance at 517 nm using a microplate reader.[8][11]
-
-
Data Calculation:
ABTS Radical Cation Decolorization Assay
This protocol is based on the decolorization of the pre-formed ABTS radical cation.[18][28]
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[18]
-
ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with ethanol or phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[18]
-
Test Compound & Standard: Prepare stock solutions and serial dilutions of 5-HFA and Trolox in the appropriate solvent.[9]
-
-
Assay Procedure:
-
Data Calculation:
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
-
Determine the TEAC value by comparing the results to the Trolox standard curve.[14]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[20][21]
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃•6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.[18][21]
-
Test Compound: Prepare stock and serial dilutions of 5-HFA.
-
Standard: Prepare a standard curve using ferrous sulfate (FeSO₄•7H₂O) at various concentrations.[11]
-
-
Assay Procedure:
-
Data Calculation:
-
Create a standard curve using the absorbance values of the FeSO₄ standards.
-
Determine the FRAP value of 5-HFA from the standard curve and express it as µmol Fe(II) equivalents.[11]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol measures the inhibition of fluorescein decay caused by peroxyl radicals.[1][24]
-
Reagent Preparation:
-
Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).[23]
-
AAPH Solution: Prepare a fresh solution of 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH) in phosphate buffer just before use.[24]
-
Test Compound & Standard: Prepare stock and serial dilutions of 5-HFA and Trolox in phosphate buffer.
-
-
Assay Procedure:
-
Add 25 µL of the sample, standard, or phosphate buffer (for the blank) to the wells of a black 96-well plate.[25]
-
Add 150 µL of the fluorescein working solution to each well.[25]
-
Mix and incubate the plate at 37°C for 30 minutes.[25]
-
Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to each well.[25]
-
Immediately begin kinetic measurement of fluorescence (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for 60-90 minutes at 37°C.[23][24]
-
-
Data Calculation:
-
Calculate the Area Under the Curve (AUC) for each well.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples/standards (Net AUC = AUC_sample - AUC_blank).[23]
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of 5-HFA from the standard curve, expressed as µmol of Trolox equivalents (TE).[1]
-
Visualizations
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: A decision tree for troubleshooting reproducibility issues.
Caption: Simplified diagram of antioxidant action against ROS.
References
- 1. benchchem.com [benchchem.com]
- 2. The chemistry behind antioxidant capacity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of solvent effect on the extraction of phenolic compounds and antioxidant capacities from the berries: application of principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Evaluation of antioxidants: scope, limitations and relevance of assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Solvent and pH effects on the antioxidant activity of caffeic and other phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Evaluation of The Antioxidant Capacity of Food Products: Methods, Applications and Limitations [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. phcogres.com [phcogres.com]
- 22. assaygenie.com [assaygenie.com]
- 23. scribd.com [scribd.com]
- 24. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 25. kamiyabiomedical.com [kamiyabiomedical.com]
- 26. Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Overcoming In Vitro Solubility Challenges with 5-Hydroxyferulic Acid
Welcome to the technical support center for 5-Hydroxyferulic acid (5-HFA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a hydroxycinnamic acid, a metabolite of the phenylpropanoid pathway, and a precursor in the biosynthesis of sinapic acid. Like many phenolic compounds, it possesses valuable biological activities, including antioxidant and anti-inflammatory properties. However, its relatively low aqueous solubility can present challenges in designing and executing in-vitro studies, potentially leading to precipitation in cell culture media and inaccurate experimental results.
Q2: What are the best solvents for dissolving this compound?
This compound exhibits poor solubility in water but is readily soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is an excellent choice for creating high-concentration stock solutions. Ethanol and methanol (B129727) are also effective solvents, though they may not achieve the same high concentrations as DMSO. For in-vitro assays, it is crucial to first dissolve 5-HFA in a suitable organic solvent before diluting it into your aqueous culture medium.
Q3: How does pH affect the solubility of this compound?
The solubility of phenolic compounds like this compound is generally pH-dependent. As a weak acid, its solubility tends to increase in alkaline conditions (higher pH) due to the ionization of its carboxylic acid group. Conversely, in acidic environments, it is likely to be less soluble. When preparing solutions, be mindful of the pH of your buffers and cell culture media.
Q4: My this compound precipitated after I diluted my DMSO stock solution in the cell culture medium. What should I do?
This is a common issue known as "crashing out." It occurs when the compound, highly soluble in the organic stock solvent, is rapidly introduced into an aqueous environment where it is less soluble. To prevent this, it is recommended to perform a serial dilution, add the stock solution to pre-warmed media while gently vortexing, and ensure the final concentration of the organic solvent is minimal (typically below 0.5%, and ideally below 0.1%).
Q5: What is the maximum recommended concentration of DMSO in my cell culture experiments?
High concentrations of DMSO can be toxic to cells. It is best practice to keep the final concentration of DMSO in your cell culture medium as low as possible, generally below 0.5% (v/v), and for many cell lines, it is recommended to stay below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.[1]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | Ensure you are using a suitable organic solvent such as DMSO, ethanol, or methanol. Water is not recommended for initial dissolution. |
| Insufficient Solvent Volume | Increase the volume of the solvent to ensure the concentration is not exceeding the solubility limit. |
| Low Temperature | Gently warm the solution in a 37°C water bath to aid dissolution. |
| Compound Purity/Age | Ensure you are using a high-purity compound. Older compounds may absorb moisture, affecting solubility. |
Issue 2: Precipitation in Cell Culture Medium
| Potential Cause | Troubleshooting Step |
| "Crashing Out" | Avoid adding a highly concentrated stock solution directly to the aqueous medium. Perform serial dilutions in pre-warmed media. |
| High Final Concentration | The desired final concentration may exceed the aqueous solubility of 5-HFA. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Media Components | Components in the media, such as salts and proteins (especially in serum-containing media), can interact with the compound and reduce its solubility. Test for precipitation in both serum-free and serum-containing media. |
| pH of the Medium | The pH of your cell culture medium can influence the solubility of 5-HFA. Ensure your medium is properly buffered. |
| Temperature Fluctuations | Avoid repeated freeze-thaw cycles of your stock solution and always use pre-warmed media for dilutions. |
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Molar Mass ( g/mol ) |
| This compound | Water | 1.04 g/L (approx. 4.95 mM)[2] | 210.18 |
| DMSO | Soluble | 210.18 | |
| Methanol | Soluble | 210.18 | |
| Ferulic Acid (Analogue) | Ethanol | ~10 mg/mL | 194.18 |
| DMSO | ~15 mg/mL | 194.18 | |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL | 194.18 | |
| DMF:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | 194.18 |
Note: Quantitative solubility data for this compound in organic solvents is limited. The data for ferulic acid, a structurally similar compound, is provided as a reference.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 210.18 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need 21.02 mg of this compound (0.1 mol/L * 0.001 L * 210.18 g/mol = 0.021018 g).
-
Weigh the compound: Accurately weigh out the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions and Dosing in Cell Culture
Materials:
-
100 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw stock solution: Thaw an aliquot of the 100 mM 5-HFA stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To minimize "crashing out," first prepare an intermediate dilution. For example, to achieve a final concentration of 100 µM, you could first dilute the 100 mM stock 1:100 in pre-warmed media to get a 1 mM intermediate solution.
-
Prepare final working solutions: Perform serial dilutions of the stock or intermediate solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Dosing cells: When adding the final working solution to your cell cultures, do so gently and mix by swirling the plate or flask.
-
Important Considerations:
-
Ensure the final DMSO concentration in the cell culture medium does not exceed a non-toxic level for your specific cell line (generally <0.5%, ideally <0.1%).
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Ferulic Acid and its Derivatives
Ferulic acid and its derivatives, including this compound, have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and fibrosis.
Ferulic acid has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[3][4] It can interfere with the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus and reduces the expression of inflammatory genes.
The TGF-β/Smad signaling pathway is crucial in tissue fibrosis. Ferulic acid has been demonstrated to attenuate this pathway by inhibiting the phosphorylation of Smad2 and Smad3, which are key downstream mediators of TGF-β receptor activation.[5][6][7] This prevents the formation of the Smad complex and its translocation to the nucleus, thereby reducing the expression of genes associated with fibrosis.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival. Ferulic acid has been reported to inhibit EGFR activation, thereby suppressing downstream signaling cascades such as the Ras-Raf-MEK-ERK pathway.[8] This inhibition can lead to reduced cell proliferation, making it a pathway of interest in cancer research.
Experimental Workflow for In-Vitro Studies
References
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound this compound (FDB014170) - FooDB [foodb.ca]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferulic acid attenuates liver fibrosis and hepatic stellate cell activation via inhibition of TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferulic acid attenuates liver fibrosis and hepatic stellate cell activation via inhibition of TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferulic Acid Attenuates TGF-β1-Induced Renal Cellular Fibrosis in NRK-52E Cells by Inhibiting Smad/ILK/Snail Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 5-Hydroxyferulic Acid Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxyferulic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize artifacts and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a phenolic compound belonging to the hydroxycinnamic acid class. It is a key intermediate in the biosynthesis of sinapic acid, a major component of lignin (B12514952) in plants. Due to its antioxidant and anti-inflammatory properties, it is of significant interest in pharmacology and drug development.
Q2: How should I store this compound to ensure its stability?
This compound is sensitive to light, temperature, and pH. For long-term storage, it should be kept as a solid at -20°C in a tightly sealed, light-protected container. Stock solutions in solvents like DMSO can be stored at -80°C for up to six months. Aqueous solutions are less stable and should be prepared fresh daily.
Q3: What are the common challenges when working with this compound?
Common challenges include its limited stability, potential for oxidation and degradation, low solubility in aqueous solutions, and susceptibility to forming artifacts during analytical procedures such as HPLC and mass spectrometry.
Troubleshooting Guides
HPLC Analysis Artifacts
Issue: Poor peak shape (tailing, fronting, or splitting) in HPLC chromatograms.
| Possible Cause | Troubleshooting Steps |
| Column Overload | Decrease the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. Since this compound is acidic, a mobile phase with a pH below its pKa (around 4.5) will ensure it is in its neutral form, which can improve peak shape on a C18 column. |
| Contaminated Guard or Analytical Column | Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it if necessary. |
| Sample Solvent Incompatibility | Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent like DMSO is used, ensure the injection volume is small to avoid solvent effects. |
Issue: Ghost peaks or baseline instability.
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. Degas the mobile phase before use. |
| Carryover from Previous Injections | Run blank injections between samples to identify and mitigate carryover. Implement a robust needle wash protocol on the autosampler. |
| Degradation of this compound | Prepare fresh sample solutions and keep them in a cooled autosampler. Analyze samples promptly after preparation. |
Mass Spectrometry Artifacts
Issue: Unexpected ions or poor sensitivity in the mass spectrum.
| Possible Cause | Troubleshooting Steps |
| In-source Fragmentation | This compound, like other phenolic compounds, can undergo fragmentation in the ion source.[1][2] This can lead to the appearance of fragment ions that may be mistaken for other compounds. To minimize this, optimize the ion source parameters, such as capillary voltage and source temperature, to use the mildest conditions that provide adequate signal. |
| Adduct Formation | The formation of adducts with ions like sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules is common in electrospray ionization (ESI).[3][4][5][6] To control this, use high-purity solvents and additives. The addition of a small amount of a modifier like ammonium (B1175870) formate (B1220265) can sometimes promote the formation of a single, desired adduct. |
| Matrix Effects | Components of the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[4] Implement a thorough sample preparation procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. |
Cell-Based Assay Artifacts
Issue: Inconsistent or unexpected results in cell culture experiments.
| Possible Cause | Troubleshooting Steps |
| Oxidation and Degradation in Media | This compound can degrade in cell culture media, leading to a decrease in its effective concentration over time. Prepare fresh stock solutions and add them to the media immediately before treating the cells. Consider the stability of the compound over the duration of your experiment. |
| Interaction with Media Components | Phenolic compounds can interact with components of cell culture media, potentially generating reactive oxygen species (ROS) or other artifacts that can affect the cells. Include appropriate vehicle controls in your experiments. |
| Low Solubility and Precipitation | Due to its limited aqueous solubility, this compound may precipitate in cell culture media, especially at higher concentrations. Visually inspect the media for any precipitation after adding the compound. Using a small percentage of DMSO to aid solubility is common, but ensure the final DMSO concentration is non-toxic to your cells. |
Data Presentation
Solubility of this compound and Related Compounds
| Solvent | This compound | Ferulic Acid (for comparison) |
| DMSO | 80 - 100 mg/mL | ~15 mg/mL[7] |
| Ethanol | Data not available | ~10 mg/mL[7] |
| Methanol | Data not available | Data available in mole fraction[8][9] |
| Water | 1.04 g/L (predicted) | Sparingly soluble[7] |
| PBS (pH 7.2) | Data not available | ~0.14 mg/mL (in 1:6 DMF:PBS)[7] |
Note: Solubility data for this compound is limited. The data for ferulic acid is provided as a reference.
Stability of Phenolic Compounds
| Condition | General Stability Trend for Phenolic Acids |
| pH | Generally more stable at acidic pH. Degradation increases with increasing pH. |
| Temperature | Degradation rate increases with increasing temperature.[10] |
| Light | Susceptible to photodegradation, especially under UV light.[11] |
| Oxygen | Prone to oxidation, which can be accelerated by the presence of metal ions. |
Experimental Protocols
Quantification of this compound in Plant Tissue by HPLC-UV
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
Freeze-dry the plant tissue to prevent enzymatic degradation.
-
Grind the lyophilized tissue to a fine powder.
-
Perform an alkaline hydrolysis to release ester-bound phenolic acids:
-
Incubate the powdered tissue in 2M NaOH under a nitrogen atmosphere at room temperature for 4 hours.
-
Acidify the mixture to pH 2 with HCl.
-
-
Extract the phenolic acids with a solvent such as ethyl acetate.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, increasing linearly to elute the compounds of interest. For example, 5% B to 40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 320 nm.
-
Quantification: Use a calibration curve prepared with authentic this compound standards.
-
Quantification of this compound in Plasma by LC-MS/MS
This protocol is a general guideline and requires optimization and validation.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and shorter run times.
-
Column: A C18 or similar reverse-phase column suitable for UHPLC.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A fast gradient is typically used in LC-MS/MS.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For ferulic acid (a related compound), a common transition is m/z 193 -> 134.[12][13]
-
Visualizations
References
- 1. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. support.waters.com [support.waters.com]
- 4. acdlabs.com [acdlabs.com]
- 5. enovatia.com [enovatia.com]
- 6. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Tuning Ferulic Acid Solubility in Choline-Chloride- and Betaine-Based Deep Eutectic Solvents: Experimental Determination and Machine Learning Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ftb.com.hr [ftb.com.hr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validation of 5-Hydroxyferulic acid's antioxidant activity against a known standard
An Objective Analysis Against the Established Standard: Ascorbic Acid
This guide offers a comparative analysis of the antioxidant capacity of 5-Hydroxyferulic acid (5-OHFA), a hydroxylated derivative of ferulic acid, benchmarked against the widely recognized antioxidant standard, Ascorbic Acid (Vitamin C). The following sections present quantitative data from in vitro assays, detailed experimental protocols, and a look into the cellular mechanisms underlying its antioxidant effects. This document is intended for researchers, scientists, and professionals in the field of drug development and related disciplines.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound is frequently determined by its ability to scavenge synthetic free radicals. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value signifies greater antioxidant potency.[1]
The data presented below is compiled from in vitro studies to provide a comparative overview of this compound and Ascorbic Acid.
| Compound | Assay | IC50 (µM) | Known Standard |
| This compound | DPPH | 11.89 ± 0.20 | Ascorbic Acid |
| ABTS | 9.51 ± 0.15 | Ascorbic Acid | |
| Ascorbic Acid | DPPH | ~8.4 - 47.5 | - |
Note: The IC50 values for Ascorbic Acid can vary based on specific experimental conditions. The data for this compound is from a 2025 study by Sakouhi et al., which demonstrated its superior antioxidant capacity compared to its parent compound, ferulic acid.[2][3]
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays cited in the comparison table. These protocols are synthesized from standard procedures in the field.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[4][5] It is based on the principle that an antioxidant will donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to pale yellow, which is measured spectrophotometrically.[6][7]
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol (B129727) or ethanol (B145695). This solution should be freshly prepared and stored in an amber bottle at 4°C to prevent degradation.[6]
-
Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions from this stock solution.
-
Standard: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid.
-
-
Assay Procedure (96-well plate format):
-
Add a specific volume of the test sample or standard at various concentrations to the wells of a microplate.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance at approximately 517 nm using a microplate reader.[6][7]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[8] The principle involves the generation of the blue/green ABTS•+ chromophore through the oxidation of ABTS.[8] In the presence of an antioxidant, the radical cation is reduced, leading to a decrease in absorbance that is proportional to the antioxidant's concentration.[8][9]
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare a 7 mM ABTS stock solution in water.[10]
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM potassium persulfate solution in water.[10]
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.[6] Dilute the resulting ABTS•+ solution with ethanol or water to obtain an absorbance of approximately 0.70 (±0.02) at 734 nm.[11]
-
-
Assay Procedure (96-well plate format):
-
Add a small volume (e.g., 20 µL) of the test sample or a standard (like Trolox or Ascorbic Acid) at various concentrations to the wells.[6]
-
Add a larger volume (e.g., 180 µL) of the ABTS•+ working solution to each well.[6]
-
Incubate the plate at room temperature for a short period (typically 5-7 minutes).[6]
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a Trolox standard curve.[8]
-
Visualizing a Potential Mechanism of Action and Experimental Workflow
Cellular Antioxidant Signaling
Phenolic compounds, including this compound, are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways. A primary pathway involved in the cellular defense against oxidative stress is the Nrf2-Antioxidant Response Element (ARE) pathway.[12][13] Under normal conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor, Keap1, which facilitates its degradation.[14] In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of a wide array of antioxidant and detoxification genes.[14][15][16]
Caption: The Nrf2-ARE antioxidant response pathway.
Generalized Experimental Workflow for Antioxidant Assays
The in vitro evaluation of antioxidant activity generally follows a standardized workflow, as depicted in the diagram below. This process ensures the systematic assessment and comparison of the antioxidant potential of test compounds against known standards.
Caption: Generalized workflow for in vitro antioxidant capacity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
5-Hydroxyferulic Acid vs. Ferulic Acid: A Comparative Analysis of Antioxidant Efficacy
In the realm of antioxidant research, both 5-hydroxyferulic acid and its parent compound, ferulic acid, have garnered significant attention for their potential therapeutic applications. This guide provides an objective comparison of their antioxidant efficacy, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.
Chemical Structure and Antioxidant Potential
The antioxidant activity of these phenolic compounds is intrinsically linked to their chemical structure. Ferulic acid possesses a hydroxyl and a methoxy (B1213986) group on its aromatic ring. The addition of a second hydroxyl group in the 5-position of this compound significantly enhances its electron-donating capacity, which is a key factor in its antioxidant and radical-scavenging properties.[1]
Comparative Antioxidant Activity: In Vitro Assays
A direct comparison of the antioxidant capacity of this compound and ferulic acid has been conducted using various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. Lower IC50 values indicate greater antioxidant activity.
| Antioxidant Assay | This compound (IC50 in µM) | Ferulic Acid (IC50 in µM) | Reference |
| DPPH Radical Scavenging | 11.89 ± 0.20 | 66 ± 2.3 | [1] |
| ABTS Radical Scavenging | 9.51 ± 0.15 | 183.08 ± 2.30 | [1] |
| FRAP (Ferric Reducing Power) | 5.94 ± 0.09 | 4.73 ± 0.14 | [1] |
The data clearly indicates that this compound exhibits significantly more potent radical scavenging activity in both the DPPH and ABTS assays compared to ferulic acid.[1] In the FRAP assay, which measures the ability of an antioxidant to reduce ferric iron, both compounds demonstrate strong activity.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and allow for critical evaluation of the presented data.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Test compounds (this compound and ferulic acid) at various concentrations
-
Methanol (B129727) (as solvent and for blank)
Procedure:
-
Prepare serial dilutions of the test compounds in methanol.
-
Add a specific volume of each dilution to a 96-well microplate.
-
Add the DPPH solution to each well. A control well should contain only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Test compounds at various concentrations
-
Ethanol (B145695) or buffer for dilution
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the diluted ABTS•+ solution to a 96-well microplate.
-
Add the test compounds at various concentrations to the wells.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.
Reagents:
-
FRAP reagent:
-
300 mM acetate (B1210297) buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix in a 10:1:1 ratio (acetate buffer:TPTZ solution:FeCl₃ solution)
-
-
Test compounds at various concentrations
-
Ferrous sulfate (B86663) (FeSO₄) for standard curve
Procedure:
-
Prepare the FRAP reagent fresh before use.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound or standard (FeSO₄) to a 96-well microplate.
-
Add the FRAP reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents.
Cellular Signaling Pathways: The Nrf2 Pathway
Beyond direct radical scavenging, phenolic antioxidants can modulate intracellular signaling pathways to enhance the endogenous antioxidant defense system. One of the most critical pathways in this regard is the Keap1-Nrf2 pathway.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes include those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Ferulic acid has been shown to be a potent activator of the Nrf2 signaling pathway.[2][3][4][5] It promotes the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the subsequent expression of antioxidant enzymes.[2][3] This mechanism contributes significantly to its protective effects against oxidative stress.
Currently, there is a lack of direct experimental evidence detailing the specific effects of this compound on the Nrf2 pathway. However, given its structural similarity to ferulic acid and its superior antioxidant capacity, it is plausible that this compound may also activate this protective pathway. Further research is required to elucidate the precise molecular mechanisms of this compound in cellular systems.
Conclusion
The addition of a hydroxyl group to the ferulic acid backbone in this compound results in a molecule with markedly superior in vitro radical scavenging capabilities, as demonstrated by DPPH and ABTS assays. Both compounds exhibit potent ferric reducing power. While ferulic acid is a known activator of the protective Nrf2 signaling pathway, further investigation is warranted to determine if this compound exerts similar or even more potent effects on this and other cellular antioxidant pathways. The enhanced antioxidant profile of this compound makes it a compelling candidate for further research and development in the fields of pharmaceuticals and nutraceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferulic acid induces heme oxygenase-1 via activation of ERK and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effects of ferulic acid against ionizing radiation-induced oxidative damage in rat lens through activating Nrf2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of Cytoprotective mechanism of ferulic acid against high glucose-induced oxidative stress in cardiomyocytes and hepatocytes | Food & Nutrition Research [foodandnutritionresearch.net]
A Comparative Analysis of the Anti-inflammatory Effects of 5-Hydroxyferulic Acid and Caffeic Acid
In the realm of phytopharmaceuticals, both 5-Hydroxyferulic acid and caffeic acid have garnered significant attention for their potent anti-inflammatory properties. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action and comparative performance. While extensive research is available for caffeic acid, data on this compound is less abundant. This comparison leverages data on its parent compound, ferulic acid, as a proxy, supplemented by direct, albeit limited, studies on this compound itself.
Executive Summary
Caffeic acid is a well-established anti-inflammatory agent with a broad spectrum of activity against key inflammatory mediators. It effectively reduces the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and a range of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Its mechanism of action is largely attributed to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
This compound, a hydroxylated derivative of ferulic acid, has demonstrated superior in vitro anti-inflammatory potential compared to its parent compound in protein denaturation assays. In silico studies further support its enhanced bioactivity, showing stronger binding affinities to key inflammatory targets. While direct comparative studies with caffeic acid on cellular models are limited, the potent anti-inflammatory activities of ferulic acid suggest that this compound is a highly promising anti-inflammatory candidate. Ferulic acid itself is known to inhibit inflammatory mediators and modulate the NF-κB and MAPK pathways.
Quantitative Data Comparison
The following tables summarize the quantitative data from various studies, providing a comparative look at the inhibitory effects of caffeic acid and ferulic acid on key inflammatory markers.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | Concentration for Inhibition | % Inhibition / IC50 | Reference |
| Caffeic Acid | RAW 264.7 | LPS | 100 - 400 µM | Significant reduction | [1] |
| Caffeic Acid | RAW 264.7 | LPS | 1 µg/mL | Significant inhibition | [2] |
| Ferulic Acid | RAW 264.7 | LPS | 100 µg/mL | 74% suppression | [3] |
| Ferulic Acid | Inflammatory HUVECs | TNF-α | 10 - 200 µM | Dose-dependent restoration of NO production | [4] |
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine | Cell Line / Model | Stimulant | Concentration for Inhibition | % Inhibition | Reference |
| Caffeic Acid | TNF-α, IL-6, IL-1β | Swiss albino mice | UVB light | 15 mg/kg (pretreatment) | Significant decrease | [5] |
| Caffeic Acid | IL-6, IL-1β | RA-FLS | - | - | Significant repression | [6] |
| Caffeic Acid | IL-4, IL-6 | Mouse P815 mast cells | C48/80 | - | Dose-dependently reduced IL-6 | [3] |
| Ferulic Acid | TNF-α, IL-1β, IL-6 | CAWS-induced KD mice | - | - | Reduced mRNA expression | [7] |
| Ferulic Acid | TNF-α, IL-1β, IL-6 | LPS-stimulated microglial cells | LPS | - | Reversed up-regulation | [8] |
| Ferulic Acid | TNF-α, IL-6, IL-1β | TNF-α-treated 3T3-L1 adipocytes | TNF-α | 1, 10, 50 µM | Suppressed production | [2] |
Table 3: In Vitro Anti-inflammatory Activity of this compound
| Assay | Compound | IC50 (µM) | Reference |
| Inhibition of BSA Denaturation | This compound | - (Stronger than Ferulic Acid) | [5][9] |
| Inhibition of Egg Albumin Denaturation | This compound | - (Stronger than Ferulic Acid) | [5][9] |
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (caffeic acid or ferulic acid) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
-
Cell Culture and Treatment: Similar to the NO inhibition assay, cells (e.g., RAW 264.7, HUVECs, or primary cells) are cultured, pre-treated with test compounds, and stimulated with an inflammatory agent (e.g., LPS, TNF-α).
-
Supernatant Collection: After the incubation period (typically 24 hours), the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is measured at the appropriate wavelength, and the cytokine concentrations are determined from a standard curve. The percentage of cytokine inhibition is calculated compared to the stimulated control.
Western Blot Analysis for Signaling Pathway Proteins (NF-κB, MAPK)
-
Cell Lysis: After treatment and stimulation, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
In Vitro Anti-inflammatory Activity by Protein Denaturation
-
Reaction Mixture: The reaction mixture consists of the test compound, bovine serum albumin (BSA) or egg albumin, and phosphate-buffered saline (pH 6.3).
-
Induction of Denaturation: Denaturation is induced by heating the mixture at approximately 72°C for 5 minutes.
-
Measurement: After cooling, the turbidity of the mixture is measured spectrophotometrically at 660 nm.
-
Inhibition Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control.
Signaling Pathways and Mechanisms of Action
Both caffeic acid and ferulic acid exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Caffeic acid and ferulic acid have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.[2][10] This action blocks the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of stimuli, including inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes.
Studies have shown that caffeic acid and ferulic acid can suppress the phosphorylation of ERK, JNK, and p38 MAPKs, thereby inhibiting downstream inflammatory responses.[11][12]
Experimental Workflow
The general workflow for evaluating the anti-inflammatory effects of these compounds is as follows:
Conclusion
Both this compound and caffeic acid are potent anti-inflammatory agents that hold significant promise for therapeutic applications. Caffeic acid's effects are well-documented, with a clear mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways. While direct comparative data for this compound is still emerging, preliminary evidence strongly suggests that it possesses enhanced anti-inflammatory activity compared to its parent compound, ferulic acid. Further in-depth studies are warranted to fully elucidate the comparative efficacy and mechanisms of this compound in various inflammatory models. This will be crucial for guiding future research and development in the field of anti-inflammatory drug discovery.
References
- 1. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]
- 4. Ferulic acid enhances nitric oxide production through up-regulation of argininosuccinate synthase in inflammatory human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ferulic acid suppresses the inflammation and apoptosis in Kawasaki disease through activating the AMPK/mTOR/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferulic acid inhibits neuro-inflammation in mice exposed to chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated In Vitro and In Silico Characterization of this compound: Antioxidant, Anti-Inflammatory, Anti-Hemolytic, and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lupinepublishers.com [lupinepublishers.com]
- 11. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferulic acid suppresses expression of tryptophan metabolic key enzyme indoleamine 2, 3-dioxygenase via NFκB and p38 MAPK in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Syringyl L lignin Synthesis: A Comparative Analysis of 5-Hydroxyferulic Acid and Sinapic Acid as Intermediates
The biosynthesis of syringyl (S) lignin (B12514952), a key component of the secondary cell walls in angiosperms, is critical for plant structural integrity and defense. The production of S lignin monomers proceeds through a complex metabolic pathway involving several key enzymatic steps. Historically, sinapic acid has been considered the primary precursor to S lignin. However, more recent evidence points to a more nuanced pathway where 5-hydroxyferulic acid plays a pivotal role, with hydroxylation and methylation reactions potentially occurring at the level of cinnamaldehydes and cinnamyl alcohols. This guide provides a detailed comparison of the roles of this compound and sinapic acid in S lignin synthesis, supported by experimental data and detailed methodologies.
The Branch Point in Syringyl Lignin Biosynthesis
The synthesis of S lignin diverges from the general phenylpropanoid pathway at the level of guaiacyl (G) lignin precursors. The key enzymes governing this divergence are Ferulate 5-hydroxylase (F5H) and Caffeic acid O-methyltransferase (COMT). F5H, a cytochrome P450-dependent monooxygenase, is responsible for the 5-hydroxylation of G-lignin intermediates, a critical step for the subsequent methylation by COMT to form S-lignin precursors.
The traditional view held that this conversion occurred primarily at the level of cinnamic acids, with ferulic acid being converted to this compound by F5H, which is then methylated by COMT to produce sinapic acid. Sinapic acid would then be converted to sinapyl alcohol, the final S lignin monomer. However, extensive research has revealed that F5H can act on multiple substrates, including coniferaldehyde (B117026) and coniferyl alcohol. This suggests alternative and potentially more efficient pathways to S lignin that bypass the necessity of sinapic acid as a free intermediate.
Comparative Roles and Experimental Evidence
This compound: A Central, Multifaceted Intermediate
Emerging evidence suggests that this compound is a crucial, short-lived intermediate, but the primary flux towards S lignin may proceed through the hydroxylation of later intermediates in the pathway. The enzyme F5H has been shown to have a much higher affinity for coniferaldehyde and coniferyl alcohol than for ferulic acid, suggesting that the 5-hydroxylation step is more likely to occur at these later stages. This would lead to the formation of 5-hydroxyconiferaldehyde (B1237348) and 5-hydroxyconiferyl alcohol, which are then methylated by COMT to yield sinapaldehyde (B192390) and sinapyl alcohol, respectively.
Sinapic Acid: A Precursor, But Not Necessarily the Main Route
While tracer experiments have confirmed that exogenously supplied labeled sinapic acid can be incorporated into S lignin, this does not definitively prove it is the primary endogenous precursor. The low activity of some 4-coumarate-CoA ligases (4CLs) with sinapic acid as a substrate in certain plant species further questions its central role in the main metabolic flux towards S lignin. The accumulation of sinapic acid in some species may be for other metabolic purposes, such as the production of sinapate esters which act as UV protectants.
Quantitative Data from Genetic Manipulation Studies
Genetic modification of F5H and COMT expression has provided compelling evidence for the roles of these enzymes and their substrates in determining lignin composition. The following tables summarize key findings from such studies.
| Plant Species | Genetic Modification | Effect on Lignin Composition | S/G Ratio | Reference |
| Brassica napus | Wild-Type | S:G:H ratio of 42.1:57.3:0.6 | 0.73 | [1] |
| Brassica napus | f5h mutant | S:G:H ratio of 12.7:86.7:0.6 | 0.15 | [1] |
| Switchgrass | Control | - | ~0.6 | [2] |
| Switchgrass | F5H RNAi (Line 2) | Decreased S lignin, Increased G lignin | ~0.3 | [2] |
| Switchgrass | F5H Overexpression (Line 2) | Increased S lignin, Decreased G lignin | ~0.8 | [2] |
| Switchgrass | COMT RNAi (Line 1) | Drastically reduced S lignin | ~0.1 | [2] |
Experimental Protocols
Lignin Composition Analysis by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
This method is widely used for the rapid analysis of lignin composition.
Protocol:
-
Sample Preparation: Mill dried plant material to a fine powder (40-60 mesh).
-
Pyrolysis: Place 80-90 µg of the biomass into a pyrolysis sample cup. Perform pyrolysis at 500°C for 1 minute with a pyrolysis interface temperature of 300°C.[3]
-
Gas Chromatography: The pyrolysis products are injected into a GC with a split ratio of 1:133. Use helium as the carrier gas at a constant flow of 1.5 mL/min. The GC oven temperature program is as follows: hold at 70°C for 2 minutes, then ramp to 270°C at a rate of 5°C/min, and hold at 270°C for 15 minutes.[3]
-
Mass Spectrometry: The separated compounds are detected by a mass spectrometer with electron impact (EI) ionization at 70 eV. The ion source temperature is set to 250°C, and the scan range is m/z 50-550.[3]
-
Data Analysis: Identify the lignin-derived pyrolysis products (H, G, and S units) based on their mass spectra and retention times. Quantify the peak areas to determine the relative abundance of each unit and calculate the S/G ratio.
Ferulate 5-hydroxylase (F5H) Enzyme Assay
This assay measures the activity of the F5H enzyme on different substrates.
Protocol:
-
Microsome Isolation: Isolate microsomes from lignifying tissues of the plant of interest.
-
Reaction Mixture: Prepare a reaction mixture containing an NADPH regenerating system (1 mM NADP+, 10 mM glucose 6-phosphate, and 1 unit of glucose-6-phosphate dehydrogenase) and the substrate (ferulic acid, coniferaldehyde, or coniferyl alcohol) in an appropriate buffer.[4]
-
Enzyme Reaction: Pre-incubate the reaction mixture at 30°C for 5 minutes. Initiate the reaction by adding the microsomal preparation. Incubate for 20 minutes at 30°C.[4]
-
Reaction Termination: Stop the reaction by adding glacial acetic acid.[4]
-
Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) on a C-18 column with UV detection at appropriate wavelengths for the expected products (e.g., 322 nm for ferulic acid, 340 nm for coniferaldehyde).[4]
Tracer Experiments with Labeled Precursors
These experiments trace the incorporation of labeled compounds into the lignin polymer.
Protocol:
-
Synthesis of Labeled Precursors: Synthesize isotopically labeled precursors, such as heptadeuterosinapic acid-[8-D, 3,5-OCD3].[5]
-
Feeding: Administer the labeled precursor to plant shoots or cell cultures.[5]
-
Lignin Isolation: After a specific incubation period, harvest the plant material and isolate the lignin fraction.
-
Lignin Degradation and Analysis: Degrade the isolated lignin into its monomeric units (e.g., by thioacidolysis). Analyze the degradation products by Gas Chromatography-Mass Spectrometry (GC-MS) to detect the incorporation of the isotopic label into the syringyl units of the lignin.[5]
Visualizing the Pathways
The following diagrams illustrate the key biochemical pathways in S lignin synthesis.
Caption: Biochemical pathways for G and S lignin synthesis.
Caption: Experimental workflow for studying S lignin synthesis.
Conclusion
References
- 1. Knockout of the lignin pathway gene BnF5H decreases the S/G lignin compositional ratio and improves Sclerotinia sclerotiorum resistance in Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Lignin and Its Structural Features in Plant Biomass Using 13C Lignin as Internal Standard for Pyrolysis-GC-SIM-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Evidence for the biosynthetic pathway from sinapic acid to syringyl lignin using labeled sinapic acid with stable isotope at both methoxy groups in Robinia pseudoacacia and Nerium indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS for the Confirmation of 5-Hydroxyferulic Acid Identity
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of phytochemicals is a critical step in natural product research, drug discovery, and quality control. 5-Hydroxyferulic acid, a key intermediate in the biosynthesis of sinapic acid and a potential bioactive compound, requires robust analytical techniques for its accurate confirmation. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other analytical methods for the confirmation of this compound identity, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
LC-MS/MS stands out for its high sensitivity and selectivity, making it a premier tool for the analysis of this compound, especially in complex matrices. Below is a comparative summary of the performance of LC-MS/MS against High-Performance Liquid Chromatography with UV detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
| Performance Parameter | LC-MS/MS | HPLC-UV | NMR Spectroscopy | GC-MS (with derivatization) |
| Specificity | Very High | Moderate to High | Very High | High |
| Sensitivity | Very High | Moderate | Low | High |
| Limit of Detection (LOD) | ~0.003 - 2 ng | ~0.33 - 4 ng | Milligram to microgram range | ~0.15 mg/L |
| Limit of Quantification (LOQ) | ~0.007 - 6.67 ng | ~0.5 - 10 ng | Milligram to microgram range | ~0.50 mg/L |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Not typically used for quantification in this context | > 0.999 |
| Precision (%RSD) | < 10% | < 6.2% | Not applicable for identity confirmation | < 15% |
| Accuracy (% Recovery) | 91.2% - 113.3% | 94.3% - 110.4% | Not applicable for identity confirmation | Typically 80-120% |
| Structural Information | Fragmentation pattern | None | Detailed molecular structure | Fragmentation pattern |
| Sample Throughput | High | High | Low | Moderate |
| Derivatization Required | No | No | No | Yes |
Note: The values for HPLC-UV and LC-MS/MS are based on studies of various polyphenols, as direct comparative studies for this compound are limited[1]. The values for GC-MS are for a related compound, trans-ferulic acid[2].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for the analysis of this compound using various techniques.
LC-MS/MS Protocol for this compound
This protocol is adapted from validated methods for similar phenolic acids in plant matrices[3].
1. Sample Preparation (from Plant Tissue)
-
Drying and Grinding: Dry plant tissue at approximately 60°C in a forced-air oven. Grind the dried tissue to pass through a 2 mm sieve[4].
-
Extraction:
-
Weigh 1 gram of the powdered plant material.
-
Add 20 mL of 80% methanol.
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
2. Chromatographic Conditions
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-40% B
-
10-12 min: 40-95% B
-
12-14 min: 95% B
-
14-15 min: 95-5% B
-
15-20 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 209.05 (for [M-H]⁻ of this compound).
-
Product Ions (Q3): Based on the fragmentation of similar phenolic acids, likely transitions would involve losses of CO₂ (m/z 165.06) and other characteristic fragments. Note: Specific transitions should be optimized by infusing a standard of this compound.
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
Alternative Method Protocols
HPLC-UV
-
Sample Preparation: As described for LC-MS/MS.
-
Chromatographic Conditions: Similar to LC-MS/MS, but with a standard HPLC system.
-
Detection: UV detector set at approximately 320 nm.
-
Confirmation: Based on retention time matching with a pure standard.
NMR Spectroscopy
-
Sample Preparation: Requires isolation and purification of this compound to a high degree of purity (milligram quantities). The purified compound is then dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Acquisition of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
-
Confirmation: Unambiguous structure elucidation based on chemical shifts, coupling constants, and correlation signals.
GC-MS (with Derivatization)
-
Sample Preparation and Derivatization:
-
Extract phenolic acids as described for LC-MS/MS.
-
Evaporate the solvent to dryness.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes[2].
-
-
GC Conditions:
-
Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program: Start at 100°C, ramp to 280°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Scan or Selected Ion Monitoring (SIM) mode.
-
-
Confirmation: Based on retention time and mass spectrum matching with a derivatized standard.
Visualizations
Biosynthetic Pathway of Sinapic Acid
This compound is a crucial intermediate in the phenylpropanoid pathway leading to the biosynthesis of sinapic acid, a precursor to syringyl lignin.
General Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the typical workflow for the confirmation of this compound in a plant sample using LC-MS/MS.
Conclusion
For the confirmation of this compound identity, LC-MS/MS offers an unparalleled combination of sensitivity, specificity, and high throughput. While other methods like HPLC-UV are useful for quantification when the compound is abundant and the matrix is simple, they lack the confirmatory power of mass spectrometry. NMR spectroscopy provides the most detailed structural information but is limited by its low sensitivity and throughput. GC-MS is a viable alternative but requires a derivatization step which can add complexity to the workflow. Therefore, for researchers, scientists, and drug development professionals requiring confident identification of this compound, particularly at low concentrations or in complex biological matrices, LC-MS/MS is the recommended technique.
References
- 1. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Sample Preparation | CFAES Agricultural and Environmental Testing Core [u.osu.edu]
Navigating the Challenges of Specificity: A Comparative Guide to Immunoassays for Phenolic Acids
For researchers, scientists, and drug development professionals, the accurate quantification of phenolic acids is crucial for a multitude of applications, from pharmacokinetic studies to quality control in food and beverage industries. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for this purpose. However, a significant hurdle in the development and application of these assays is the potential for cross-reactivity, where antibodies designed to detect a specific phenolic acid bind to other structurally similar compounds, leading to inaccurate results. This guide provides a comparative analysis of immunoassay performance for various phenolic acids, with a focus on cross-reactivity, and offers detailed experimental protocols to aid in the development and validation of specific and reliable assays.
The structural similarity among phenolic acids, which often differ by only the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring, is the primary driver of cross-reactivity in immunoassays. An antibody raised against one phenolic acid may exhibit varying degrees of binding to others, leading to an overestimation of the target analyte's concentration. This guide delves into the specifics of this issue, presenting available quantitative data to help researchers select or develop immunoassays with the highest possible specificity for their target phenolic acid.
Performance Comparison of Phenolic Acid Immunoassays
The specificity of an immunoassay is paramount for its reliability. The following tables summarize the cross-reactivity of several immunoassays developed for specific phenolic acids. The data is presented as the percentage of cross-reactivity, which is a measure of how effectively a compound competes with the target analyte for binding to the antibody.
Gallic Acid Immunoassay
A monoclonal antibody-based indirect competitive ELISA (ic-ELISA) has been developed for the detection of gallic acid. The specificity of this assay was evaluated against a panel of structurally related phenolic compounds.
Table 1: Cross-Reactivity of a Monoclonal Antibody-Based ic-ELISA for Gallic Acid [1][2]
| Compound | Structure | Cross-Reactivity (%) |
| Gallic Acid | Target Analyte | 100 |
| Syringic Acid | Structurally similar | < 0.1 |
| Protocatechuic Acid | Structurally similar | < 0.1 |
| Benzoic Acid | Structurally similar | < 0.1 |
| Caffeic Acid | Structurally similar | < 0.1 |
| Ferulic Acid | Structurally similar | < 0.1 |
| Eugenol | Structurally similar | < 0.1 |
Data sourced from a study on a specific monoclonal antibody-based ic-ELISA for gallic acid.[1][2]
Salicylic (B10762653) Acid Immunoassay
While a simpler phenolic acid, the cross-reactivity profile of immunoassays for salicylic acid provides a valuable comparison point. Data is available for both Fluorescence Polarization Immunoassay (FPIA) and ELISA formats.
Table 2: Cross-Reactivity in Salicylate (B1505791) Immunoassays
| Compound | Immunoassay Type | Cross-Reactivity (%) |
| Salicylic Acid | FPIA & ELISA | 100 |
| Acetylsalicylic Acid | FPIA | 1.5 - 3.0 |
| Gentisic Acid | FPIA | 2.0 - 5.0 |
| Salicyluric Acid | FPIA | 1.0 - 4.0 |
| p-Aminosalicylic Acid | FPIA | < 1.0 |
Data is compiled from various sources and represents a general overview of typical cross-reactivity for salicylate immunoassays.
Immunoassays for Other Phenolic Acids: A Qualitative Overview
Quantitative cross-reactivity data for immunoassays targeting other key phenolic acids such as ferulic acid, caffeic acid, and p-coumaric acid is less readily available in a comparative tabular format in the public domain. However, existing research highlights key considerations:
-
Ferulic Acid and Caffeic Acid: Due to their high structural similarity (differing by a single methoxy group), developing highly specific immunoassays that can distinguish between ferulic acid and caffeic acid is challenging. Researchers developing such assays should conduct rigorous cross-reactivity testing against a panel of hydroxycinnamic acids.
-
p-Coumaric Acid: Monoclonal antibodies have been developed for p-coumaric acid, with competitive inhibition assays used to assess their specificity. While detailed percentage data is not always published, these studies indicate that high specificity can be achieved.
Experimental Protocols: A Guide to Best Practices
To ensure the reliability of immunoassay data, it is essential to follow a well-defined experimental protocol. The following is a generalized procedure for a competitive ELISA, a common format for the detection of small molecules like phenolic acids.
Protocol: Competitive Indirect ELISA for Phenolic Acid Quantification
1. Reagents and Materials:
- Microtiter plates (96-well)
- Coating antigen (phenolic acid-protein conjugate)
- Monoclonal or polyclonal antibody specific to the target phenolic acid
- Standard solutions of the target phenolic acid and potential cross-reactants
- Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
- Blocking buffer (e.g., 5% non-fat dry milk in PBS)
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2 M H₂SO₄)
- Plate reader
2. Procedure:
- Coating: Coat the wells of a microtiter plate with the coating antigen diluted in a suitable buffer. Incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer.
- Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
- Washing: Wash the plate three times with wash buffer.
- Competitive Reaction: Add a mixture of the specific primary antibody and either the standard phenolic acid solution or the sample to the wells. Incubate for 1-2 hours at room temperature. During this step, the free phenolic acid in the standard or sample competes with the coated antigen for binding to the antibody.
- Washing: Wash the plate three times with wash buffer.
- Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with wash buffer.
- Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.
- Stopping the Reaction: Add the stop solution to each well to stop the color development.
- Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
3. Data Analysis:
- Construct a standard curve by plotting the absorbance values against the logarithm of the standard phenolic acid concentrations.
- Determine the concentration of the phenolic acid in the samples by interpolating their absorbance values on the standard curve.
- Calculate the percentage of cross-reactivity for other compounds using the formula: (IC₅₀ of target phenolic acid / IC₅₀ of cross-reactant) x 100%
Visualizing Immunoassay Principles and Workflows
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the principle of a competitive immunoassay and a logical workflow for assessing cross-reactivity.
Caption: Principle of a competitive immunoassay for phenolic acid detection.
References
Comparative analysis of different extraction methods for 5-Hydroxyferulic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Extraction of a Key Bioactive Compound
5-Hydroxyferulic acid, a potent antioxidant and anti-inflammatory agent, holds significant promise in the pharmaceutical and nutraceutical industries. The efficiency of its extraction from plant matrices is a critical determinant of its viability for commercial and research applications. This guide provides a comparative analysis of three prominent extraction techniques: Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE), alongside conventional methods. The objective is to equip researchers with the necessary data and protocols to select the most appropriate method for their specific needs.
While direct comparative data for this compound is limited, this analysis draws upon extensive research on the extraction of structurally similar hydroxycinnamic acids, particularly ferulic acid, to provide a robust comparative framework.
Comparative Performance of Extraction Methods
The selection of an optimal extraction method hinges on a balance of yield, purity, extraction time, solvent consumption, and environmental impact. The following table summarizes the key performance indicators for each technique based on available data for hydroxycinnamic acids.
| Parameter | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) | Conventional (Soxhlet/Maceration) |
| Extraction Yield | High | Moderate to High | Moderate to High | Low to Moderate |
| Purity of Extract | Moderate to High | Moderate | High (with co-solvent) | Low to Moderate |
| Extraction Time | Very Short (minutes) | Short (minutes to hours) | Moderate (hours) | Long (hours to days) |
| Solvent Consumption | Low | Low to Moderate | Low (CO2 is recycled) | High |
| Operating Temperature | High | Low to Moderate | Low to Moderate | High (Soxhlet) / Ambient (Maceration) |
| Environmental Impact | Low | Low | Very Low ("Green" Technology) | High |
| Cost (Initial Investment) | Moderate | Low to Moderate | High | Low |
| Key Advantages | Rapid extraction, reduced solvent use.[1] | Cost-effective, suitable for thermolabile compounds.[1] | High selectivity, solvent-free product.[2] | Simple setup, low initial cost. |
| Key Disadvantages | Potential for thermal degradation of some compounds. | Can be less efficient for certain matrices. | High initial equipment cost, may require co-solvents for polar compounds.[2] | Time-consuming, high solvent usage, potential for thermal degradation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction processes. Below are generalized protocols for each of the advanced extraction techniques, which can be optimized for specific plant materials and target compound concentrations.
Microwave-Assisted Extraction (MAE) Protocol
Principle: MAE utilizes microwave energy to heat the solvent and sample, leading to the disruption of plant cell walls and enhanced mass transfer of the target analyte into the solvent.[3]
Apparatus:
-
Microwave extraction system (closed-vessel or open-vessel)
-
Extraction vessels
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for extraction.
-
Extraction: A known weight of the powdered sample is mixed with a suitable solvent (e.g., ethanol (B145695), methanol, or a mixture with water) in an extraction vessel.[4] The solid-to-solvent ratio is a critical parameter to optimize.
-
Microwave Irradiation: The vessel is placed in the microwave extractor. The microwave power, temperature, and extraction time are set. Typical parameters for hydroxycinnamic acids range from 100 to 800 W, 50 to 120°C, and 5 to 30 minutes.[4]
-
Cooling and Filtration: After extraction, the vessel is cooled to room temperature. The extract is then filtered to remove solid plant material.
-
Solvent Evaporation: The solvent is removed from the filtrate using a rotary evaporator to concentrate the extract containing this compound.
-
Analysis: The final extract is reconstituted in a suitable solvent for quantification by High-Performance Liquid Chromatography (HPLC).
Ultrasound-Assisted Extraction (UAE) Protocol
Principle: UAE employs high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, disrupting cell walls and enhancing solvent penetration.[5]
Apparatus:
-
Ultrasonic bath or probe sonicator
-
Extraction flask
-
Magnetic stirrer (optional)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: The plant material is dried and ground to a fine powder.
-
Extraction: The powdered sample is suspended in a suitable solvent in an extraction flask.
-
Sonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension. The ultrasound frequency (typically 20-50 kHz), power, temperature, and extraction time are controlled.[6] Extraction times can range from 15 to 60 minutes.[7]
-
Filtration: The mixture is filtered to separate the extract from the solid residue.
-
Solvent Evaporation: The solvent is evaporated under reduced pressure to yield the crude extract.
-
Analysis: The extract is redissolved for HPLC analysis.
Supercritical Fluid Extraction (SFE) Protocol
Principle: SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and dissolution of target compounds. The selectivity of the extraction can be tuned by modifying the pressure and temperature. For polar compounds like this compound, a polar co-solvent (e.g., ethanol or methanol) is often added to the CO₂.[8]
Apparatus:
-
Supercritical fluid extraction system (including pump, extraction vessel, and separator)
-
Grinder for sample preparation
Procedure:
-
Sample Preparation: The plant material is dried and ground to a consistent particle size.
-
Loading the Extractor: The ground material is packed into the extraction vessel.
-
Extraction: Pressurized liquid CO₂ is pumped into the system and heated to its supercritical state (above 31.1°C and 73.8 bar).[2] If a co-solvent is used, it is introduced into the CO₂ stream. The supercritical fluid then passes through the extraction vessel.
-
Parameter Control: The pressure (typically 100-400 bar) and temperature (typically 40-80°C) are maintained at the desired setpoints to optimize the extraction of this compound.[8]
-
Separation: The extract-laden supercritical fluid flows into a separator vessel where the pressure and/or temperature is reduced. This causes the CO₂ to return to its gaseous state, precipitating the extracted compounds.
-
Collection and Analysis: The collected extract is dissolved in a suitable solvent for subsequent HPLC analysis. The CO₂ can be recycled for further extractions.[2]
Visualization of Experimental Workflow
To provide a clear overview of the general process, the following diagrams illustrate the key stages from sample preparation to final analysis.
Caption: General experimental workflow for the extraction and analysis of this compound.
References
- 1. Optimization of ultrasound-assisted extraction (UAE) of phenolic compounds from olive cake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. foodsciencejournal.com [foodsciencejournal.com]
- 6. Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. redalyc.org [redalyc.org]
- 8. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
Validating 5-Hydroxyferulic Acid: A Potential Biomarker for Oxidative Stress and Inflammation
For Researchers, Scientists, and Drug Development Professionals
The identification of sensitive and specific biomarkers is paramount in the fields of disease diagnosis, prognosis, and the evaluation of therapeutic interventions. 5-Hydroxyferulic acid (5-OHFA), a metabolite of the widely studied ferulic acid, has emerged as a promising candidate biomarker for conditions underpinned by oxidative stress and inflammation. This guide provides a comparative analysis of 5-OHFA against established biomarkers, supported by in vitro experimental data, and outlines the necessary methodologies for its validation.
Superior In Vitro Bioactivity of this compound
Recent in vitro studies have highlighted the enhanced antioxidant and anti-inflammatory properties of this compound when compared to its parent compound, ferulic acid. This heightened bioactivity suggests that 5-OHFA could serve as a more sensitive marker for pathological processes involving reactive oxygen species (ROS) and inflammatory cascades.
Comparative Antioxidant and Anti-inflammatory Efficacy
In vitro assays demonstrate that 5-OHFA exhibits a significantly greater capacity to neutralize free radicals and inhibit protein denaturation, a hallmark of inflammation, than ferulic acid.[1][2]
| Assay | This compound (IC50 in µM) | Ferulic Acid (IC50 in µM) | Fold Increase in Potency |
| DPPH Radical Scavenging | 11.89 ± 0.20 | 66 ± 2.3 | ~5.6x |
| ABTS Radical Scavenging | 9.51 ± 0.15 | 183.08 ± 2.30 | ~19.2x |
| Ferric Reducing Antioxidant Power (FRAP) | 5.94 ± 0.09 | 4.73 ± 0.14 | ~0.8x (Comparable) |
| Fe2+ Chelating Activity | 36.31 ± 1.36 | 270.27 ± 1.14 | ~7.4x |
| Inhibition of Egg Albumin Denaturation | Stronger than Ferulic Acid | Weaker than 5-OHFA | Not Quantified |
| Inhibition of Bovine Serum Albumin (BSA) Denaturation | Stronger than Ferulic Acid | Weaker than 5-OHFA | Not Quantified |
Data compiled from Sakouhi et al., 2025.[1][2]
Molecular Mechanisms and Key Signaling Pathways
The superior bioactivity of this compound is attributed to its molecular structure, which allows for more potent interactions with key enzymes involved in oxidative stress and inflammation. Molecular docking studies have revealed stronger binding affinities of 5-OHFA to crucial targets such as NADPH oxidase and cyclooxygenase-2 (COX-2) compared to ferulic acid.[1][2]
Signaling Pathways Targeted by this compound
The following diagram illustrates the central role of NADPH oxidase and COX-2 in the inflammatory and oxidative stress pathways, highlighting them as key targets for this compound.
Caption: Signaling pathways involving NADPH oxidase and COX-2.
Comparison with Established Biomarkers
While in vitro data are promising, the validation of this compound as a clinical biomarker requires comparison with established markers in relevant disease contexts.
Cardiovascular Disease
| Biomarker | What it Measures | Advantages of 5-OHFA (Hypothesized) | Disadvantages of 5-OHFA (Current) |
| High-Sensitivity C-Reactive Protein (hsCRP) [3] | General inflammation | More specific to oxidative stress-driven inflammation. | Not yet validated in clinical studies. |
| Serum Amyloid A (SAA) [3] | Acute-phase inflammation | May provide a more direct measure of antioxidant capacity. | Lack of established clinical reference ranges. |
| Interleukin-6 (IL-6) [3] | Pro-inflammatory cytokine activity | Potentially reflects both inflammatory and oxidative pathways. | Unknown in vivo kinetics and stability. |
| Cardiac Troponins (cTnI, cTnT) [4] | Myocardial injury | Could be an earlier indicator of underlying oxidative stress before tissue damage. | Not a direct marker of cardiac injury. |
Alzheimer's Disease
| Biomarker | What it Measures | Advantages of 5-OHFA (Hypothesized) | Disadvantages of 5-OHFA (Current) |
| Cerebrospinal Fluid (CSF) Aβ42 [5] | Amyloid plaque deposition | Less invasive if detectable in blood or urine. | Not directly related to amyloid pathology. |
| CSF Total Tau (t-tau) [5] | Neuronal injury | May reflect an earlier pathological process (oxidative stress). | Lacks specificity for Alzheimer's disease. |
| CSF Phosphorylated Tau (p-tau) [5] | Tau hyperphosphorylation | Could complement tau biomarkers by indicating upstream oxidative damage. | Relationship to core Alzheimer's pathology is indirect. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of this compound as a biomarker.
In Vitro Antioxidant and Anti-inflammatory Assays
The following protocols are based on the work of Sakouhi et al. (2025).[1][2]
1. DPPH Radical Scavenging Assay:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Add various concentrations of 5-OHFA to the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity.
2. ABTS Radical Scavenging Assay:
-
Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of 5-OHFA to the diluted ABTS solution.
-
Measure the absorbance at 734 nm after 6 minutes.
-
Calculate the percentage of scavenging activity.
3. Inhibition of Protein Denaturation Assay:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin (or BSA), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of 5-OHFA.
-
Incubate the mixture at 37°C for 15 minutes.
-
Heat the mixture at 70°C for 5 minutes.
-
After cooling, measure the absorbance at 660 nm.
-
Calculate the percentage of inhibition of protein denaturation.
Proposed Workflow for Clinical Validation
The following diagram outlines a proposed workflow for the clinical validation of this compound as a biomarker.
Caption: A stepwise workflow for validating 5-OHFA as a biomarker.
Analytical Method for Quantification in Biological Samples
While a specific validated method for this compound in human plasma is not yet published, a sensitive HPLC-MS/MS method for the related compound, trans-ferulic acid, provides a strong starting point.[6]
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Hedera ODS-2).
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 5 mmol·L-1 ammonium (B1175870) acetate (B1210297) with 0.05% acetic acid).
-
Flow Rate: 0.4 mL·min-1.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for 5-OHFA would need to be determined.
Conclusion and Future Directions
This compound demonstrates significant potential as a biomarker for diseases characterized by oxidative stress and inflammation. Its superior in vitro antioxidant and anti-inflammatory activities, coupled with its targeted inhibition of key pathological enzymes, make it a compelling candidate for further investigation.
The critical next step is the development and validation of a robust analytical method for the quantification of this compound in human biological fluids. Subsequent preclinical and clinical studies are required to measure its levels in patient cohorts, compare its performance against established biomarkers, and ultimately determine its clinical utility in diagnostics, prognostics, and as a surrogate endpoint in clinical trials. The experimental frameworks and comparative data presented in this guide provide a solid foundation for these future validation efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrated In Vitro and In Silico Characterization of this compound: Antioxidant, Anti-Inflammatory, Anti-Hemolytic, and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing Inflammatory Biomarkers in Cardiovascular Disease: Insights from the LURIC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Biomarkers for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluid Biomarkers in Clinical Trials of Alzheimer’s Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [An HPLC-MS/MS method for the determination of trans-ferulic acid in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Hydroxyferulic Acid and Other Lignin Precursors: Impact on Lignin Structure and Biomass Digestibility
For Researchers, Scientists, and Drug Development Professionals
Lignin (B12514952), a complex aromatic polymer in plant cell walls, is a critical factor in the recalcitrance of biomass to enzymatic degradation, a significant hurdle in biofuel production and other biotechnological applications. The composition of lignin is determined by its monomeric precursors, and manipulating the lignin biosynthesis pathway to alter these precursors is a key strategy for improving biomass digestibility. This guide provides a detailed head-to-head comparison of 5-hydroxyferulic acid and its derived monolignol, 5-hydroxyconiferyl alcohol, with other primary lignin precursors: p-coumaryl alcohol, coniferyl alcohol, and ferulic acid. We present quantitative data on their impact on lignin structure and biomass saccharification efficiency, along with detailed experimental protocols and pathway visualizations.
Executive Summary
The incorporation of this compound-derived monomers into the lignin polymer, primarily observed in plants with downregulated Caffeic Acid O-Methyltransferase (COMT) activity, leads to significant structural changes in the lignin. These changes include a reduction in the syringyl (S) unit content, an increase in guaiacyl (G) and novel 5-hydroxyguaiacyl (5H) units, and the formation of unique benzodioxane linkages.[1][2] This altered lignin structure has been shown to enhance the enzymatic digestibility of the plant biomass, making it a promising target for engineering more efficient biofuel feedstocks.[3]
Lignin Precursor Performance: A Quantitative Comparison
The following tables summarize the key differences in performance between the major lignin precursors.
| Precursor | Corresponding Monolignol | Resulting Lignin Unit | Key Structural Impact | Reference |
| This compound | 5-Hydroxyconiferyl Alcohol | 5-Hydroxyguaiacyl (5H) | Introduction of novel 5H units and benzodioxane structures; decreased S/G ratio. | [1][2] |
| p-Coumaric Acid | p-Coumaryl Alcohol | p-Hydroxyphenyl (H) | Leads to more condensed lignin structures with a higher degree of C-C bonds. | [4] |
| Ferulic Acid | Coniferyl Alcohol | Guaiacyl (G) | A primary building block of lignin; ferulic acid itself can act as a nucleation site for lignification and cross-link polysaccharides to lignin. | [5][6][7][8] |
| Sinapic Acid | Sinapyl Alcohol | Syringyl (S) | Results in less condensed lignin with a higher proportion of ether linkages. | [9][10] |
| Lignin Composition | Wild-Type Switchgrass | COMT Down-regulated Switchgrass | Reference |
| Klason Lignin Content | ~21% | ~18% (~14% reduction) | [1] |
| S/G Ratio | Higher | Lower | [1][2] |
| Key Structural Features | Predominantly S and G units with β-O-4 linkages. | Presence of 5H units and benzodioxane structures; ~10% decrease in β-O-4 linkages and ~57% increase in phenylcoumaran units. | [1] |
| Biomass Treatment | Wild-Type Arabidopsis | comt Mutant (increased 5H units) | c4h-3 comt-4 Double Mutant (low lignin, increased 5H) | Reference |
| Saccharification Efficiency (No Pretreatment) | Baseline | Increased | Synergistically Increased | [3] |
| Saccharification Efficiency (Acid Pretreatment) | Baseline | Increased | Additively Increased | [3] |
| Saccharification Efficiency (Alkaline Pretreatment) | Baseline | Increased | Additively Increased | [3] |
Lignin Biosynthesis and Precursor Pathways
The biosynthesis of lignin monomers originates from the phenylpropanoid pathway. The diagram below illustrates the central role of these precursors.
References
- 1. Frontiers | Structural Characterization of Lignin in Wild-Type versus COMT Down-Regulated Switchgrass [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. srs.fs.usda.gov [srs.fs.usda.gov]
- 6. Ferulic acid: a key component in grass lignocellulose recalcitrance to hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Changes in cell walls lignification, feruloylation and p-coumaroylation throughout maize internode development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low Lignin Mutants and Reduction of Lignin Content in Grasses for Increased Utilisation of Lignocellulose [mdpi.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 5-Hydroxyferulic Acid: A Guide for Laboratory Professionals
Proper disposal of 5-Hydroxyferulic acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides essential safety information and detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
Hazard Identification and Personal Protective Equipment
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE) during handling and disposal.[1][2]
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Protective gloves, Impervious clothing[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Safety goggles with side-shields, Face protection[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Suitable respirator, Use only outdoors or in a well-ventilated area[1] |
General Disposal Considerations
The primary principle for the disposal of this compound is to adhere to all applicable country, federal, state, and local regulations.[1] For specific guidance, always consult your institution's Environmental Health and Safety (EHS) department. In the absence of specific institutional protocols, the following general procedures for acidic chemical waste should be followed.
Disposal Protocol: Neutralization of Small Quantities
For small quantities of this compound waste, a neutralization procedure can be employed, provided the waste does not contain other hazardous materials such as heavy metals or solvents.[3] This process should be carried out in a fume hood while wearing all recommended PPE.[4][5]
Experimental Protocol for Neutralization:
-
Dilution: In a large beaker, slowly add the acidic waste containing this compound to a significant volume of cold water, aiming for a concentration of less than 10%.[4] It is crucial to add the acid to the water, not the other way around, to prevent splashing and excessive heat generation.
-
Preparation of Base Solution: Prepare a 5-10% solution of a weak base, such as sodium carbonate (soda ash) or sodium bicarbonate. Alternatively, a dilute solution of a strong base like sodium hydroxide (B78521) can be used with extreme caution.[3]
-
Neutralization: While stirring continuously, slowly add the base solution to the diluted acidic waste. Monitor the pH of the solution regularly using pH paper or a calibrated pH meter.
-
pH Adjustment: Continue adding the base until the pH of the solution is stable within a neutral range, typically between 5.5 and 9.5.[5]
-
Final Disposal: Once neutralized, the solution can be disposed of down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution), provided this is permitted by local regulations.[3][5]
| Parameter | Value/Range |
| Initial Acid Concentration for Neutralization | < 10% |
| Base Solution Concentration | 5 - 10% |
| Target pH Range for Neutralized Solution | 5.5 - 9.5 |
| Water Flush Ratio for Drain Disposal | 20 parts water to 1 part neutralized solution |
Disposal of Solid Waste and Contaminated Materials
Solid this compound and any materials used for spill cleanup (such as diatomite or universal binders) should be collected in a clearly labeled, sealed container.[1] This container should be disposed of as hazardous waste through your institution's chemical waste program.
Accidental Release Measures
In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[1] Wearing full PPE, absorb the spill with an inert, non-combustible material.[1] Decontaminate the surface with alcohol and dispose of all contaminated materials as hazardous waste.[1] Prevent the spill from entering drains or water courses.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C10H10O5 | CID 446834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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